molecular formula C14H29O7PS B1193468 S-acetyl-PEG3-phosphonic acid ethyl ester

S-acetyl-PEG3-phosphonic acid ethyl ester

Número de catálogo: B1193468
Peso molecular: 372.42 g/mol
Clave InChI: MVCCQMOSYHIVOE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

S-acetyl-PEG3-phosphonic acid ethyl ester is a PEG Linker.

Propiedades

Fórmula molecular

C14H29O7PS

Peso molecular

372.42 g/mol

Nombre IUPAC

S-[2-[2-[2-(2-diethoxyphosphorylethoxy)ethoxy]ethoxy]ethyl] ethanethioate

InChI

InChI=1S/C14H29O7PS/c1-4-20-22(16,21-5-2)12-10-18-8-6-17-7-9-19-11-13-23-14(3)15/h4-13H2,1-3H3

Clave InChI

MVCCQMOSYHIVOE-UHFFFAOYSA-N

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

S-acetyl-PEG3-phosphonic acid ethyl ester

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to S-acetyl-PEG3-phosphonic acid ethyl ester: Structure, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-acetyl-PEG3-phosphonic acid ethyl ester is a heterobifunctional linker molecule integral to the advancement of targeted protein degradation and other bioconjugation strategies. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs).

Chemical Structure and Properties

This compound, systematically named S-(2-(2-(2-(2-(diethoxyphosphoryl)ethoxy)ethoxy)ethoxy)ethyl) ethanethioate, possesses a unique architecture. It comprises a phosphonic acid diethyl ester group, a hydrophilic triethylene glycol (PEG3) spacer, and a protected thiol in the form of a thioacetate. This design imparts desirable characteristics for its application as a linker in complex molecular constructs.

Physicochemical Properties
PropertyValueSource(s)
Chemical Formula C14H29O7PS[1]
Molecular Weight 372.41 g/mol [1]
CAS Number 2173125-29-4[1]
Appearance Not specified; likely a solid or oil-
Purity Typically ≥95%[1]
Solubility Soluble in DMSO and other organic solvents. Quantitative data not readily available.[2]
pKa Not available-
Stability Stable under standard conditions. Hydrolysis of the phosphonate ester can occur under strongly acidic or basic conditions. The S-acetyl group is stable under acidic conditions but can be cleaved by bases or specific enzymes.-
Structural Diagram

The chemical structure of this compound is depicted below.

Caption: Chemical structure of this compound.

Synthesis and Purification

Proposed Synthetic Pathway

G Proposed Synthetic Pathway start 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethanethiol step1 Acetylation (Acetic anhydride, pyridine) start->step1 intermediate S-(2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl) ethanethioate step1->intermediate step2 Tosylation (p-Toluenesulfonyl chloride, triethylamine) intermediate->step2 intermediate2 2-(2-(2-(2-(S-acetyl)ethoxy)ethoxy)ethoxy)ethyl tosylate step2->intermediate2 step3 Michaelis-Arbuzov Reaction (Triethyl phosphite) intermediate2->step3 product This compound step3->product

Caption: A proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Acetylation of 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethanethiol

  • To a stirred solution of 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethanethiol in an appropriate aprotic solvent (e.g., dichloromethane), add pyridine or another suitable base.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add acetic anhydride dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield S-(2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl) ethanethioate.

Step 2: Tosylation of the Intermediate

  • Dissolve the product from Step 1 in an anhydrous aprotic solvent (e.g., dichloromethane) and cool to 0 °C.

  • Add triethylamine or another suitable base, followed by the dropwise addition of p-toluenesulfonyl chloride.

  • Stir the reaction at 0 °C for a few hours and then at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the tosylated intermediate.

Step 3: Michaelis-Arbuzov Reaction

  • Heat the tosylated intermediate with an excess of triethyl phosphite at an elevated temperature (e.g., 120-140 °C) under an inert atmosphere.

  • Monitor the reaction progress by TLC or 31P NMR spectroscopy.

  • After the reaction is complete, remove the excess triethyl phosphite by vacuum distillation.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Purification and Characterization

Purification is typically achieved through column chromatography. Characterization should be performed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are essential to confirm the structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Applications in Drug Development

The primary application of this compound is as a linker in the synthesis of PROTACs.[3]

Role in PROTACs

PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker plays a crucial role in a PROTAC's efficacy by dictating the distance and orientation between the two ligands, which is critical for the formation of a stable and productive ternary complex.

PROTAC Synthesis Workflow

The synthesis of a PROTAC using this compound typically involves the following steps:

G General PROTAC Synthesis Workflow start This compound step1 Deprotection of S-acetyl group (e.g., Hydroxylamine or base) start->step1 linker Thiol-PEG3-phosphonic acid ethyl ester step1->linker step2a Conjugation to POI ligand (e.g., via maleimide chemistry) linker->step2a intermediate1 POI-Linker conjugate step2a->intermediate1 step2b Conjugation to E3 Ligase ligand (e.g., via amide coupling) intermediate1->step2b product Final PROTAC step2b->product

Caption: General workflow for synthesizing a PROTAC using this compound.

Deprotection of the S-acetyl Group

A key step in utilizing this linker is the deprotection of the S-acetyl group to reveal the reactive free thiol. This can be achieved under mild conditions, making it compatible with sensitive biomolecules.

Experimental Protocol: Deprotection with Hydroxylamine

  • Dissolve the S-acetyl-protected compound in a mixture of an organic solvent (e.g., methanol or THF) and an aqueous buffer (e.g., phosphate buffer, pH 7.0-7.5).

  • Add an aqueous solution of hydroxylamine hydrochloride.

  • Adjust the pH of the reaction mixture to neutral with a suitable base (e.g., sodium hydroxide).

  • Stir the reaction at room temperature and monitor its progress by LC-MS.

  • Upon completion, the product can be used directly in the next conjugation step or purified by preparative HPLC.

Signaling Pathway in PROTAC-Mediated Degradation

The ultimate biological consequence of a PROTAC assembled with this linker is the degradation of the target protein. The signaling pathway is initiated by the formation of the ternary complex.

G PROTAC-Mediated Protein Degradation protac PROTAC ternary Ternary Complex (POI-PROTAC-E3) protac->ternary poi Target Protein (POI) poi->ternary e3 E3 Ubiquitin Ligase e3->ternary ub_poi Polyubiquitinated POI ternary->ub_poi Ubiquitination ub Ubiquitin ub->ub_poi proteasome 26S Proteasome ub_poi->proteasome degradation Degradation of POI proteasome->degradation degradation->protac Recycled peptides Peptides degradation->peptides

Caption: Signaling pathway of PROTAC-mediated protein degradation.

Conclusion

This compound is a valuable and versatile tool in the field of drug discovery and development. Its well-defined structure, incorporating a hydrophilic spacer and orthogonally-protected functional groups, makes it an ideal linker for the construction of complex bioconjugates, particularly PROTACs. The methodologies outlined in this guide provide a framework for its synthesis, handling, and application, empowering researchers to leverage its potential in the design of novel therapeutics. Further experimental investigation into its quantitative physicochemical properties will undoubtedly enhance its utility and broaden its applications.

References

S-acetyl-PEG3-phosphonic acid ethyl ester: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

S-acetyl-PEG3-phosphonic acid ethyl ester is a heterobifunctional linker of significant interest in contemporary drug development, particularly in the burgeoning field of targeted protein degradation. Its unique chemical architecture, featuring a polyethylene glycol (PEG) spacer, a reactive phosphonic acid ethyl ester, and a protected thiol group, offers a versatile platform for the synthesis of complex therapeutic molecules. This technical guide provides a comprehensive overview of the core applications, chemical properties, and synthetic methodologies related to this compound. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics, with a particular focus on Proteolysis Targeting Chimeras (PROTACs).

Introduction to this compound

This compound is a chemical entity that belongs to the class of PEGylated phosphonates. These molecules have garnered considerable attention in pharmaceutical research and development for their utility in enhancing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The key structural features of this compound are:

  • A Polyethylene Glycol (PEG) Linker (PEG3): The three-unit PEG chain is a hydrophilic spacer that can improve the aqueous solubility and cell permeability of the parent molecule.[1][2][] The flexibility and length of the PEG chain are critical parameters in optimizing the biological activity of the final conjugate.[1]

  • A Phosphonic Acid Ethyl Ester Group: This functional group serves as a reactive handle for conjugation. Furthermore, the phosphonate moiety exhibits a strong affinity for metal ions, such as calcium, which can be exploited for targeted drug delivery to tissues with high mineral content, like bone.[4][5]

  • An S-acetyl Group: This group protects a thiol functionality. The S-acetyl group can be deprotected to reveal a free thiol, which has a strong affinity for transition metal surfaces and can be used for specific conjugation chemistries.[6]

The primary and most documented application of this compound is as a bifunctional linker in the synthesis of PROTACs.[4][7][8]

Core Application: A Linker for Proteolysis Targeting Chimeras (PROTACs)

PROTACs are innovative heterobifunctional molecules that commandeer the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins. A PROTAC molecule is composed of three essential components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[7]

The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.[1] this compound offers several advantages as a PROTAC linker:

  • Enhanced Solubility and Permeability: The hydrophilic PEG chain can improve the solubility of often hydrophobic PROTAC molecules, potentially leading to better cell permeability and bioavailability.[1][2]

  • Tunable Length and Flexibility: The PEG3 unit provides a defined length and flexibility that can be crucial for achieving an optimal orientation of the POI and E3 ligase within the ternary complex, a key factor for efficient ubiquitination and subsequent degradation.[1]

  • Bifunctional Handles for Conjugation: The phosphonic acid ethyl ester and the protected thiol offer two distinct reactive sites for the sequential and controlled attachment of the POI and E3 ligase ligands.

PROTAC-Mediated Protein Degradation Pathway

The mechanism of action of a PROTAC involves several key steps, as illustrated in the signaling pathway diagram below. The PROTAC first binds to the target protein of interest (POI) and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC can then act catalytically to degrade further POI molecules.

PROTAC_Signaling_Pathway PROTAC-Mediated Protein Degradation Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Ub Transfer Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: PROTAC-mediated protein degradation pathway.

Quantitative Data on PEGylated PROTAC Linkers

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.

  • Dmax: The maximum percentage of target protein degradation achievable with a given PROTAC.

The following table summarizes representative data for PROTACs with varying PEG linker lengths, illustrating the critical importance of linker optimization.

PROTAC IDLinker CompositionTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
PROTAC-A2-PEGBRD4HeLa25>90Fictional
PROTAC-B3-PEGBRD4HeLa10>95Fictional
PROTAC-C4-PEGBRD4HeLa5085Fictional
PROTAC-D3-PEGBTKMOLM-145>98Fictional
PROTAC-E4-PEGBTKMOLM-1415>95Fictional

This data is illustrative and serves to demonstrate the impact of linker length on PROTAC performance. Actual values are dependent on the specific POI, E3 ligase, and ligands used.

Experimental Protocols

Detailed experimental protocols for the synthesis of a specific PROTAC using this compound are not publicly available. However, the following sections provide representative protocols for the synthesis of a bifunctional PEG linker and its subsequent use in PROTAC assembly. These can be adapted by a skilled synthetic chemist for the specific application of this compound.

General Synthesis of a Heterobifunctional PEG Linker

The synthesis of a heterobifunctional PEG linker typically involves the sequential modification of a symmetrical PEG diol. The following is a representative protocol for the synthesis of an Azide-PEG-NHS ester, a common bifunctional linker.

Materials:

  • PEG-diol

  • p-toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM)

  • Sodium azide (NaN3)

  • N,N-Dimethylformamide (DMF)

  • Succinic anhydride

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

Procedure:

  • Monotosylation of PEG-diol: Dissolve PEG-diol (1 equivalent) in a mixture of DCM and pyridine. Cool the solution to 0°C and add TsCl (1.1 equivalents) dropwise. Stir at 0°C for 2 hours and then at room temperature for 16 hours. Purify the product (TsO-PEG-OH) by silica gel chromatography.

  • Azidation: Dissolve TsO-PEG-OH (1 equivalent) in DMF and add NaN3 (3 equivalents). Heat the reaction to 80°C and stir for 12 hours. After cooling, extract the product (N3-PEG-OH) with an appropriate solvent and purify by chromatography.

  • Succinylation: Dissolve N3-PEG-OH (1 equivalent) and succinic anhydride (1.5 equivalents) in pyridine. Stir at room temperature for 24 hours. Acidify the reaction mixture and extract the product (N3-PEG-COOH).

  • NHS Ester Formation: Dissolve N3-PEG-COOH (1 equivalent), DCC (1.1 equivalents), and NHS (1.1 equivalents) in anhydrous DCM. Stir at room temperature for 12 hours. Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate to obtain the final Azide-PEG-NHS ester.

Linker_Synthesis_Workflow General Workflow for Heterobifunctional PEG Linker Synthesis Start Symmetrical PEG-diol (HO-PEG-OH) Step1 Monotosylation Start->Step1 Intermediate1 TsO-PEG-OH Step1->Intermediate1 Step2 Azidation Intermediate1->Step2 Intermediate2 N3-PEG-OH Step2->Intermediate2 Step3 Succinylation Intermediate2->Step3 Intermediate3 N3-PEG-COOH Step3->Intermediate3 Step4 NHS Ester Formation Intermediate3->Step4 End Azide-PEG-NHS Ester Step4->End

Caption: General workflow for heterobifunctional PEG linker synthesis.

General Protocol for PROTAC Synthesis using a Bifunctional Linker

This protocol describes the sequential coupling of an E3 ligase ligand and a POI ligand to a bifunctional linker.

Materials:

  • E3 ligase ligand (with a suitable functional group, e.g., amine)

  • POI ligand (with a suitable functional group, e.g., carboxylic acid)

  • Heterobifunctional linker (e.g., Amine-PEG-COOH)

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Anhydrous DMF

  • Solvents for workup and purification (e.g., ethyl acetate, water, brine)

  • Purification system (e.g., preparative HPLC)

Procedure:

  • First Coupling Reaction (E3 Ligase Ligand to Linker):

    • Dissolve the E3 ligase ligand (1.0 eq) and the bifunctional linker (1.1 eq) in anhydrous DMF.

    • Add the coupling agent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq).

    • Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS.

    • Upon completion, perform an appropriate aqueous workup and purify the E3 ligase-linker conjugate by preparative HPLC.

  • Second Coupling Reaction (POI Ligand to E3 Ligase-Linker Conjugate):

    • Dissolve the purified E3 ligase-linker conjugate (1.0 eq) and the POI ligand (1.2 eq) in anhydrous DMF.

    • Add the coupling agent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq).

    • Stir the reaction at room temperature overnight, monitoring by LC-MS.

    • Perform an aqueous workup and purify the final PROTAC molecule by preparative HPLC.

    • Characterize the final product by LC-MS and NMR.

PROTAC_Synthesis_Workflow General Workflow for PROTAC Synthesis E3_Ligand E3 Ligase Ligand Coupling1 First Coupling Reaction E3_Ligand->Coupling1 Linker Bifunctional Linker (e.g., S-acetyl-PEG3- phosphonic acid ethyl ester) Linker->Coupling1 POI_Ligand POI Ligand Coupling2 Second Coupling Reaction POI_Ligand->Coupling2 Intermediate E3 Ligase-Linker Conjugate Coupling1->Intermediate Intermediate->Coupling2 Final_PROTAC Final PROTAC Molecule Coupling2->Final_PROTAC Purification Purification & Characterization Final_PROTAC->Purification

Caption: General workflow for PROTAC synthesis.

Conclusion

This compound is a valuable and versatile tool for researchers in the field of drug discovery. Its primary application as a bifunctional linker in the synthesis of PROTACs leverages the beneficial properties of its PEG and phosphonate components to create potent and selective protein degraders. While specific, publicly available data on PROTACs incorporating this exact linker is limited, the general principles and protocols outlined in this guide provide a strong foundation for its application in the rational design of novel therapeutics. Further research into the synthesis and evaluation of PROTACs utilizing this compound is warranted to fully explore its potential in targeted protein degradation and other drug delivery applications.

References

An In-depth Technical Guide to S-acetyl-PEG3-phosphonic acid ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Compound Information

CAS Number: 2173125-29-4[1][2]

S-acetyl-PEG3-phosphonic acid ethyl ester is a polyethylene glycol (PEG)-based linker.[3][4][5] It features a protected thiol group (S-acetyl) at one end and an ethyl-ester-protected phosphonic acid at the other, connected by a three-unit PEG chain. This structure allows for sequential and controlled conjugation to two different protein ligands.

Suppliers:

  • AxisPharm[1]

  • MedChemExpress[3]

  • Pharmaffiliates

  • CymitQuimica

  • TargetMol[4]

  • BIOZOL[5]

  • ChemicalBook

Physicochemical Properties

PropertyValue
Molecular Formula C14H29O7PS
Molecular Weight 372.41 g/mol
Appearance Solid
Purity Typically ≥95% or ≥98%
Storage Conditions Store at -20°C for long-term stability.

Role in PROTAC Technology

PROTACs are comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, as it governs the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and degradation of the target protein.

The this compound serves as this crucial linker. The PEG3 component enhances solubility and provides the necessary flexibility for the optimal orientation of the ternary complex. The two distinct functional groups at either end of the linker allow for controlled, stepwise conjugation to the POI and E3 ligase ligands.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The general mechanism of action for a PROTAC involves co-opting the ubiquitin-proteasome system. The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

PROTAC_Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Proteasome->PROTAC Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow start S-acetyl-PEG3- phosphonic acid ethyl ester step1 Amide Coupling (e.g., HATU, DIPEA) start->step1 E3_ligand E3 Ligase Ligand (with Amine) E3_ligand->step1 intermediate1 Intermediate: E3-Linker-S-acetyl step1->intermediate1 step2 S-acetyl Deprotection (e.g., NH2OH) intermediate1->step2 intermediate2 Intermediate: E3-Linker-SH step2->intermediate2 step3 Thiol-Maleimide Conjugation intermediate2->step3 POI_ligand POI Ligand (with Maleimide) POI_ligand->step3 final_protac Final PROTAC Molecule step3->final_protac

References

The Pivotal Role of Polyethylene Glycol (PEG) Linkers in Enhancing PROTAC Solubility and Permeability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Issued for: Researchers, Scientists, and Drug Development Professionals

Abstract: Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutics, enabling the targeted degradation of previously "undruggable" proteins. These heterobifunctional molecules, which consist of ligands for a target protein and an E3 ubiquitin ligase joined by a linker, frequently operate in a chemical space "beyond the Rule of 5" (bRo5), leading to significant challenges in aqueous solubility and cell permeability.[1] The linker is a critical determinant of a PROTAC's success, profoundly influencing its physicochemical properties and biological activity.[2][3] Among the various linker strategies, the incorporation of polyethylene glycol (PEG) chains has become a cornerstone of modern PROTAC design.[4][5] PEG linkers offer a versatile means to enhance solubility, modulate permeability, and optimize the geometry required for the formation of a productive ternary complex.[5][6] This technical guide provides an in-depth examination of the role of PEG linkers in PROTAC development, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts and workflows.

Core Principles: How PEG Linkers Modulate PROTAC Properties

PROTACs' high molecular weight and lipophilicity often result in poor aqueous solubility, which can hinder formulation, administration, and bioavailability.[1][7] PEG linkers, composed of repeating ethylene glycol units, introduce hydrophilicity and flexibility to directly address these limitations.[3][8]

Enhancing Aqueous Solubility

A primary advantage of incorporating PEG linkers is the significant improvement in aqueous solubility.[4][6] The ether oxygens within the PEG backbone act as hydrogen bond acceptors, improving the molecule's interaction with water.[1][7] This increased hydrophilicity is crucial for developing viable drug candidates, as it facilitates handling, formulation, and oral absorption.[1] By creating hybrid linkers that combine PEG and alkyl motifs, researchers can precisely tune properties like topological polar surface area (TPSA) and lipophilicity to achieve a desired profile.[3]

Modulating Cell Permeability: A Complex Balance

The relationship between PEG linkers and cell permeability is nuanced.[1][4] While increased hydrophilicity can impede passive diffusion across the lipophilic cell membrane, the inherent flexibility of PEG linkers provides a distinct advantage.[5][9] This flexibility can lead to a "chameleon-like" effect, where the PROTAC adopts a folded, more compact conformation in the nonpolar environment of the cell membrane.[10][11] This conformational folding can shield the molecule's polar surface area, reducing its polarity and facilitating membrane traversal.[9][11]

However, a trade-off exists. Increasing the number of PEG units also increases the molecular weight and the number of hydrogen bond acceptors, which can negatively impact passive permeability.[9] Therefore, the optimal linker length must be determined empirically for each PROTAC system to strike a delicate balance between enhanced solubility and sufficient cell permeability.[4]

Quantitative Data on the Impact of PEG Linkers

The following tables summarize quantitative data illustrating the impact of PEG linker length and composition on PROTAC solubility and permeability. Direct comparisons across different studies should be made with caution due to variations in experimental conditions.

Table 1: Impact of PEG Linker Length on PROTAC Permeability (PAMPA) Data sourced from studies on VH032-based PROTACs targeting bromodomains.[9] The apparent permeability coefficient (Papp) from the Parallel Artificial Membrane Permeability Assay (PAMPA) indicates passive diffusion potential. Lower Papp values signify lower permeability.

PROTAC SeriesLinker CompositionApparent Permeability (Papp) (10⁻⁶ cm/s)
MZ1-SeriesAlkyl0.08
1-unit PEG0.06
2-unit PEG0.04
AT1-Series3-unit PEG0.10
4-unit PEG0.08

Observation: For these VH032-based PROTACs, increasing the number of PEG units in the linker consistently leads to a decrease in passive permeability as measured by the PAMPA assay.[9]

Table 2: Impact of Linker Composition on PROTAC Permeability (Caco-2) Data for a selection of Androgen Receptor (AR) PROTACs, highlighting how linker type and E3 ligase ligand influence permeability in the more biologically relevant Caco-2 cell model.[12]

PROTAC IDLinker TypeE3 Ligase LigandA2B Papp (10⁻⁶ cm/s)B2A Papp (10⁻⁶ cm/s)Efflux Ratio (B2A/A2B)
20b AlkylVHL0.350.240.7
20d PEGVHL<0.078.6>12

Observation: In this example, switching from an alkyl to a PEG linker in a VHL-recruiting PROTAC dramatically increased the basolateral-to-apical (B2A) permeability and the efflux ratio, suggesting the PEGylated PROTAC is a substrate for active efflux transporters.[12]

Table 3: Impact of Linker Type on PROTAC Solubility A comparative summary illustrating how linker composition can affect aqueous solubility.

PROTACLinker TypeWarheadE3 Ligase LigandAqueous Solubility (µM)Solubility Classification
PROTAC A Alkyl ChainCompound XCRBN< 30Low
PROTAC B PEG ChainCompound XCRBN> 200High

Note: This table represents a generalized trend. The hydrophilic nature of PEG linkers typically enhances the aqueous solubility of large, lipophilic PROTAC molecules compared to more hydrophobic alkyl linkers.[7][8]

Key Experimental Protocols

Accurate and reproducible measurement of solubility and permeability is essential for the rational design of PROTACs.

Thermodynamic Solubility Assay (Shake-Flask Method)

Objective: To determine the equilibrium solubility of a PROTAC in a specific buffer.

Materials:

  • Test PROTAC

  • Phosphate-buffered saline (PBS), pH 7.4

  • Organic solvent (e.g., DMSO, acetonitrile)

  • Shaker or rotator at a controlled temperature (e.g., 37°C)

  • Centrifuge

  • HPLC or LC-MS/MS system

Procedure:

  • Add an excess amount of the solid PROTAC compound to a vial containing a known volume of the aqueous buffer (e.g., PBS, pH 6.8 or 7.4).[13]

  • Seal the vials and place them on a shaker/rotator in a temperature-controlled environment (e.g., 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[13]

  • After incubation, centrifuge the samples at high speed to pellet the undissolved solid.[13]

  • Carefully collect an aliquot of the clear supernatant.

  • Dilute the supernatant with an appropriate solvent (e.g., acetonitrile) to prevent precipitation and to bring the concentration within the quantifiable range of the analytical method.[13]

  • Determine the concentration of the PROTAC in the diluted supernatant using a validated HPLC or LC-MS/MS method with a standard curve.

  • Calculate the original solubility in the buffer, accounting for the dilution factor.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive, transcellular permeability of a PROTAC in a high-throughput, cell-free system.[14]

Materials:

  • 96-well filter plate (donor plate) with a PVDF membrane (e.g., 0.45 µm pore size)

  • 96-well acceptor plate

  • Lipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test PROTAC and control compounds (e.g., high and low permeability controls)

  • LC-MS/MS system

Procedure:

  • Membrane Coating: Carefully apply 5 µL of the lipid solution to the filter of each well in the donor plate. Allow the solvent to evaporate.[10]

  • Acceptor Solution: Fill the wells of the 96-well acceptor plate with 300 µL of PBS.[10]

  • Donor Solution: Prepare solutions of the test PROTAC and control compounds in PBS (e.g., at 10 µM). The final concentration of any co-solvent like DMSO should be low (<1%).[14]

  • Assay Assembly: Place the lipid-coated donor plate onto the acceptor plate, ensuring the bottom of the filter membrane is in contact with the acceptor solution.[14]

  • Compound Addition: Add 150-200 µL of the donor solution to each well of the filter plate.[10][14]

  • Incubation: Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.[10][14]

  • Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the PROTAC in the donor and acceptor wells using a validated LC-MS/MS method.[10]

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the appropriate formula.[14]

Caco-2 Permeability Assay

Objective: To assess the bidirectional permeability (absorptive and efflux) of a PROTAC across a Caco-2 cell monolayer, which mimics the human intestinal epithelium.[10][15]

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)

  • Test PROTAC and control compounds (e.g., propranolol, atenolol, digoxin)

  • Transepithelial Electrical Resistance (TEER) meter

  • LC-MS/MS system

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts at a density of ~6 x 10⁴ cells/cm². Culture for 21-25 days to allow for differentiation and monolayer formation.[10]

  • Monolayer Integrity Check: Measure the TEER of the monolayers. Values >250 Ω·cm² are generally considered acceptable, indicating a confluent monolayer with tight junctions.[10]

  • Assay Preparation: Wash the monolayers twice with pre-warmed transport buffer. For PROTACs with low recovery, consider adding Bovine Serum Albumin (BSA) (e.g., 0.25%) to the basolateral compartment buffer to minimize non-specific binding.[10][16]

  • Permeability Assay (Apical to Basolateral, A-B):

    • Add transport buffer containing the test PROTAC (e.g., 10 µM) to the apical (A) side (e.g., 0.4 mL).[10]

    • Add fresh transport buffer to the basolateral (B) side (e.g., 1.2 mL).[10]

    • Incubate at 37°C with gentle shaking for a set time (e.g., 2 hours).[10]

    • At the end of the incubation, collect samples from both compartments.

  • Permeability Assay (Basolateral to Apical, B-A):

    • Add transport buffer containing the test PROTAC to the basolateral (B) side (e.g., 1.2 mL).[10]

    • Add fresh transport buffer to the apical (A) side (e.g., 0.4 mL).[10]

    • Incubate and collect samples as described for the A-B direction.

  • Analysis: Determine the concentration of the PROTAC in all collected samples using a validated LC-MS/MS method.[10]

  • Calculation: Calculate the Papp values for both A-B and B-A directions. The Efflux Ratio (Papp B-A / Papp A-B) can then be determined. An efflux ratio >2 typically indicates the compound is a substrate of active efflux transporters.

Mandatory Visualizations

PROTAC Mechanism of Action

PROTAC_MoA cluster_cell Cell Cytoplasm POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds PROTAC PROTAC PROTAC->Ternary Binds Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->E3 Recycled Proteasome->PROTAC Recycled Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation pathway.

Caco-2 Permeability Assay Experimental Workflow

Caco2_Workflow cluster_assay Bidirectional Assay arrow arrow start Start seed Seed Caco-2 cells onto Transwell inserts start->seed differentiate Culture for 21-25 days to allow differentiation seed->differentiate qc Monolayer Integrity QC: Measure TEER differentiate->qc teer_ok TEER > 250 Ω·cm² qc->teer_ok Pass teer_fail Discard Plate qc->teer_fail Fail prepare Prepare Assay: Wash monolayers, add buffers teer_ok->prepare assay_ab A -> B Assay: Add PROTAC to Apical side prepare->assay_ab assay_ba B -> A Assay: Add PROTAC to Basolateral side prepare->assay_ba incubate Incubate at 37°C for 2 hours assay_ab->incubate assay_ba->incubate collect Collect samples from Apical & Basolateral compartments incubate->collect analyze Quantify PROTAC concentration by LC-MS/MS collect->analyze calculate Calculate Papp (A-B, B-A) and Efflux Ratio analyze->calculate end End calculate->end

Caption: Caco-2 Permeability Assay Experimental Workflow.

Logical Relationships in PEG Linker Design

Linker_Logic cluster_params Design Parameters cluster_physchem Physicochemical Properties cluster_outcomes Biological Outcomes Linker PEG Linker Design Length Linker Length (n PEG units) Linker->Length Composition Composition (PEG/Alkyl ratio) Linker->Composition Solubility Aqueous Solubility Length->Solubility influences Permeability Cell Permeability (Passive & Active) Length->Permeability influences Flexibility Conformational Flexibility Length->Flexibility influences Composition->Solubility influences Composition->Permeability influences Efficacy Degradation Efficacy (DC50, Dmax) Solubility->Efficacy impacts bioavailability Permeability->Efficacy enables cellular entry Ternary Ternary Complex Stability & Geometry Flexibility->Ternary enables optimal fit Ternary->Efficacy is critical for

References

The Enigmatic Engine: An In-depth Technical Guide to the Mechanism of Action of Phosphonate-Containing PROTAC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new era in therapeutic intervention, shifting the paradigm from protein inhibition to targeted protein degradation. These heterobifunctional molecules have demonstrated immense potential in addressing previously "undruggable" targets. At the heart of every PROTAC lies the linker, a component once considered a mere tether but now recognized as a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This technical guide delves into the core of PROTAC design, with a specific focus on the emerging class of phosphonate-containing linkers. While direct and extensive research on the specific mechanistic contributions of the phosphonate moiety is still in its nascent stages, this document will provide a comprehensive overview of the current understanding, drawing from the broader principles of PROTAC biology and the well-established roles of phosphonates in medicinal chemistry.

The PROTAC Mechanism: A Symphony of Induced Proximity

PROTACs function by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][2] The fundamental mechanism of action unfolds in a cyclical process:

  • Ternary Complex Formation: The PROTAC simultaneously binds to the POI and an E3 ligase, bringing them into close proximity to form a ternary complex.[3] The stability and conformation of this complex are paramount for the subsequent steps.

  • Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin (a small regulatory protein) from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI.

  • Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, a cellular machinery that degrades tagged proteins into smaller peptides.

  • Recycling: The PROTAC molecule is released after inducing ubiquitination and can catalytically repeat the cycle, leading to the degradation of multiple POI molecules.[4]

PROTAC_Mechanism POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycling Ternary->E3 Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

The Linker: More Than Just a Spacer

The linker is a critical determinant of a PROTAC's success, influencing nearly every aspect of its function.[4] Its length, chemical composition, rigidity, and attachment points to the two ligands profoundly impact:

  • Ternary Complex Formation and Stability: The linker's flexibility and length are crucial for achieving a productive conformation of the ternary complex that allows for efficient ubiquitination.[3]

  • Physicochemical Properties: The linker contributes significantly to the overall properties of the PROTAC, such as solubility, lipophilicity, and cell permeability.[5]

  • Pharmacokinetics: The metabolic stability and in vivo half-life of a PROTAC are influenced by the linker's composition.[6]

Phosphonate-Containing Linkers: A Unique Chemical Entity in PROTAC Design

Phosphonates, characterized by a stable carbon-phosphorus (C-P) bond, have long been utilized in medicinal chemistry as bioisosteres of phosphates and carboxylates. Their incorporation into PROTAC linkers introduces a unique set of physicochemical properties that can be strategically exploited.

Inferred Mechanism of Action and Potential Advantages

While direct experimental evidence elucidating the specific interactions of the phosphonate group within the PROTAC ternary complex is currently limited, we can infer its potential roles based on its known chemical characteristics:

  • Enhanced Stability: The C-P bond in phosphonates is highly resistant to enzymatic cleavage, potentially increasing the metabolic stability of the PROTAC linker compared to more labile ester or amide bonds.[6]

  • Modulation of Physicochemical Properties: The phosphonate group is ionizable, with pKa values that can influence the overall charge and polarity of the PROTAC. This can be leveraged to improve aqueous solubility, a common challenge for large PROTAC molecules. However, the increased polarity might negatively impact cell permeability.[5][7]

  • Potential for Specific Interactions: The phosphonate moiety, with its ability to act as a hydrogen bond acceptor and its tetrahedral geometry, could potentially form specific, stabilizing interactions with amino acid residues on the surface of the target protein or the E3 ligase within the ternary complex. These interactions could contribute to positive cooperativity in ternary complex formation.

  • Conformational Constraint: The inclusion of a phosphonate group can introduce a degree of rigidity into the linker, which may help to pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of ternary complex formation.

Phosphonate_Properties Phosphonate Phosphonate Group (-PO(OH)2) Stability Enhanced Metabolic Stability (C-P bond) Phosphonate->Stability Solubility Improved Aqueous Solubility (Ionizable) Phosphonate->Solubility Permeability Modulated Cell Permeability (Polarity) Phosphonate->Permeability Interactions Potential for Specific H-Bonding Phosphonate->Interactions Rigidity Increased Linker Rigidity Phosphonate->Rigidity

Caption: Physicochemical properties of phosphonate groups relevant to PROTAC linker design.

Quantitative Data Presentation

Direct comparative studies of phosphonate-containing PROTAC linkers against other common linker types within the same biological system are scarce in the published literature. The following tables summarize available quantitative data from various studies to illustrate the impact of linker composition on PROTAC efficacy, providing a framework for the kind of data required to rigorously evaluate phosphonate linkers.

Table 1: Comparison of PROTACs with Different Linker Types for BET Protein Degradation

PROTACLinker TypeTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Reference
PROTAC-1AlkylBRD4VHL~25>90Fictionalized Data
PROTAC-2PEGBRD4VHL~15>95Fictionalized Data
PROTAC-3 Alkyl-Phosphonate BRD4 VHL ~20 >90 Hypothetical

This table presents hypothetical data for illustrative purposes due to the lack of direct comparative studies in the literature.

Table 2: Impact of Linker Composition on PROTAC Cell Permeability

PROTACLinker CompositionApparent Permeability (Papp) (10⁻⁶ cm/s)Reference
PROTAC A8-atom alkyl chain0.2[8]
PROTAC B8-atom ethylene glycol-based0.1[8]
PROTAC C 8-atom alkyl-phosphonate Predicted Low to Moderate Inference

Permeability of phosphonate-containing linkers is expected to be influenced by their polarity and requires experimental validation.[9]

Table 3: Influence of Linker Properties on Ternary Complex Cooperativity

Linker TypeCooperativity (α)Ternary Complex StabilityReference
Flexible (e.g., PEG)Often > 1Can be enhanced[8]
Rigid (e.g., piperazine)VariableCan be enhanced or reduced[8]
Phosphonate-containing Unknown Requires Experimental Determination

Cooperativity is a critical parameter for PROTAC efficacy and must be experimentally determined for each system.[10][11]

Experimental Protocols for Characterizing Phosphonate-Containing PROTACs

A rigorous evaluation of phosphonate-containing PROTACs requires a suite of biophysical and cell-based assays. The following are detailed protocols for key experiments.

Synthesis of Phosphonate-Containing PROTACs

The synthesis of PROTACs with phosphonate linkers typically involves multi-step organic synthesis. A generalized workflow is presented below.[12][13][14]

Protocol 1: General Synthesis of a Phosphonate-Containing PROTAC

  • Synthesis of the Phosphonate Linker: Prepare a bifunctional phosphonate linker with appropriate reactive groups for conjugation to the POI and E3 ligase ligands. This often involves standard phosphonate synthesis methodologies.

  • Conjugation to the First Ligand: React the phosphonate linker with either the POI ligand or the E3 ligase ligand. Common coupling chemistries include amide bond formation or nucleophilic substitution.[12]

  • Purification of the Ligand-Linker Intermediate: Purify the product of the first conjugation step using techniques such as flash column chromatography or preparative HPLC.

  • Conjugation to the Second Ligand: React the purified ligand-linker intermediate with the second ligand to form the final PROTAC molecule.

  • Final Purification and Characterization: Purify the final PROTAC using preparative HPLC. Confirm the identity and purity of the compound using LC-MS, high-resolution mass spectrometry (HRMS), and NMR (¹H, ¹³C, and ³¹P).[14]

Synthesis_Workflow start POI & E3 Ligands + Phosphonate Linker step1 Step 1: Conjugate Linker to First Ligand start->step1 step2 Step 2: Purify Intermediate step1->step2 step3 Step 3: Conjugate to Second Ligand step2->step3 step4 Step 4: Final Purification (Prep-HPLC) step3->step4 end Characterized Phosphonate-PROTAC step4->end

Caption: A generalized synthetic workflow for phosphonate-containing PROTACs.

Western Blot for Protein Degradation

This is the gold-standard assay to quantify the degradation of the target protein.[12]

Protocol 2: Western Blot Analysis of Protein Degradation

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with a range of concentrations of the phosphonate-containing PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then probe with a primary antibody specific to the POI. Also, probe with a primary antibody for a loading control protein (e.g., GAPDH or β-actin).

  • Detection and Analysis: Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control. This data is used to calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[12]

Western_Blot_Workflow start Cell Treatment with Phosphonate-PROTAC lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Western Blot Transfer sds->transfer immuno Immunoblotting (Primary & Secondary Abs) transfer->immuno detect Signal Detection immuno->detect analysis Data Analysis (DC50 & Dmax) detect->analysis end Degradation Profile analysis->end

Caption: Experimental workflow for Western blot analysis of PROTAC-mediated degradation.

Biophysical Assays for Ternary Complex Formation

These assays are crucial for understanding the binding kinetics and thermodynamics of the ternary complex.

Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Formation

  • Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto a sensor chip.

  • Binary Interaction Analysis: Inject a series of concentrations of the phosphonate-PROTAC over the immobilized protein to determine the binary binding affinity (KD).

  • Ternary Complex Analysis: Inject a mixture of the phosphonate-PROTAC and the second protein (POI) at various concentrations over the immobilized E3 ligase. An increase in the binding signal compared to the binary interaction indicates the formation of a ternary complex.

  • Data Analysis: Analyze the sensorgrams to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD) for both binary and ternary interactions. This allows for the calculation of the cooperativity factor (α).

Protocol 4: Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics

Note: Buffer conditions are critical for ITC experiments with charged molecules like phosphonates. It is essential to use a buffer with sufficient buffering capacity at the experimental pH and to ensure all components are in a matched buffer to minimize heats of dilution.

  • Sample Preparation: Prepare highly pure and concentrated solutions of the POI, E3 ligase, and phosphonate-PROTAC in a precisely matched buffer.

  • Binary Titrations:

    • Titrate the phosphonate-PROTAC into the POI solution to determine the binding affinity and thermodynamic parameters (ΔH, ΔS).

    • In a separate experiment, titrate the phosphonate-PROTAC into the E3 ligase solution.

  • Ternary Titration: To determine the thermodynamics of ternary complex formation and cooperativity, titrate the POI into a solution containing the E3 ligase pre-saturated with the phosphonate-PROTAC.

  • Data Analysis: Analyze the thermograms to determine the binding constants (Ka), enthalpy changes (ΔH), and stoichiometry (n) for each interaction. The cooperativity can be calculated from the binding affinities of the binary and ternary complexes.[8]

Conclusion and Future Directions

Phosphonate-containing linkers represent a promising, yet underexplored, avenue in PROTAC design. Their unique physicochemical properties, including enhanced stability and tunable polarity, offer the potential to address some of the key challenges in the development of protein degraders, such as poor pharmacokinetics and low aqueous solubility. However, a deeper understanding of their mechanism of action is contingent on future research that provides direct evidence of their specific interactions within the ternary complex.

Future studies should focus on:

  • Structural Biology: Obtaining high-resolution crystal structures or NMR structures of ternary complexes containing phosphonate linkers will be invaluable for visualizing their conformation and interactions.

  • Systematic Comparative Studies: Direct, head-to-head comparisons of phosphonate linkers with other linker types in well-defined biological systems are needed to establish clear structure-activity relationships.

  • Computational Modeling: Molecular dynamics simulations can provide insights into the conformational dynamics of phosphonate linkers and their influence on ternary complex stability.[15][16][17]

As the field of targeted protein degradation continues to evolve, a more profound understanding of the role of every component of the PROTAC molecule, including the nuanced contributions of specific chemical moieties like phosphonates, will be crucial for the rational design of the next generation of highly effective and specific therapeutic agents.

References

An In-depth Technical Guide to S-acetyl-PEG3-phosphonic acid ethyl ester for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Frontier in Targeted Protein Degradation

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them.[1][2][3] This is achieved through the use of heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which co-opt the cell's natural ubiquitin-proteasome system (UPS) to induce the degradation of specific proteins of interest (POIs).[2][4][5] A typical PROTAC consists of a ligand that binds to the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][4][5][6] The linker is a critical component that influences the efficacy, selectivity, and physicochemical properties of the PROTAC.[5][7][8]

This guide focuses on the application of S-acetyl-PEG3-phosphonic acid ethyl ester as a versatile linker and warhead component in the development of novel covalent PROTACs. We will explore its mechanism of action, present hypothetical yet plausible experimental data, and provide detailed protocols for its characterization.

The Role of this compound in PROTAC Design

The molecule this compound is a heterobifunctional chemical entity. While not a standalone PROTAC, its components are designed for incorporation into a PROTAC structure.

  • S-acetyl Group: This serves as a protected thiol. In the intracellular environment, it can be cleaved to reveal a reactive thiol group, which can then form a covalent bond with a nucleophilic residue, such as cysteine, on the target protein. This covalent binding can lead to enhanced potency and prolonged duration of action.[4][9]

  • PEG3 Linker: The three-unit polyethylene glycol (PEG) chain provides a flexible and hydrophilic spacer.[8] The length and flexibility of the linker are crucial for enabling the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[5][7][8] PEG linkers are known to improve the solubility and pharmacokinetic properties of PROTACs.[8]

  • Phosphonic acid ethyl ester: This moiety can be conceptualized as a warhead that provides affinity for a target protein, potentially by mimicking a phosphate group and binding to a phosphate-binding pocket. Phosphonate esters have been explored as warheads for targeting certain classes of enzymes.[10][11]

Hypothetical Mechanism of Action: A Covalent PROTAC Approach

For the purposes of this guide, we will consider a hypothetical PROTAC, designated "Degrader-01" , which incorporates the this compound linker. Degrader-01 is designed to target a hypothetical kinase, "KIN-X," which is overexpressed in a cancer cell line and has a non-catalytic cysteine residue near its active site. Degrader-01 also includes a ligand for the von Hippel-Lindau (VHL) E3 ligase.

The proposed mechanism of action for Degrader-01 is as follows:

  • Degrader-01 enters the cell.

  • The phosphonic acid ethyl ester moiety of Degrader-01 binds to the active site of KIN-X.

  • The S-acetyl group is hydrolyzed, exposing a reactive thiol.

  • The thiol forms a covalent bond with the nearby cysteine residue on KIN-X, leading to irreversible binding.

  • The VHL ligand on Degrader-01 recruits the VHL E3 ligase complex.

  • A stable ternary complex (KIN-X—Degrader-01—VHL) is formed.[12][13]

  • The E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of KIN-X.[1][14]

  • The poly-ubiquitinated KIN-X is recognized and degraded by the 26S proteasome.[2]

Below is a Graphviz diagram illustrating this proposed mechanism.

PROTAC_Mechanism cluster_cell Cellular Environment Degrader01 Degrader-01 TernaryComplex Ternary Complex (KIN-X-Degrader-01-VHL) Degrader01->TernaryComplex Binds KIN-X & VHL KINX KIN-X (Target Protein) KINX->TernaryComplex VHL VHL E3 Ligase VHL->TernaryComplex Ub_KINX Poly-ubiquitinated KIN-X TernaryComplex->Ub_KINX Ubiquitination Proteasome 26S Proteasome Ub_KINX->Proteasome Recognition DegradedFragments Degraded Fragments Proteasome->DegradedFragments Degradation

Figure 1: Proposed mechanism of action for Degrader-01.

Quantitative Data Presentation

The following tables summarize hypothetical, yet representative, data for the characterization of Degrader-01.

Table 1: Binding Affinities and Ternary Complex Formation

Molecule Target Binding Assay Kd (nM) Ternary Complex Cooperativity (α)
Degrader-01 KIN-X ITC 85 15
Degrader-01 VHL FP 250

| KIN-X Inhibitor (non-degrader) | KIN-X | ITC | 50 | N/A |

Table 2: In-Cell Degradation Potency and Efficacy

Compound Cell Line DC50 (nM) Dmax (%) Timepoint (h)
Degrader-01 Cancer Cell Line A 25 95 24
Degrader-01 Healthy Cell Line B >1000 <10 24

| KIN-X Inhibitor | Cancer Cell Line A | N/A | 0 | 24 |

Table 3: Cellular Activity

Compound Cell Line Assay IC50 (nM)
Degrader-01 Cancer Cell Line A Cell Viability 50

| KIN-X Inhibitor | Cancer Cell Line A | Cell Viability | 150 |

Experimental Protocols

Detailed methodologies are crucial for the successful evaluation of a novel PROTAC.

Protocol 1: Assessment of Protein Degradation by Western Blot

This is a standard method to directly measure the reduction in target protein levels.[15]

  • Materials:

    • Appropriate cell line (e.g., Cancer Cell Line A)

    • Degrader-01 (stock in DMSO)

    • Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • Primary antibodies (anti-KIN-X, anti-β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescence substrate

  • Procedure:

    • Seed cells in a 6-well plate and allow them to adhere.

    • Treat cells with serial dilutions of Degrader-01 for the desired time (e.g., 24 hours).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Determine protein concentration using the BCA assay.

    • Normalize protein amounts and prepare samples for SDS-PAGE.

    • Perform electrophoresis and transfer proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies overnight.

    • Wash and incubate with the secondary antibody.

    • Detect the signal using a chemiluminescence imager.

    • Quantify band intensities and normalize to the loading control (β-actin).

Protocol 2: Target Ubiquitination Assay

This assay confirms that the degradation is mediated by the ubiquitin-proteasome system.[15][16]

  • Materials:

    • Same as Protocol 5.1, plus:

    • Proteasome inhibitor (e.g., MG132)

    • Protein A/G magnetic beads

    • Anti-ubiquitin antibody

  • Procedure:

    • Treat cells with Degrader-01, with or without co-treatment with MG132 for 4-6 hours.

    • Lyse the cells as described above.

    • Incubate the cell lysate with an antibody against KIN-X to form an antibody-antigen complex.[15]

    • Add Protein A/G magnetic beads to pull down the complex.[15]

    • Wash the beads to remove non-specific binders.

    • Elute the protein and perform a Western blot as in Protocol 5.1.

    • Probe the membrane with an anti-ubiquitin antibody.

  • Data Analysis: A ladder of high-molecular-weight bands in the Degrader-01 treated lane (enhanced with MG132) indicates successful ubiquitination of KIN-X.[15]

Protocol 3: Cell Viability Assay

This assay determines the downstream effect of protein degradation on cell proliferation.[15]

  • Materials:

    • 96-well plates

    • Cell viability reagent (e.g., CellTiter-Glo®)

  • Procedure:

    • Seed cells in a 96-well plate.

    • Treat with a serial dilution of Degrader-01.

    • Incubate for a specified period (e.g., 72 hours).

    • Add the cell viability reagent according to the manufacturer's protocol.[15]

    • Measure the luminescent signal using a plate reader.

Visualizations of Workflows and Pathways

Experimental Workflow

The following diagram outlines the typical experimental workflow for evaluating a novel PROTAC like Degrader-01.

Experimental_Workflow start Start: Synthesize Degrader-01 biochem Biochemical Assays (Binding, Ternary Complex) start->biochem western Western Blot (Degradation DC50/Dmax) biochem->western ubiquitination Ubiquitination Assay western->ubiquitination viability Cell Viability Assay (Functional Outcome) western->viability selectivity Selectivity Profiling (Proteomics) ubiquitination->selectivity viability->selectivity end End: Candidate Selection selectivity->end

Figure 2: Standard experimental workflow for PROTAC evaluation.
Hypothetical Signaling Pathway

Degradation of KIN-X is expected to impact downstream signaling. The diagram below illustrates a hypothetical pathway where KIN-X is an upstream activator of a pro-survival pathway.

Signaling_Pathway cluster_pathway KIN-X Pro-Survival Pathway GF Growth Factor Receptor Receptor GF->Receptor KINX KIN-X Receptor->KINX Activates Substrate Downstream Substrate KINX->Substrate Phosphorylates Degrader01 Degrader-01 Degrader01->KINX Induces Degradation TF Transcription Factor Substrate->TF Proliferation Cell Proliferation & Survival TF->Proliferation

References

The Architect's Blueprint: An In-depth Technical Guide to Heterobifunctional Degraders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Paradigm Shift in Therapeutic Intervention

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, moving beyond traditional occupancy-based inhibition to an event-driven pharmacology.[1] Unlike conventional small-molecule inhibitors that simply block a protein's function, heterobifunctional degraders, most notably Proteolysis-Targeting Chimeras (PROTACs), are engineered to hijack the cell's own machinery to eliminate disease-causing proteins entirely.[1][2] These molecules offer the potential to target previously "undruggable" proteins, overcome drug resistance, and achieve prolonged effects at substoichiometric concentrations.[1][2]

This guide provides a comprehensive technical overview of the core components of heterobifunctional degraders, their mechanism of action, and the critical experimental methodologies used to characterize their efficacy.

Core Components: The Tripartite Architecture

Heterobifunctional degraders are modular molecules comprising three essential components: a ligand for the Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][3][4] The synergistic interplay of these three elements is paramount for inducing the formation of a productive ternary complex, the cornerstone of this therapeutic strategy.[3]

  • Protein of Interest (POI) Ligand (The "Warhead"): This component provides specificity, binding directly to the target protein slated for degradation.[1] The affinity and selectivity of the warhead are crucial determinants of the degrader's overall potency and potential off-target effects.[1]

  • E3 Ubiquitin Ligase Ligand (The "Anchor"): This moiety recruits a specific E3 ubiquitin ligase, a key enzyme in the Ubiquitin-Proteasome System (UPS).[1][5] While over 600 E3 ligases are encoded in the human genome, a relatively small number have been successfully recruited for TPD.[2][5] The most commonly used E3 ligases include Cereblon (CRBN), Von Hippel-Lindau (VHL), Murine double minute 2 (MDM2), and Inhibitor of Apoptosis Proteins (IAPs).[2][6][7] The choice of E3 ligase can influence the degrader's tissue specificity and degradation profile.[5]

  • The Linker: Far from being a passive connector, the linker is a critical determinant of a degrader's activity.[4] Its length, composition, rigidity, and attachment points significantly influence the stability and conformation of the ternary complex (POI-Degrader-E3 Ligase).[1][3][4] Common linker chemistries include polyethylene glycol (PEG) chains and alkyl chains, with modifications often made to improve solubility and cell permeability.[3][8]

Mechanism of Action: Orchestrating Protein Destruction

The catalytic cycle of a heterobifunctional degrader involves a series of orchestrated steps that co-opt the cell's natural protein disposal pathway.[9]

  • Ternary Complex Formation: The degrader simultaneously binds to the POI and an E3 ligase, bringing them into close proximity to form a transient ternary complex.[2][5] The stability and geometry of this complex are critical for the subsequent steps.[]

  • Ubiquitination: Within the ternary complex, the recruited E3 ligase facilitates the transfer of ubiquitin (a small regulatory protein) from a charged E2 conjugating enzyme to accessible lysine residues on the surface of the POI.[6][11] This process is repeated to form a polyubiquitin chain.[12]

  • Proteasomal Recognition and Degradation: The polyubiquitinated POI is recognized as a substrate for degradation by the 26S proteasome.[3][13]

  • Degradation and Recycling: The proteasome unfolds and degrades the tagged POI into small peptides.[5][9] The degrader molecule is then released and can act catalytically to induce the degradation of another POI molecule.[2][9]

G cluster_ub_activation Ubiquitin Activation Cascade POI Protein of Interest (POI) TernaryComplex POI-Degrader-E3 Ternary Complex POI->TernaryComplex PROTAC Heterobifunctional Degrader PROTAC->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->E3 E2~Ub binds E3 Ub Ubiquitin (Ub) Ub->E1 ATP ATP AMP_PPi AMP + PPi ATP->AMP_PPi PolyUb Poly-Ubiquitinated POI TernaryComplex->PolyUb Polyubiquitination RecycledPROTAC Degrader (Recycled) TernaryComplex->RecycledPROTAC Release Proteasome 26S Proteasome PolyUb->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation RecycledPROTAC->invis1 invis1->PROTAC Catalytic Cycle

Caption: Mechanism of Action for a Heterobifunctional Degrader.

Quantitative Analysis of Degrader Efficacy

The potency and efficacy of heterobifunctional degraders are primarily defined by two key parameters: DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation).[1]

  • DC₅₀: The concentration of the degrader that results in 50% degradation of the target protein. A lower DC₅₀ value indicates higher potency.[3]

  • Dₘₐₓ: The maximum percentage of protein degradation achievable with a specific degrader.[3]

Binding affinities (Kd) for the POI and the E3 ligase are also critical for understanding the structure-activity relationship (SAR).[1]

Table 1: Performance of Representative PROTACs Targeting BET Proteins

PROTAC E3 Ligase Recruited Target Cell Line DC₅₀ Dₘₐₓ Reference
MZ1 VHL BRD4 HeLa ~24 nM >95% [14]
dBET1 CRBN BRD4 22Rv1 ~3 nM >98% [15]
ARV-771 VHL BRD2/3/4 LNCaP <5 nM >90% [15]

| A1874 | MDM2 | BRD4 | RS4;11 | ~1.5 nM | >98% |[13] |

Table 2: Performance of Representative PROTACs Targeting Other Proteins

PROTAC E3 Ligase Recruited Target Cell Line DC₅₀ Dₘₐₓ Reference
ARV-110 CRBN Androgen Receptor VCaP ~1 nM ~95-98% [13]
ARV-471 CRBN Estrogen Receptor α MCF7 ~1.7 nM >95% [13]

| 39 (LDD) | CRBN | RET Kinase | TPC-1 | <10 nM | >90% |[16] |

Key Experimental Protocols and Workflows

A suite of biophysical, biochemical, and cellular assays is required to characterize a novel heterobifunctional degrader and elucidate its mechanism of action.[12][17]

G cluster_binding 1. Binding & Ternary Complex Formation cluster_ub 2. Target Ubiquitination cluster_deg 3. Cellular Degradation cluster_invivo 4. In Vivo Evaluation assay_cat assay_cat assay assay output output start Degrader Design & Synthesis b_cat Biophysical/Biochemical Assays start->b_cat spr SPR / BLI itc ITC fret TR-FRET / ALPHA b_output Binary Affinities (Kd) Ternary Complex Stability Cooperativity (α) spr->b_output itc->b_output fret->b_output u_cat Biochemical/Cellular Assays b_output->u_cat invitro_ub In Vitro Ubiquitination (Western Blot) ip Cellular IP / Western ms_ub Mass Spectrometry (Ub-Site Mapping) u_output Confirmation of Polyubiquitination invitro_ub->u_output ip->u_output ms_ub->u_output d_cat Cellular Assays u_output->d_cat wb Western Blot proteomics Quantitative Proteomics (TMT, SILAC) reporter Reporter Assays (HiBiT/NanoBRET) d_output Potency (DC₅₀) Efficacy (Dₘₐₓ) Kinetics & Selectivity wb->d_output proteomics->d_output reporter->d_output iv_cat Preclinical Models d_output->iv_cat pkpd PK/PD Studies efficacy Xenograft Models iv_output In Vivo Efficacy Safety & Tolerability pkpd->iv_output efficacy->iv_output

Caption: Typical Experimental Workflow for Degrader Characterization.
Protocol 1: Ternary Complex Formation Assays

Assessing the formation of the POI-Degrader-E3 ligase ternary complex is crucial for confirming the degrader's primary mechanism of action.[15] Techniques like Surface Plasmon Resonance (SPR), Time-Resolved Fluorescence Energy Transfer (TR-FRET), and Isothermal Titration Calorimetry (ITC) are commonly employed.[14][18]

Methodology: TR-FRET Proximity Assay

  • Reagents & Materials:

    • Purified recombinant POI protein (e.g., His-tagged).

    • Purified recombinant E3 ligase complex (e.g., VCB or CRBN-DDB1).

    • TR-FRET donor fluorophore-labeled antibody (e.g., Anti-His-Terbium).

    • TR-FRET acceptor fluorophore-labeled component (e.g., fluorescently-labeled E3 ligase or antibody against a tag on the E3).

    • Degrader compound stock solution in DMSO.

    • Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20).

    • Low-volume 384-well assay plates.

    • TR-FRET-capable plate reader.

  • Procedure:

    • Prepare serial dilutions of the degrader compound in assay buffer.

    • In a 384-well plate, add a fixed concentration of POI and E3 ligase to each well.

    • Add the serially diluted degrader compound to the wells. Include vehicle control (DMSO) wells.

    • Add the donor-labeled antibody and acceptor-labeled component to the wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes), protected from light.

    • Measure the TR-FRET signal on a plate reader, recording emission at two wavelengths (e.g., donor at ~620 nm and acceptor at ~665 nm).

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Plot the TR-FRET ratio against the degrader concentration. A bell-shaped curve is typically observed, which is characteristic of ternary complex formation and demonstrates the "hook effect" at high concentrations where binary complexes are favored.[14][15]

Protocol 2: Cellular Protein Degradation Assay (Western Blot)

This is a fundamental and widely used method to quantify the reduction in target protein levels following treatment with a degrader.[1][19]

Methodology: Western Blot Analysis

  • Reagents & Materials:

    • Cell line of interest.

    • Heterobifunctional degrader compound.

    • Cell culture medium and reagents.

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • Protein quantification assay kit (e.g., BCA).

    • SDS-PAGE gels and electrophoresis equipment.

    • PVDF or nitrocellulose membranes and transfer apparatus.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibody against the POI.

    • Primary antibody against a loading control (e.g., GAPDH, β-actin).

    • HRP-conjugated secondary antibody.

    • Enhanced chemiluminescence (ECL) substrate and imaging system.

  • Procedure:

    • Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat cells with a range of concentrations of the degrader for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).

    • Cell Lysis: Aspirate the media, wash cells with cold PBS, and add lysis buffer. Scrape the cells and collect the lysate.

    • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

    • SDS-PAGE: Normalize protein amounts for all samples, add Laemmli buffer, and boil. Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Immunoblotting:

      • Block the membrane with blocking buffer for 1 hour at room temperature.

      • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

      • Wash the membrane with TBST.

      • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Wash the membrane with TBST.

    • Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Analysis: Strip the membrane and re-probe for the loading control. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.[17]

Protocol 3: Global Proteome Analysis (Quantitative Proteomics)

To assess the selectivity of a degrader, mass spectrometry-based quantitative proteomics is the gold standard.[20] It provides an unbiased, global view of changes in protein abundance, revealing both on-target efficacy and potential off-target effects.[20][21]

Methodology: Tandem Mass Tag (TMT)-based Proteomics

  • Reagents & Materials:

    • Cell line and degrader compound.

    • Lysis buffer (e.g., 8M Urea-based).

    • DTT (dithiothreitol) and IAA (iodoacetamide).

    • Protease for digestion (e.g., Trypsin/Lys-C mix).

    • TMT labeling reagents (e.g., TMTpro 16plex).

    • Sample clean-up cartridges (e.g., C18 solid-phase extraction).

    • High-performance liquid chromatography (HPLC) system for peptide fractionation.

    • High-resolution Orbitrap mass spectrometer.

  • Procedure:

    • Sample Preparation: Treat cells with the degrader at a specific concentration (e.g., near the DC₅₀) and a vehicle control, in biological triplicate. Lyse cells and quantify protein concentration.

    • Reduction, Alkylation, and Digestion: Reduce cysteine bonds with DTT, alkylate with IAA, and digest proteins into peptides using trypsin overnight.

    • TMT Labeling: Label the peptide digests from each condition with a specific TMT isobaric tag according to the manufacturer's protocol.

    • Sample Pooling and Fractionation: Combine all TMT-labeled samples into a single tube. Clean up the pooled sample and fractionate the peptides using high-pH reversed-phase HPLC to reduce sample complexity.

    • LC-MS/MS Analysis: Analyze each fraction by LC-MS/MS. The mass spectrometer will isolate peptide precursors (MS1) and fragment them (MS2). During fragmentation, the TMT tags release reporter ions whose intensities are proportional to the abundance of the peptide in the original sample.

    • Data Analysis:

      • Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins.

      • Quantify the relative protein abundance based on the reporter ion intensities from the TMT tags.[20]

      • Perform statistical analysis (e.g., t-test) to identify proteins that are significantly up- or down-regulated upon degrader treatment.

      • Generate volcano plots to visualize significant changes, confirming the specific degradation of the POI and identifying any off-target degradations.

Conclusion

Heterobifunctional degraders represent a powerful and versatile therapeutic modality with the potential to fundamentally change how we treat a wide range of diseases.[2][22] Their success relies on a deep, multidisciplinary understanding of their tripartite structure, the complex biology of the ubiquitin-proteasome system, and the intricate interplay that governs ternary complex formation. The rational design of these molecules, guided by the rigorous application of the quantitative and qualitative experimental workflows detailed in this guide, is essential for developing the next generation of potent, selective, and safe protein-degrading therapeutics.

References

Stability and Storage of S-acetyl-PEG3-phosphonic acid ethyl ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for S-acetyl-PEG3-phosphonic acid ethyl ester, a widely utilized polyethylene glycol (PEG)-based linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). Understanding the chemical stability of this linker is paramount for ensuring the integrity, reproducibility, and success of experiments and therapeutic development programs. This document outlines the key factors influencing its stability, recommended storage protocols, and methodologies for stability assessment.

Core Concepts: Chemical Stability

This compound, like other phosphonate esters, is susceptible to hydrolysis, which is the primary degradation pathway. This chemical transformation is significantly influenced by environmental factors such as pH, temperature, and the presence of moisture. The phosphonate ester bond can be cleaved under both acidic and basic conditions, leading to the formation of the corresponding phosphonic acid and ethanol. It is a general principle that phosphonates are more stable to hydrolysis than analogous phosphate esters.

The S-acetyl group, which serves as a protected thiol, can also be susceptible to hydrolysis, particularly under basic conditions, to reveal the free thiol.

Recommended Storage and Handling

To maintain the chemical integrity of this compound, adherence to appropriate storage and handling protocols is crucial. The following recommendations are based on information for phosphonate esters and related PEGylated compounds.

Long-Term Storage (Solid State)

For long-term storage, the solid compound should be stored at low temperatures to minimize degradation.

ParameterRecommendationRationale
Temperature -20°CReduces the rate of potential solid-state hydrolysis and other degradation pathways.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Minimizes exposure to atmospheric moisture and oxygen.
Container Tightly sealed, opaque vialProtects from moisture and light.
Short-Term Storage and In-Solution Stability

Aqueous solutions of phosphonate esters are prone to hydrolysis. Therefore, it is highly recommended to prepare solutions fresh for each experiment.

ParameterRecommendationRationale
Solution Preparation Prepare fresh for immediate useMinimizes hydrolysis in aqueous buffers.
Short-Term (Aqueous) 2-8°C (for a few days)Slows the rate of hydrolysis for temporary storage.
Long-Term (Aqueous) Aliquot and freeze at -20°C or belowMinimizes hydrolysis for extended storage. Avoid repeated freeze-thaw cycles.
pH of Aqueous Buffer Neutral or slightly acidicHydrolysis is catalyzed by both strong acids and bases.

Degradation Pathways

The primary degradation pathway for this compound is hydrolysis. This can occur at two sites on the molecule: the phosphonate ester and the S-acetyl group.

Compound This compound PhosphonicAcid S-acetyl-PEG3-phosphonic acid Compound->PhosphonicAcid  Ester Hydrolysis (Acid or Base Catalyzed) Thiol Thiol-PEG3-phosphonic acid ethyl ester Compound->Thiol Thioester Hydrolysis (Base Catalyzed)  

Fig. 1: Primary degradation pathways of this compound.

Application in PROTAC Synthesis: A General Workflow

This compound serves as a flexible, hydrophilic linker in the modular synthesis of PROTACs. These heterobifunctional molecules induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.

cluster_synthesis PROTAC Synthesis cluster_cellular_activity Cellular Activity POI_Ligand Protein of Interest (POI) Ligand PROTAC Synthesized PROTAC POI_Ligand->PROTAC Linker S-acetyl-PEG3- phosphonic acid ethyl ester Linker->PROTAC E3_Ligand E3 Ligase Ligand E3_Ligand->PROTAC Cell_Treatment Cell Treatment with PROTAC PROTAC->Cell_Treatment Ternary_Complex Ternary Complex Formation (POI-PROTAC-E3 Ligase) Cell_Treatment->Ternary_Complex Ubiquitination POI Ubiquitination Ternary_Complex->Ubiquitination Proteasomal_Degradation Proteasomal Degradation of POI Ubiquitination->Proteasomal_Degradation

Fig. 2: General workflow from PROTAC synthesis to cellular protein degradation.

Signaling Pathway Context: IRAK4 Degradation

A relevant application of PROTACs is the targeted degradation of proteins in disease-relevant signaling pathways. Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a key mediator in inflammatory signaling and a target for PROTAC-mediated degradation. A PROTAC utilizing a linker such as this compound can be designed to degrade IRAK4 and block downstream signaling.[1][2][]

TLR_IL1R TLR / IL-1R Activation MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines PROTAC IRAK4 PROTAC Degradation IRAK4 Degradation PROTAC->Degradation Degradation->IRAK4

Fig. 3: PROTAC-mediated degradation of IRAK4 in the TLR/IL-1R signaling pathway.

Experimental Protocols for Stability Assessment

Protocol 1: HPLC-Based Stability Assay

This protocol outlines a general method for determining the stability of this compound in an aqueous buffer using High-Performance Liquid Chromatography (HPLC).

Objective: To quantify the degradation of this compound over time under specific pH and temperature conditions.

Materials:

  • This compound

  • Aqueous buffers of desired pH (e.g., pH 4, 7.4, 9)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • HPLC system with a UV or Mass Spectrometry (MS) detector

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve this compound in a minimal amount of acetonitrile to prepare a concentrated stock solution (e.g., 10 mg/mL).

  • Sample Preparation: Dilute the stock solution into the different aqueous buffers to a final concentration of ~1 mg/mL. Aliquot these solutions into vials for each time point and condition.

  • Incubation: Store the vials at the desired temperatures (e.g., 4°C, 25°C, 40°C).

  • Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week), remove a vial from each condition for analysis.

  • HPLC Analysis:

    • Inject the samples onto the HPLC system.

    • Use a suitable mobile phase gradient to separate the parent compound from its degradation products. A common starting point is a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Monitor the elution profile using a UV detector (if the molecule has a chromophore) or an MS detector for more specific detection.

  • Data Analysis:

    • Identify the peak corresponding to the parent this compound.

    • Integrate the peak area of the parent compound at each time point.

    • Plot the percentage of the remaining parent compound against time to determine the stability profile and calculate the half-life under each condition.

Protocol 2: Experimental Workflow for Assessing PROTAC-Mediated IRAK4 Degradation

This protocol provides a general workflow for evaluating the efficacy of a synthesized IRAK4-targeting PROTAC that utilizes this compound as a linker.

Objective: To determine the ability of the synthesized PROTAC to induce the degradation of IRAK4 in a cellular context.

Materials:

  • Synthesized IRAK4 PROTAC

  • Relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs)

  • Cell culture media and reagents

  • Lysis buffer

  • Primary antibodies against IRAK4 and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot equipment and reagents

Procedure:

  • Cell Culture and Treatment:

    • Culture the cells to an appropriate density.

    • Treat the cells with varying concentrations of the IRAK4 PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis:

    • Harvest the cells and wash with PBS.

    • Lyse the cells in a suitable lysis buffer containing protease inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against IRAK4 overnight at 4°C.

    • Wash the membrane and then incubate with the primary antibody for the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for IRAK4 and the loading control.

    • Normalize the IRAK4 signal to the loading control signal for each sample.

    • Calculate the percentage of IRAK4 degradation relative to the vehicle control for each PROTAC concentration.

    • Determine the DC50 (concentration at which 50% degradation is observed).

Start Cell Seeding & Culture Treatment Treat cells with IRAK4 PROTAC Start->Treatment Lysis Cell Lysis & Protein Quantification Treatment->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Membrane Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Anti-IRAK4 & Loading Control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis (Quantification & DC50) Detection->Analysis

Fig. 4: Experimental workflow for Western blot analysis of PROTAC-mediated protein degradation.

Conclusion

The chemical stability of this compound is a critical factor for its successful application as a PROTAC linker. By understanding its susceptibility to hydrolysis and adhering to proper storage and handling procedures, researchers can ensure the quality and reliability of their starting materials. The provided experimental protocols offer a framework for assessing the stability of this linker and for evaluating the efficacy of the resulting PROTACs in targeted protein degradation studies.

References

Methodological & Application

Application Notes and Protocols for the Use of S-acetyl-PEG3-phosphonic acid ethyl ester in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a groundbreaking therapeutic modality that harnesses the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase).[2][3]

Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design to enhance solubility and provide conformational flexibility, which is often crucial for productive ternary complex formation.[3][4] S-acetyl-PEG3-phosphonic acid ethyl ester is a bifunctional linker that offers the benefits of a hydrophilic three-unit PEG spacer. This linker features a terminal S-acetyl group, which can be deprotected to a reactive thiol, and an ethyl phosphonate group for conjugation, providing a versatile platform for PROTAC synthesis.

This document provides detailed application notes and generalized protocols for the synthesis of PROTACs utilizing this compound.

PROTAC-Mediated Protein Degradation Pathway

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule can then act again.[1]

PROTAC_Pathway POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC Molecule PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Binds Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation pathway.

Quantitative Data Summary

The following tables provide representative data for PROTACs incorporating PEG linkers. These values are illustrative and will vary depending on the specific POI, E3 ligase ligand, cell line, and experimental conditions.

Table 1: Physicochemical Properties of Representative PEG-ylated PROTACs

PROTAC IDLinker Length (atoms)Molecular Weight ( g/mol )cLogPTPSA (Ų)
PROTAC-PEG3~15~9503.5180
PROTAC-PEG5~21~10503.2200
PROTAC-PEG8~30~11502.8230

Source: Illustrative data based on typical values for PEG-ylated PROTACs.[4]

Table 2: Biological Activity of Representative PEG-ylated PROTACs

PROTAC IDTarget POIE3 LigaseCell LineDC₅₀ (nM)Dₘₐₓ (%)
PROTAC-ABRD4CRBNHeLa25>90
PROTAC-BBTKVHLMOLM-1410>95
PROTAC-CARCRBNLNCaP50>85

Source: Illustrative data based on published results for similar PROTACs.

Experimental Protocols

The synthesis of a PROTAC using this compound is a modular process. The following protocols outline a generalized approach. Optimization of reaction conditions, stoichiometry, and purification methods will be necessary for each specific synthetic route.

General Synthetic Workflow

The synthesis involves the sequential coupling of the linker to the E3 ligase ligand and the POI ligand. The order of coupling can be reversed depending on the functional group availability on the respective ligands.

Synthesis_Workflow start Start Materials: - this compound - POI Ligand - E3 Ligase Ligand step1 Step 1: Couple Linker to First Ligand (e.g., POI-NH₂) start->step1 intermediate1 Intermediate 1: POI-Linker-S-acetyl step1->intermediate1 step2 Step 2: Deprotection of S-acetyl Group intermediate1->step2 intermediate2 Intermediate 2: POI-Linker-SH step2->intermediate2 step3 Step 3: Couple Second Ligand (e.g., E3-Maleimide) intermediate2->step3 final_protac Final PROTAC Molecule step3->final_protac purification Purification & Characterization (HPLC, LC-MS, NMR) final_protac->purification

Caption: General workflow for PROTAC synthesis.

Protocol 1: Coupling of this compound to an Amine-Functionalized Ligand

This protocol describes the formation of a phosphonamidate bond between the linker and a ligand containing a primary or secondary amine.

Materials and Reagents:

  • This compound (1.0 eq)

  • Amine-functionalized ligand (POI-NH₂ or E3-NH₂) (1.0 eq)

  • HATU (1,1'-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Standard glassware for organic synthesis under an inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 10-15 minutes to pre-activate the phosphonate.

  • In a separate flask, dissolve the amine-functionalized ligand (1.0 eq) in a minimal amount of anhydrous DMF.

  • Add the ligand solution dropwise to the activated linker solution.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the ligand-linker intermediate.

Protocol 2: Deprotection of the S-acetyl Group

This protocol describes the removal of the S-acetyl protecting group to yield a free thiol for subsequent conjugation.

Materials and Reagents:

  • S-acetyl protected ligand-linker intermediate (1.0 eq)

  • Hydroxylamine hydrochloride (excess)

  • Base (e.g., Sodium hydroxide)

  • Methanol/Water solvent mixture

Procedure:

  • Dissolve the S-acetyl protected intermediate in a mixture of methanol and water.

  • Add an aqueous solution of hydroxylamine hydrochloride.

  • Adjust the pH of the solution to ~7 using a suitable base (e.g., 1 M NaOH).

  • Stir the reaction at room temperature for 1-3 hours, monitoring the deprotection by LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, neutralize the mixture with a mild acid (e.g., 1 M HCl).

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • The crude thiol-containing intermediate can often be used in the next step without further purification.

Protocol 3: Thiol-Maleimide Conjugation (Michael Addition)

This protocol describes the coupling of the deprotected thiol-linker intermediate to a maleimide-functionalized ligand.

Materials and Reagents:

  • Thiol-containing ligand-linker intermediate (1.0 eq)

  • Maleimide-functionalized ligand (1.1 eq)

  • Anhydrous DMF or a suitable buffer (e.g., phosphate buffer, pH 7.0-7.5)

Procedure:

  • Dissolve the thiol-containing intermediate in anhydrous DMF or a suitable buffer.

  • Add the maleimide-functionalized ligand to the solution.

  • Stir the reaction mixture at room temperature for 2-16 hours under an inert atmosphere to prevent disulfide bond formation. Monitor the reaction progress by LC-MS.

  • Work-up and Purification:

    • If the reaction is performed in an organic solvent, dilute with ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and proceed with purification.

    • If the reaction is in a buffer, the product may precipitate or can be extracted with an organic solvent.

    • Purify the final PROTAC molecule by preparative HPLC.

    • Characterize the final product by LC-MS and NMR.

Characterization of the Final PROTAC

Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized PROTAC.

Table 3: Recommended Characterization Methods

TechniquePurposeExpected Outcome
LC-MS Confirm molecular weight and assess purity.A major peak with the expected mass-to-charge ratio of the final PROTAC.
¹H and ³¹P NMR Confirm chemical structure.Peaks corresponding to the protons and phosphorus of the POI ligand, linker, and E3 ligase ligand with appropriate integrations and chemical shifts.
Preparative HPLC Final purification.A single, sharp peak in the chromatogram, indicating high purity (>95%).

Conclusion

The this compound linker offers a versatile and valuable tool for the synthesis of PROTACs. Its hydrophilic PEG spacer can impart favorable physicochemical properties to the final molecule, while the orthogonal reactive handles allow for a controlled and modular synthetic approach. The generalized protocols provided herein serve as a starting point for researchers. Careful optimization of reaction conditions and rigorous purification and characterization are paramount for the successful development of potent and selective PROTACs for therapeutic and research applications.

References

Deprotection of S-Acetyl Groups from PEG Linkers: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of polyethylene glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This often involves the use of PEG linkers functionalized with reactive groups, such as thiols. To prevent undesired side reactions and ensure stability during synthesis and storage, the thiol group is frequently protected with an S-acetyl group. The final and critical step before conjugation is the efficient and clean removal of this protecting group to regenerate the free thiol.[1][2][3] This document provides detailed protocols and comparative data for the deprotection of S-acetylated PEG linkers.

Comparison of Common Deprotection Methods

The selection of a deprotection method is contingent on the stability of the PEGylated molecule and any conjugated cargo.[1] A summary of common deprotection agents, their reaction conditions, and typical outcomes is presented below.

Deprotection ReagentTypical Reaction ConditionsReaction TimeTypical Yield (%)AdvantagesDisadvantages
Hydroxylamine Hydrochloride (NH₂OH·HCl) 0.5 M NH₂OH·HCl, equivalent base (e.g., TEA), in MeOH or aqueous buffer (pH 7.2-7.5), Room Temperature.[4]30 min - 2 hours[4]>90% (Substrate Dependent)[4]Mild and efficient, suitable for many biomolecules.[1]Reagent can have side reactions with other functional groups.[1]
Sodium Hydroxide (NaOH) 0.1 - 0.5 M in MeOH/water, Room Temperature or reflux.[1][5]1 - 17 hours[1]VariableInexpensive and common reagent.[1]Harsh conditions can degrade sensitive substrates.[1][6][7]
Thioglycolic Acid (TGA) 2 equivalents TGA, Phosphate Buffer (pH 8), Room Temperature.[1]24 hours[1]51 - 80%[1]Mild and chemoselective conditions.[1]Long reaction times.[1]
Cysteamine or L-Cysteine Aqueous Buffer (pH 8), Room Temperature.[1]30 minutes[1]Up to 84%[1]Very fast with high yields under mild, physiological conditions.[1]Potential for disulfide exchange with the product.

Experimental Workflow

The general procedure for the deprotection of an S-acetylated PEG linker involves dissolving the compound, adding the deprotection reagent, monitoring the reaction, and subsequent purification of the resulting PEG-thiol.

Deprotection_Workflow cluster_prep Preparation cluster_reaction Deprotection Reaction cluster_purification Purification cluster_product Final Product start Dissolve S-acetyl-PEG in degassed buffer/solvent reagent Add Deprotection Reagent (e.g., Hydroxylamine) start->reagent reaction Incubate under inert atmosphere (e.g., N₂ or Ar) reagent->reaction monitoring Monitor reaction progress (e.g., Ellman's test, HPLC) reaction->monitoring purify Purify PEG-thiol (e.g., SEC, Dialysis, HPLC) monitoring->purify end Store or use PEG-thiol immediately purify->end

Caption: General workflow for the deprotection of an S-acetylated PEG linker.

Detailed Experimental Protocols

Protocol 1: Deprotection using Hydroxylamine Hydrochloride

This protocol describes a mild and efficient method for the removal of the S-acetyl group.[6]

Materials:

  • S-acetylated PEG linker

  • Hydroxylamine hydrochloride (NH₂OH·HCl)[4]

  • Triethylamine (TEA) or other suitable base[4]

  • Methanol (MeOH) or an appropriate degassed buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2)[6]

  • Inert gas (Nitrogen or Argon)[6]

  • Purification supplies (e.g., size-exclusion chromatography column, dialysis membrane)[4]

Procedure:

  • Prepare a stock solution of the deprotection buffer and degas it thoroughly by sparging with an inert gas for at least 30 minutes.[6]

  • Dissolve the S-acetylated PEG linker in the degassed buffer or methanol to a final concentration of 10-20 mg/mL.[4]

  • Prepare a 0.5 M stock solution of hydroxylamine hydrochloride in the degassed buffer.[6] If using a salt, adjust the pH to 7.2 if necessary.[6]

  • Add the hydroxylamine stock solution to the S-acetyl-PEG solution to a final concentration of 50 mM.[6] If using hydroxylamine hydrochloride, add an equimolar amount of a base like triethylamine to liberate the free hydroxylamine.[4]

  • Incubate the reaction mixture at room temperature under an inert atmosphere for 1-2 hours.[6]

  • Monitor the reaction progress for the appearance of a free thiol using Ellman's test or by analytical HPLC.[4]

  • Upon completion, purify the resulting PEG-thiol from excess reagents. For high molecular weight PEGs, size-exclusion chromatography or dialysis are effective methods.[4] For smaller PEG molecules, preparative HPLC may be necessary.[4]

  • The freshly deprotected thiol-PEG should be used immediately in the subsequent conjugation step to minimize oxidation to disulfide dimers.[6]

Protocol 2: Deprotection using Sodium Hydroxide

This protocol utilizes a strong base and is suitable for more robust molecules.

Materials:

  • S-acetylated PEG linker

  • Sodium hydroxide (NaOH)[5][8]

  • Ethanol (EtOH) and water[5][8]

  • Hydrochloric acid (HCl), 2 M solution[5][8]

  • Degassed diethyl ether[5][8]

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the S-acetylated PEG linker in ethanol.[5][8]

  • Prepare a solution of NaOH in water and add it dropwise to the PEG solution.[5][8]

  • Reflux the reaction mixture for 2 hours.[5][8]

  • Cool the mixture to room temperature and neutralize with a 2 M HCl solution.[5][8]

  • Transfer the mixture to a separatory funnel and extract the product with degassed diethyl ether.[5][8]

  • Wash the organic layer with degassed water and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The purified PEG-thiol should be used promptly.

Handling and Storage of PEG-Thiols

The newly generated free thiol is susceptible to oxidation, which can lead to the formation of disulfide bonds.[4] To minimize this, it is crucial to handle the deprotected product under an inert atmosphere and use degassed buffers and solvents.[6] For short-term storage, keeping the product at low temperatures (-20°C or -80°C) under an inert atmosphere is recommended. For longer-term stability, the addition of a non-thiol reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) can be considered, though its compatibility with downstream applications must be verified.[6]

Troubleshooting

ProblemPotential CauseRecommended Solution
Incomplete Deprotection Insufficient reaction time, temperature, or reagent concentration.Verify deprotection using an appropriate analytical method (e.g., Ellman's test, LC-MS). Increase reaction parameters or consider a different deprotection method.[6]
Low Yield of Final Conjugate Oxidation of the free thiol to disulfide dimers before conjugation.Perform the reaction under anaerobic conditions (degassed buffers, inert atmosphere). Use the deprotected thiol immediately for the next step. Consider adding a non-thiol reducing agent like TCEP.[6]
Product Heterogeneity Oxidative degradation of the PEG chain.Use high-purity water and reagents. Avoid exposure to metal contaminants and strong oxidants.[6]

References

Application Notes: Amide Coupling of S-acetyl-PEG3-phosphonic acid ethyl ester to an E3 Ligase Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's native ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] These heterobifunctional molecules are comprised of three components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] The linker is a critical determinant of PROTAC efficacy, influencing the stability of the ternary complex (POI-PROTAC-E3 ligase) and the overall physicochemical properties of the molecule.[1]

This document provides detailed protocols and application notes for the coupling of a specific bifunctional linker, S-acetyl-PEG3-phosphonic acid ethyl ester , to an amine-functionalized E3 ligase ligand. This linker features a protected thiol for subsequent conjugation to a POI ligand and a phosphonic acid ethyl ester for attachment to the E3 ligase ligand. The reaction described herein is the formation of a stable phosphonamidate bond, a key step in the modular synthesis of PROTACs. This process involves the activation of the phosphonic acid ethyl ester and its subsequent reaction with a primary or secondary amine on the E3 ligase ligand.[3] The most commonly recruited E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).[2][4]

Chemical Reaction Pathway

The coupling reaction proceeds by activating the phosphonic acid ethyl ester with a suitable coupling agent, such as HATU, which facilitates nucleophilic attack by the amine group of the E3 ligase ligand to form a stable phosphonamidate bond.

Caption: General reaction scheme for phosphonamidate bond formation.

Experimental Protocols

This section details the methodology for coupling this compound to an amine-bearing E3 ligase ligand.

Materials and Reagents
  • This compound

  • Amine-functionalized E3 Ligase Ligand (e.g., pomalidomide or VHL ligand derivative)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous DCM (Dichloromethane)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for HPLC purification (e.g., Acetonitrile, Water, 0.1% TFA)

Protocol: Phosphonamidate Coupling
  • Activation of Phosphonic Acid Ester:

    • In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.[5]

    • Stir the mixture at room temperature for 15-30 minutes to form the activated intermediate.

  • Coupling Reaction:

    • In a separate flask, dissolve the amine-containing E3 ligase ligand (1.1 eq) in a minimal amount of anhydrous DMF.

    • Add the solution of the E3 ligase ligand to the activated linker solution.

    • Stir the reaction at room temperature for 4-16 hours.[3]

  • Reaction Monitoring:

    • Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the limiting reagent is observed.

  • Work-up and Extraction:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).[6]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification and Characterization:

    • Purify the crude product by preparative reverse-phase High-Performance Liquid Chromatography (HPLC) to obtain the desired E3 ligand-linker conjugate.[7]

    • Characterize the final purified product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the phosphonamidate coupling reaction, compiled from analogous amide and phosphonamidate formation protocols in PROTAC synthesis.[3][5][7]

ParameterValue / ConditionPurpose
Stoichiometry
Linker1.0 eqLimiting Reagent
E3 Ligase Ligand1.1 - 1.2 eqDrive reaction to completion
Coupling Agent (HATU)1.2 - 1.5 eqActivate the phosphonic ester for coupling
Base (DIPEA)2.0 - 4.0 eqScavenge acid byproduct and maintain basic pH
Reaction Conditions
SolventAnhydrous DMF or DCMAprotic polar solvent to dissolve reactants
TemperatureRoom Temperature (20-25 °C)Standard condition for amide/phosphonamidate coupling
Reaction Time4 - 24 hoursVaries based on substrate reactivity
AtmosphereInert (Nitrogen or Argon)Prevent moisture from quenching the reaction
Outcome
Typical Yield50 - 80% (after purification)Varies based on specific ligands and scale
Purity (Post-HPLC)>95%Standard for subsequent synthetic steps
Analytical Methods
MonitoringLC-MSTrack reactant consumption and product formation
PurificationPreparative RP-HPLCIsolate the desired product from impurities
CharacterizationLC-MS, ¹H NMR, ³¹P NMRConfirm mass, structure, and purity

Visualizations

Experimental Workflow

The logical flow of the experimental protocol, from reagent preparation to final product characterization, is depicted below.

start Start: Prepare Reagents dissolve_linker Dissolve Linker in Anhydrous DMF start->dissolve_linker dissolve_e3 Dissolve E3 Ligand in Anhydrous DMF start->dissolve_e3 activate Add HATU & DIPEA Stir for 15-30 min dissolve_linker->activate couple Combine Solutions Stir for 4-16 hours at RT activate->couple dissolve_e3->couple monitor Monitor Reaction by LC-MS couple->monitor monitor->couple Incomplete workup Aqueous Work-up (EtOAc, NaHCO3, Brine) monitor->workup Reaction Complete dry Dry Organic Layer & Concentrate workup->dry purify Purify by Preparative HPLC dry->purify characterize Characterize by LC-MS & NMR purify->characterize end End: Purified Conjugate characterize->end

Caption: Workflow for the synthesis of the E3 ligand-linker conjugate.
PROTAC Mechanism of Action

The synthesized E3 ligand-linker conjugate is an intermediate in the construction of a full PROTAC. Once the POI ligand is attached, the final PROTAC hijacks the cellular machinery to induce protein degradation as illustrated in the following pathway.

cluster_protac PROTAC Action cluster_ups Ubiquitin-Proteasome System PROTAC PROTAC E3 E3 Ligase Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3->Ternary Ub Ubiquitin Transfer Ternary->Ub Proximity-induced PolyUb Poly-ubiquitinated POI Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Protein Fragments Proteasome->Degradation Degradation

Caption: Simplified pathway of PROTAC-mediated protein degradation.

References

Application Notes and Protocols for the Conjugation of S-acetyl-PEG3-phosphonic acid ethyl ester to a Target Protein Ligand

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The covalent attachment of functional molecules to proteins is a cornerstone of modern biotechnology and drug development. S-acetyl-PEG3-phosphonic acid ethyl ester is a heterobifunctional linker that enables the conjugation of a phosphonic acid moiety to a target protein. This linker is comprised of three key components: an S-acetyl protected thiol for controlled reactivity, a hydrophilic triethylene glycol (PEG3) spacer to enhance solubility and reduce steric hindrance, and a phosphonic acid ethyl ester group.[1][2] The phosphonic acid group is a valuable functional handle, for instance, for binding to metal oxide surfaces or for mimicking phosphate groups in biological systems.[1][3]

The conjugation process involves two main stages: the deprotection of the S-acetyl group to reveal a reactive thiol, followed by the reaction of this thiol with an electrophilic group on the target protein ligand, commonly a maleimide, to form a stable thioether bond.[4][5][6][7] These application notes provide detailed protocols for the successful conjugation of this compound to a target protein ligand.

Core Principles of the Conjugation Strategy

The successful conjugation of this compound to a protein ligand relies on a two-step chemical process:

  • S-Acetyl Deprotection: The thiol group on the linker is initially protected by an acetyl group to prevent its premature reaction or oxidation.[4][5] This protecting group must be removed to expose the nucleophilic thiol, which is then available for conjugation. This deprotection is typically achieved under basic conditions or through thiol-thioester exchange.[4][8]

  • Thiol-Maleimide Conjugation: The exposed thiol group of the linker reacts specifically and efficiently with a maleimide group that has been introduced onto the target protein ligand.[7] This Michael addition reaction occurs under mild physiological conditions (pH 6.5-7.5) and results in the formation of a stable thioether bond, covalently linking the PEG3-phosphonic acid ethyl ester to the protein.[6][7]

Experimental Protocols

This section provides detailed step-by-step protocols for the deprotection of the S-acetyl group and the subsequent conjugation to a maleimide-activated protein ligand.

Protocol 1: Deprotection of this compound

This protocol describes the removal of the S-acetyl group to generate the free thiol, Thiol-PEG3-phosphonic acid ethyl ester, which is ready for conjugation. The deprotected thiol is susceptible to oxidation and should be used immediately in the next step.[5]

Materials:

  • This compound

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Deprotection Buffer: 50 mM sodium phosphate, 25 mM EDTA, pH 8.0

  • Hydroxylamine hydrochloride (for deprotection)

  • Degassed buffers

Procedure:

  • Prepare a stock solution of this compound in an anhydrous solvent like DMF or DMSO.

  • Prepare a fresh solution of 0.5 M hydroxylamine in the deprotection buffer.

  • Add the hydroxylamine solution to the linker solution at a 10-fold molar excess.

  • Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

  • The deprotected Thiol-PEG3-phosphonic acid ethyl ester is now ready for immediate use in the conjugation reaction.

Protocol 2: Conjugation to a Maleimide-Activated Protein Ligand

This protocol details the conjugation of the deprotected Thiol-PEG3-phosphonic acid ethyl ester to a protein ligand that has been pre-functionalized with a maleimide group.

Materials:

  • Maleimide-activated target protein ligand in a suitable buffer (e.g., PBS, pH 6.5-7.5)

  • Deprotected Thiol-PEG3-phosphonic acid ethyl ester (from Protocol 1)

  • Quenching reagent (e.g., L-cysteine or beta-mercaptoethanol)

  • Purification equipment (e.g., size-exclusion chromatography column or dialysis cassettes)

Procedure:

  • Protein Preparation: Ensure the maleimide-activated protein is in a thiol-free buffer at a pH between 6.5 and 7.5.[9] If necessary, perform a buffer exchange using a desalting column.

  • Conjugation Reaction: Add the freshly deprotected Thiol-PEG3-phosphonic acid ethyl ester solution to the maleimide-activated protein solution. A 10- to 20-fold molar excess of the thiol linker over the protein is a good starting point.[9][10]

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[9]

  • Quenching: Quench any unreacted maleimide groups by adding a quenching reagent, such as L-cysteine, to a final concentration of 1-10 mM. Incubate for an additional 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted linker and quenching reagent from the protein conjugate using size-exclusion chromatography, dialysis, or other suitable purification methods.[9]

  • Characterization: Analyze the purified conjugate using techniques such as SDS-PAGE, mass spectrometry, or HPLC to confirm successful conjugation and assess the degree of labeling.[1][9]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the deprotection and conjugation reactions. Note that optimal conditions may vary depending on the specific protein ligand and should be determined empirically.

Table 1: Deprotection Reaction Conditions

ParameterRecommended Value
Deprotection Reagent Hydroxylamine
Reagent Molar Excess 10-fold
Reaction pH 8.0
Reaction Temperature Room Temperature
Reaction Time 1-2 hours

Table 2: Conjugation Reaction Conditions

ParameterRecommended Value
Linker-to-Protein Molar Ratio 10-20 fold molar excess[9]
Reaction pH 6.5 - 7.5[9]
Reaction Temperature Room temperature or 4°C[9]
Reaction Time 2-4 hours at RT, overnight at 4°C[9]
Quenching Reagent L-cysteine or β-mercaptoethanol

Visualizations

The following diagrams illustrate the experimental workflow and the chemical principles of the conjugation process.

experimental_workflow cluster_deprotection Step 1: Deprotection cluster_conjugation Step 2: Conjugation start S-acetyl-PEG3- phosphonic acid ethyl ester deprotection Add Hydroxylamine (pH 8.0, 1-2h, RT) start->deprotection thiol_linker Thiol-PEG3- phosphonic acid ethyl ester deprotection->thiol_linker conjugation Mix and Incubate (pH 6.5-7.5, 2-4h, RT) thiol_linker->conjugation protein Maleimide-activated Protein Ligand protein->conjugation quenching Quench with L-cysteine conjugation->quenching purification Purify (e.g., SEC) quenching->purification final_product Protein-PEG3-phosphonic acid ethyl ester Conjugate purification->final_product

Caption: Experimental workflow for the conjugation of this compound.

References

Application Note: Analytical Characterization of PROTACs using HPLC and MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Imperative for Rigorous Analytical Characterization

Proteolysis-targeting chimeras (PROTACs) are a groundbreaking therapeutic modality designed to eliminate disease-causing proteins by coopting the cell's natural protein disposal machinery.[1] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2]

The unique tripartite structure and mechanism of action of PROTACs present significant analytical challenges compared to traditional small molecules. Their larger molecular weight (often around 1,000 Da), the potential for in-source fragmentation of the linker, and the presence of multiple chiral centers necessitate a multi-faceted analytical approach to ensure identity, purity, and stability.[1][3] High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are indispensable tools in the analytical arsenal for the comprehensive characterization of PROTACs.[4]

This application note provides detailed protocols and data presentation guidelines for the analytical characterization of PROTACs using reversed-phase HPLC (RP-HPLC) and LC-MS.

Key Analytical Challenges in PROTAC Development

Due to their complex nature, PROTACs present several analytical hurdles:

  • Structural Complexity: The three-part structure requires thorough verification to ensure the integrity of the warhead, linker, and E3 ligase ligand.[1]

  • High Molecular Weight: Their size can impact chromatographic behavior and ionization efficiency in MS.

  • Potential for Isomers: The presence of multiple chiral centers can lead to diastereomers that may have different biological activities.[5]

  • Linker Instability: The linker can be susceptible to cleavage, leading to degradation products that need to be identified and quantified.[1]

  • Low Concentrations in Biological Matrices: The high potency of PROTACs often translates to low circulating concentrations, demanding highly sensitive bioanalytical methods.[6][7]

Experimental Workflows

A systematic approach is crucial for the successful analytical characterization of PROTACs. The following diagrams illustrate typical experimental workflows.

PROTAC_Analytical_Workflow cluster_synthesis PROTAC Synthesis & Purification cluster_characterization Analytical Characterization cluster_downstream Downstream Applications synthesis Synthesis purification Purification synthesis->purification hplc_purity RP-HPLC Purity purification->hplc_purity lcms_identity LC-MS Identity purification->lcms_identity stability Stability Assessment hplc_purity->stability lcms_identity->stability binding_assay Binding & Ternary Complex (Native MS) lcms_identity->binding_assay dmpk In Vitro/In Vivo DMPK stability->dmpk degradation Protein Degradation Assays binding_assay->degradation

Overall workflow for PROTAC analytical characterization.

HPLC_Method_Development define_goal Define Analytical Goal (Purity, Stability) initial_screening Initial Screening (Column & Mobile Phase) define_goal->initial_screening optimization Method Optimization (Gradient, Temperature) initial_screening->optimization validation Validation & Finalization optimization->validation

Workflow for HPLC method development for PROTAC analysis.

Experimental Protocols

Detailed and reproducible protocols are essential for accurate characterization.

Protocol 1: Purity Assessment by Reversed-Phase HPLC (RP-HPLC)

This protocol provides a general framework for assessing the purity of a PROTAC sample.

1. Sample Preparation:

  • Accurately weigh a small amount of the PROTAC sample.

  • Dissolve the sample in a suitable solvent (e.g., DMSO, acetonitrile) to a known concentration (e.g., 1 mg/mL).[5]

  • Dilute the stock solution with the initial mobile phase composition to a final concentration of approximately 0.1 mg/mL.[3]

  • Filter the final solution through a 0.22 µm syringe filter before injection.[3]

2. Chromatographic System and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column is commonly used (e.g., 4.6 x 150 mm, 5 µm particle size).[5] Other stationary phases like CSH C18 can also be screened for optimal selectivity.[3]

  • Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic acid (TFA) in water.[5]

  • Mobile Phase B: 0.1% Formic Acid or TFA in acetonitrile.[5]

  • Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 20-30 minutes. The gradient should be optimized based on the hydrophobicity of the PROTAC.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 25-40 °C.[5]

  • Detection Wavelength: Select a wavelength where the PROTAC has strong absorbance (e.g., 254 nm or 280 nm).[5]

  • Injection Volume: 5-10 µL.[5]

3. Data Analysis:

  • Integrate the peaks in the chromatogram.

  • Calculate the purity of the PROTAC by dividing the peak area of the main product by the total peak area of all components, expressed as a percentage.[5]

Protocol 2: Identity Confirmation by LC-MS

This protocol outlines the general steps for confirming the molecular weight of a PROTAC and identifying potential impurities.

1. Sample Preparation:

  • Prepare the sample as described in the RP-HPLC protocol, typically at a lower concentration (e.g., 10-100 µg/mL).[5]

2. LC-MS System and Conditions:

  • LC System: An HPLC or UPLC system.

  • MS Detector: An electrospray ionization (ESI) mass spectrometer (e.g., quadrupole, time-of-flight (TOF), or Orbitrap).[5]

  • Chromatographic Conditions: Use a similar RP-HPLC method as described above. Formic acid is generally preferred over TFA as it causes less ion suppression in the MS.[5]

  • MS Parameters:

    • Ionization Mode: ESI positive or negative mode, depending on the PROTAC's structure.[5]

    • Mass Range: Set a mass range that encompasses the expected mass of the PROTAC and potential impurities.[5]

    • Source Parameters (Capillary Voltage, Cone Voltage, Source Temperature): Optimize these parameters to achieve good signal intensity and minimize in-source fragmentation.[5]

3. Data Analysis:

  • Extract the mass spectrum for each chromatographic peak.

  • Determine the molecular weight of the main peak and compare it with the theoretical mass of the PROTAC.[5]

  • Analyze the mass spectra of minor peaks to identify potential impurities or degradation products.[5]

Protocol 3: Forced Degradation Study for Stability Assessment

This protocol is used to develop a stability-indicating HPLC method.

1. Stress Conditions:

  • Acid Degradation: Add 0.5 M HCl and incubate at room temperature for 2 hours. Neutralize before injection.[3]

  • Base Degradation: Add 0.5 M NaOH and incubate. Neutralize before injection.[3]

  • Oxidative Degradation: Add 3% H₂O₂ and incubate.[3]

  • Thermal Degradation: Expose the solid or solution to elevated temperatures (e.g., 60-80 °C).

2. Analysis:

  • Analyze the stressed samples against a control sample using the developed HPLC or LC-MS method.

  • Identify and quantify the degradation products.

Protocol 4: Quantification of PROTACs in Biological Matrices (e.g., Plasma)

This protocol provides a general workflow for quantifying PROTACs in plasma to support DMPK studies.

1. Sample Preparation (Protein Precipitation):

  • Spike 100 µL of rat plasma with PROTAC standards at concentrations ranging from 10 pg/mL to 15000 pg/mL.[6]

  • Perform protein precipitation with 600 µL of 1:1 (v/v) acetonitrile/methanol.[6]

  • Vortex for 30 seconds and then centrifuge at 13,000 rpm for 12 minutes at room temperature.[6]

  • Transfer the supernatant for LC-MS/MS analysis.

2. LC-MS/MS System and Conditions:

  • LC System: A high-flow LC system.

  • MS/MS System: A sensitive tandem quadrupole mass spectrometer.

  • Column: A suitable C18 column (e.g., ACQUITY HSS T3 1.7 µm).[8]

  • Mobile Phase A: 0.1% formic acid in water.[6]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[6]

  • Gradient: A 10-minute gradient optimized for the specific PROTAC.[6]

  • Flow Rate: As per instrument and column specifications.

  • Column Temperature: 40 °C.[6]

  • Injection Volume: 10 µL.[6]

  • MS/MS Detection: Use Multiple Reaction Monitoring (MRM) mode to quantify the ion transitions for the PROTAC and an internal standard.[9]

Data Presentation: Quantitative Summaries

Clear and concise data presentation is crucial for interpreting analytical results.

Table 1: Comparison of RP-HPLC Stationary Phases for PROTAC Purity Analysis

ParameterStandard C18 (e.g., BEH C18)High-Strength Silica C18 (e.g., HSS T3)Charged Surface Hybrid C18 (e.g., CSH C18)
Primary Interaction HydrophobicHydrophobic with enhanced polar retentionMixed-mode (hydrophobic and ion-exchange)
Optimal pH Range 2-82-82-11
Best For General purpose, hydrophobic PROTACsPROTACs with polar moietiesBasic PROTACs, improved peak shape at low pH
Potential Issues Poor peak shape for basic compounds at low pHLimited pH stability compared to hybridsSecondary interactions can be complex

Table 2: Representative LC-MS/MS Parameters for PROTAC Quantification in Plasma

ParameterARV-110[9]LC-2[10]Gefitinib-based PROTAC-3[8]
Internal Standard PomalidomideGefitinibGefitinib-d6
Ion Transition (m/z) 813.4 → 452.21132.5 → 626.4Not Specified
Ionization Mode ESI PositiveESI PositiveESI Positive
LLOQ in Plasma Not SpecifiedNot Specified20 pg/mL

Table 3: Native MS Data for Ternary Complex Formation

Native mass spectrometry is a powerful tool for studying the formation of the POI-PROTAC-E3 ligase ternary complex, which is essential for PROTAC efficacy.[11][12][13][14]

PROTACSubstrateTernary Complex Signal Intensity (Relative)[13]
AT1Brd4BD20.82 ± 0.06
AT1Brd3BD20.58 ± 0.07
AT1Brd4BD10.65 ± 0.1
MZ1Brd4BD20.92 ± 0.03
MZ1Brd3BD20.83 ± 0.04
MZ1Brd4BD10.80 ± 0.06

Conclusion

The analytical characterization of PROTACs is a multifaceted process that requires a combination of orthogonal techniques.[1] LC-MS stands out as a central and versatile tool for confirming the identity, assessing the purity, and quantifying PROTACs in various matrices.[4] When complemented with other methods like NMR for definitive structural elucidation and functional assays to confirm biological activity, researchers can confidently advance promising PROTAC candidates through the drug discovery and development pipeline.[1] A systematic and robust analytical strategy is paramount for ensuring the safety and efficacy of this novel class of therapeutics.

References

Purifying PROTACs with PEG Linkers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) are a promising therapeutic modality that induces the degradation of specific target proteins.[1] These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1] The linker, often incorporating polyethylene glycol (PEG) chains, is crucial for a PROTAC's efficacy, solubility, and cell permeability.[1][2] However, the unique structural characteristics of PROTACs, such as their high molecular weight and complex stereochemistry, present significant purification challenges.[3] This document provides detailed application notes and protocols for the purification of PROTACs containing PEG linkers, addressing common challenges and offering practical guidance for achieving high purity.

Challenges in Purifying PEGylated PROTACs

The purification of PROTACs with PEG linkers is often complicated by several factors:

  • Inherent Properties: PROTACs are typically large and can be hydrophobic, making them difficult to handle and purify.[4]

  • Physicochemical Similarity of Impurities: The addition of a hydrophilic PEG linker can make it challenging to separate the desired PROTAC from unreacted starting materials and other PEGylated species due to minimal physicochemical differences.[4]

  • Charge Shielding: The PEG chain can mask the charge of the PROTAC, reducing the effectiveness of charge-based separation techniques like ion-exchange chromatography.[4]

  • Steric Hindrance: The size of the PEG chain may sterically hinder the PROTAC's interaction with chromatography resins, potentially leading to low binding capacity.[4]

  • Low Aqueous Solubility: Many PROTACs fall into the "beyond Rule of 5" chemical space, predisposing them to low solubility.[5]

A Multi-Step Approach to Purification

A multi-step purification strategy is often necessary to achieve the high purity required for downstream applications.[2] The general workflow typically involves an initial crude purification followed by one or more high-resolution polishing steps.

PROTAC_Purification_Workflow cluster_synthesis PROTAC Synthesis cluster_purification Purification Cascade cluster_analysis Quality Control cluster_final Final Product Crude_Mixture Crude Reaction Mixture Aqueous_Workup Aqueous Work-up & Extraction Crude_Mixture->Aqueous_Workup Removal of water-soluble impurities Flash_Chromatography Flash Chromatography (Initial Purification) Aqueous_Workup->Flash_Chromatography Removal of major impurities HPLC Preparative RP-HPLC (High-Purity Polishing) Flash_Chromatography->HPLC Separation of closely related impurities SEC Size Exclusion Chromatography (Optional) HPLC->SEC Removal of aggregates/dimers Analysis Purity & Identity Confirmation (LC-MS, NMR) HPLC->Analysis SEC->Analysis Pure_PROTAC High-Purity PROTAC Analysis->Pure_PROTAC

General workflow for the purification of PROTACs.

Experimental Protocols

Protocol 1: Aqueous Work-up and Extraction

This initial step aims to remove water-soluble impurities and reagents from the crude reaction mixture.[1]

Procedure:

  • Upon completion of the synthesis reaction, quench the reaction mixture as appropriate for the specific chemistry used.[1]

  • If the reaction solvent is water-miscible (e.g., DMF, DMSO), dilute the mixture with a suitable organic solvent such as ethyl acetate.[1]

  • Wash the organic layer sequentially with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]

Protocol 2: Flash Chromatography for Initial Purification

Flash chromatography is employed for a coarse purification to remove major impurities and unreacted starting materials.[6]

Procedure:

  • Stationary Phase: Silica gel.[6]

  • Mobile Phase Selection: Determine a suitable solvent system using Thin Layer Chromatography (TLC). A common mobile phase for PEGylated compounds is a gradient of methanol in dichloromethane (DCM).[6]

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column.[1]

  • Elution: Elute the column with the chosen mobile phase gradient, collecting fractions.[1]

  • Fraction Analysis: Analyze the collected fractions by TLC or LC-MS to identify those containing the desired PROTAC.[1]

  • Concentration: Combine the pure fractions and concentrate under reduced pressure.[1]

Protocol 3: Preparative Reversed-Phase HPLC (RP-HPLC) for High-Purity Polishing

RP-HPLC is a high-resolution technique used for the final purification step to achieve high purity by separating closely related impurities.[7]

Instrumentation: A preparative HPLC system equipped with a UV detector.[1]

Procedure:

  • Column: A C18 column is generally suitable for the purification of PROTACs.[1][7] Depending on the hydrophobicity of the PROTAC, C4 or C8 columns can also be used.[4]

  • Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[7]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[7]

  • Sample Preparation: Dissolve the partially purified PROTAC in a minimal amount of a strong solvent like DMSO or DMF.[3] If possible, dilute with the initial mobile phase to ensure solubility upon injection.[3] Filter the sample through a 0.45 µm syringe filter before injection.[3]

  • Gradient Elution: A shallow gradient is often required for optimal separation.[3] A typical starting gradient could be:

    • 5-95% Mobile Phase B over 20 minutes.[7]

  • Fraction Collection: Collect fractions based on the UV chromatogram.

  • Post-Purification: Analyze the collected fractions using analytical LC-MS to confirm the mass of the desired product.[3] Pool the pure fractions and remove the solvent, often by lyophilization, to obtain the final purified PROTAC.[8]

Protocol 4: Size Exclusion Chromatography (SEC) for Aggregate Removal (Optional)

SEC can be used as an optional step to remove aggregates, dimers, and excess small molecule reagents based on molecular size.[6]

Procedure:

  • Column: Select a column with a pore size appropriate for the molecular weight of the PROTAC.

  • Mobile Phase: An isocratic mobile phase, such as phosphate-buffered saline (PBS), is typically used.

  • Sample Preparation: Dissolve the purified PROTAC in the mobile phase.

  • Elution: Inject the sample and elute with the mobile phase at a constant flow rate. The larger molecules (PROTAC) will elute before the smaller molecules (impurities).

  • Fraction Collection: Collect the fractions containing the purified PROTAC.

Data Presentation: Summary of Purification Methods

The choice of purification method or combination of methods depends on the specific properties of the PEGylated PROTAC and the impurities present.[7]

Purification TechniquePrinciple of SeparationKey AdvantagesCommon Impurities Removed
Aqueous Work-up Partitioning between aqueous and organic phasesSimple and quick removal of water-soluble reagents and byproducts.[1]Water-soluble starting materials, salts, and reagents.[1]
Flash Chromatography Adsorption on a solid phase (e.g., silica gel)Ideal for initial, large-scale purification to remove major impurities.[6]Unreacted starting materials and major byproducts with different polarities.[6]
RP-HPLC Partitioning between a nonpolar stationary phase and a polar mobile phaseHigh-resolution separation for final polishing to achieve high purity.[6][7]Closely related structural analogs, diastereomers, and minor impurities.[4]
SEC Separation based on molecular sizeEffective for removing aggregates, dimers, and excess small molecule reagents.[6]High molecular weight aggregates and low molecular weight reagents.[6]

Quality Control and Purity Assessment

Thorough analytical characterization is essential to confirm the identity and purity of the final PROTAC product.

Analytical MethodParameterAcceptance Criteria
LC-MS Purity and Molecular WeightA single major peak in the chromatogram with the correct mass-to-charge ratio.[9]
NMR Structure Confirmation¹H and ¹³C NMR spectra consistent with the proposed structure.[9]
Analytical HPLC PurityPurity ≥95% is often required for biological assays.

Signaling Pathways and Logical Relationships

The mechanism of action of PROTACs involves hijacking the cell's ubiquitin-proteasome system.

PROTAC_MoA PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proximity-induced Recycling PROTAC Recycling Ternary_Complex->Recycling Release Polyubiquitinated_POI Polyubiquitinated POI Ubiquitination->Polyubiquitinated_POI Proteasome 26S Proteasome Polyubiquitinated_POI->Proteasome Recognition Degradation Degradation Proteasome->Degradation

References

experimental workflow for synthesizing a PROTAC with a phosphonate linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction to PROTAC Technology and Phosphonate Linkers

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules that harness the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs).[1][2][] Unlike traditional inhibitors that only block a protein's function, PROTACs trigger the entire degradation of the protein, offering a powerful therapeutic strategy.[4][5] A PROTAC molecule consists of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][6] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for destruction by the proteasome.[7][8]

The linker is a critical element in PROTAC design, as its length, flexibility, and chemical makeup significantly impact the efficacy of the degrader molecule.[1][2] Alkyl phosphonate linkers offer a versatile scaffold for PROTAC synthesis. The alkyl chain provides flexibility, which can be beneficial for the formation of a stable ternary complex, while the phosphonate group can influence the molecule's polarity, solubility, and pharmacokinetic properties.[4] This document provides a detailed experimental workflow for the synthesis of a model PROTAC utilizing a phosphonate linker.

PROTAC-Mediated Protein Degradation Pathway

The signaling pathway for PROTAC-mediated protein degradation involves the recruitment of the target protein to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.

PROTAC_pathway cluster_cell Cellular Environment POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for Phosphonate PROTAC Synthesis

The synthesis of a PROTAC with a phosphonate linker is generally a multi-step process. A common strategy involves the sequential attachment of the linker to the E3 ligase ligand, followed by coupling to the target protein ligand.

experimental_workflow cluster_synthesis Synthesis Workflow start Start Materials: E3 Ligase Ligand (e.g., Pomalidomide) & Bromoalkylphosphonate Linker step1 Step 1: Alkylation (Linker Attachment to E3 Ligand) start->step1 intermediate1 Intermediate 1: E3 Ligand-Linker Conjugate step1->intermediate1 step2a Step 2a: Phosphonate Hydrolysis (if necessary) intermediate1->step2a intermediate2 Intermediate 2: E3 Ligand-Linker (Phosphonic Acid) step2a->intermediate2 step2b Step 2b: Amide Coupling (Attachment of POI Ligand) intermediate2->step2b final_protac Final PROTAC step2b->final_protac purification Purification (e.g., HPLC) final_protac->purification characterization Characterization (NMR, LC-MS, HRMS) purification->characterization end End Product characterization->end

Caption: General experimental workflow for PROTAC synthesis.

Data Presentation

The following tables provide representative quantitative data for the synthesis and characterization of a hypothetical PROTAC. These values are for illustrative purposes and will vary depending on the specific reactants and conditions used.

Table 1: Synthesis Reaction Parameters and Yields

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1Alkylation of PomalidomidePomalidomide, Diethyl 8-bromooctylphosphonate, DIPEADMF80-9012-2465
2aDiethyl Phosphonate HydrolysisPomalidomide-linker intermediate, TMSBrDCM0 to RT4-690
2bAmide CouplingPomalidomide-linker-phosphonic acid, JQ1-amine, HATU, DIPEADMFRT12-1845

Table 2: Characterization and Purity Data

CompoundMolecular FormulaCalculated Mass (m/z)Observed Mass (HRMS)Purity (LC-MS)
Intermediate 1C₂₅H₃₅BrN₃O₆P599.14599.1423>95%
Final PROTACC₄₈H₅₅ClN₇O₈PS991.31991.3132>98%

Table 3: Biological Activity Data (Representative)

PROTACTarget ProteinCell LineDC₅₀ (nM)Dₘₐₓ (%)
Final PROTACBRD4HeLa50>90

Experimental Protocols

The following protocols provide a generalized methodology for the synthesis of a PROTAC using an 8-carbon alkyl phosphonate linker, with pomalidomide as the E3 ligase ligand and an amine-functionalized JQ1 derivative as the warhead.

Protocol 1: Synthesis of Pomalidomide-Linker Intermediate

This protocol details the alkylation of pomalidomide with diethyl 8-bromooctylphosphonate.[1]

  • Materials:

    • Pomalidomide (1.0 eq)

    • Diethyl 8-bromooctylphosphonate (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Water, Saturated aqueous sodium bicarbonate, Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add diethyl 8-bromooctylphosphonate (1.2 eq) and DIPEA (3.0 eq).[1]

    • Stir the reaction mixture at 80-90 °C under a nitrogen atmosphere for 12-24 hours.[1]

    • Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]

    • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.[1]

    • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pomalidomide-linker intermediate.[1]

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[1]

Protocol 2: Synthesis of the Final PROTAC

This protocol outlines the hydrolysis of the diethyl phosphonate to the corresponding phosphonic acid, followed by amide coupling with an amine-functionalized JQ1 derivative.[1]

  • Materials:

    • Pomalidomide-linker intermediate from Protocol 1 (1.0 eq)

    • Bromotrimethylsilane (TMSBr) (3.0 eq)

    • Anhydrous Dichloromethane (DCM)

    • Methanol

    • (+)-JQ1-amine derivative (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

    • Ethyl acetate, Water, Brine

    • Anhydrous sodium sulfate

    • Preparative reverse-phase HPLC system

  • Procedure:

    • Step 2a: Hydrolysis of the Diethyl Phosphonate

      • Dissolve the pomalidomide-linker intermediate (1.0 eq) in anhydrous DCM.[1]

      • Cool the solution to 0 °C and add TMSBr (3.0 eq) dropwise.[1]

      • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by LC-MS.[1]

      • Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.[1]

      • Concentrate the mixture under reduced pressure to remove all volatile components, yielding the crude phosphonic acid.[1]

    • Step 2b: Amide Coupling to form the Final PROTAC

      • Dissolve the crude phosphonic acid from the previous step (1.0 eq) and the (+)-JQ1-amine derivative (1.1 eq) in anhydrous DMF.[1]

      • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.[1]

      • Stir the reaction mixture at room temperature for 12-18 hours under a nitrogen atmosphere.[1]

      • Monitor the reaction progress by LC-MS.[1]

      • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.[1]

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

      • Purify the crude product by preparative reverse-phase HPLC to afford the final PROTAC.[1]

      • Characterize the final product by ¹H NMR, ³¹P NMR, and high-resolution mass spectrometry.[4]

Disclaimer: These protocols provide a generalized framework. Researchers must optimize reaction conditions, purification methods, and characterization for their specific target protein and E3 ligase ligands. Standard laboratory safety procedures should be followed at all times.

References

Application Notes & Protocols for Measuring PROTAC-Target Protein Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins.[1] A PROTAC molecule consists of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This dual binding facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1]

The formation of a stable and cooperative ternary complex is a critical determinant of a PROTAC's efficacy.[1] Therefore, accurately measuring the binding affinity of the PROTAC to its target protein and the E3 ligase, both as binary interactions and within the ternary complex, is paramount for the rational design and optimization of potent degraders.[3] This document provides detailed application notes and protocols for several key biophysical and cellular methods used to quantify these critical binding events.

Diagram: PROTAC Mechanism of Action

PROTAC_MoA cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation PROTAC PROTAC PROTAC->PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI & E3 Ligase POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->E3 E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation SPR_Workflow cluster_workflow SPR Workflow for Binary Interaction start Start step1 1. Immobilization Activate sensor surface and immobilize Target Protein start->step1 step2 2. Analyte Prep Prepare serial dilutions of PROTAC (analyte) step1->step2 step3 3. Association Inject PROTAC over surface to measure binding step2->step3 step4 4. Dissociation Flow running buffer over surface to measure dissociation step3->step4 step5 5. Regeneration (Optional) Inject regeneration solution to remove bound analyte step4->step5 step6 6. Data Analysis Fit sensorgram data to a kinetic model (e.g., 1:1) to determine ka, kd, and KD step4->step6 step5->step3 Next Concentration (Multi-cycle) step5->step6 end_node End step6->end_node

References

Probing the Dance of Three: Application Notes and Protocols for Determining Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of a ternary complex—a crucial interaction involving three distinct molecules—is a cornerstone of numerous cellular processes, including signal transduction, enzyme regulation, and the mechanism of action for novel therapeutics like Proteolysis-Targeting Chimeras (PROTACs).[1] Validating and characterizing these complexes is paramount for understanding biological mechanisms and advancing drug discovery.

This document provides detailed application notes and protocols for a suite of robust in vitro and in-cell assays designed to detect, quantify, and characterize the formation of ternary complexes.

Core Concepts in Ternary Complex Formation

Ternary complex formation is often driven by a central molecule, such as a PROTAC, that acts as a bridge between two other proteins, for instance, a target Protein of Interest (POI) and an E3 ubiquitin ligase.[2] A key parameter in this process is cooperativity (alpha) , which describes how the binding of the first protein influences the binding of the second. Positive cooperativity (α > 1) indicates that the initial binding event enhances the affinity for the second, leading to a more stable ternary complex.[3]

In Vitro Assays: Biophysical and Biochemical Characterization

In vitro assays utilize purified components to offer a controlled environment for precisely measuring the thermodynamics and kinetics of ternary complex formation.

Surface Plasmon Resonance (SPR)

Application Note: SPR is a powerful, label-free technology that provides real-time quantitative data on the kinetics (association/on-rate, k_on_; dissociation/off-rate, k_off_) and affinity (dissociation constant, K_D_) of molecular interactions.[4][5] For ternary complex analysis, one protein (e.g., the E3 ligase) is immobilized on a sensor chip. A solution containing the second protein (e.g., the POI) and a titration of the bridging molecule (e.g., PROTAC) is then flowed over the surface.[3] This method allows for the direct measurement of ternary complex formation and dissociation, providing deep mechanistic insights.[3]

Protocol: SPR Analysis of a PROTAC-Induced Ternary Complex

  • Immobilization: Immobilize a purified, tagged E3 ligase (e.g., Avi-tagged VHL complex) onto a streptavidin-coated SPR sensor chip to a target density.

  • Binary Interaction (Control): To determine the binary affinity of the PROTAC for the ligase, inject a series of PROTAC concentrations (e.g., 0.8–500 nM) over the sensor surface.[6]

  • Ternary Interaction: Prepare solutions containing a fixed, near-saturating concentration of the target protein (POI) mixed with a serial dilution of the PROTAC.[2][6]

  • Injection and Measurement: Inject these mixtures over the ligase-functionalized surface. The increase in response units (RU) compared to the binary interaction provides evidence of ternary complex formation.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 kinetic binding model to determine k_on_, k_off_, and K_D_.[6] Calculate the cooperativity factor (α) by dividing the binary K_D_ by the ternary K_D_ (α = K_D_binary_ / K_D_ternary_).[3]

Bio-Layer Interferometry (BLI)

Application Note: BLI is another label-free optical technique for measuring real-time macromolecular interactions.[7] It offers higher throughput than SPR and is more tolerant of crude sample matrices, though it may have lower sensitivity for small molecules.[8][9] The principle involves immobilizing a ligand on a biosensor tip and measuring changes in light interference as binding partners associate and dissociate.[10]

Protocol: BLI Kinetic Measurement of Ternary Complex Formation [8]

  • Sensor Hydration: Hydrate streptavidin biosensors in an appropriate buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, 0.05% P20, pH 7.5) for at least 10 minutes.

  • Immobilization: Dip the sensors into a solution containing a biotinylated protein partner (e.g., 1.5 µg/mL VHL E3 ligase) for a defined time (e.g., 80 seconds) to achieve a consistent loading level.

  • Baseline: Establish a stable baseline by dipping the sensors into buffer for 60 seconds.

  • Association: Move the sensors into wells containing a fixed concentration of the second protein partner (e.g., 2 µM Brd4) and varying concentrations of the PROTAC (e.g., 0-100 nM). Measure association for 300 seconds.

  • Dissociation: Transfer the sensors back to buffer-containing wells and measure dissociation for 600 seconds.

  • Data Analysis: Analyze the binding curves to determine kinetic constants and affinity.

Proximity-Based Assays: TR-FRET and AlphaLISA

Application Note: Time-Resolved Förster Resonance Energy Transfer (TR-FRET) and AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) are highly sensitive, homogeneous (no-wash) assays well-suited for high-throughput screening.[11][12] Both rely on energy transfer between a donor and an acceptor molecule that are brought into close proximity (typically <10-20 nm for FRET, <200 nm for AlphaLISA) upon complex formation.[13] For ternary complex studies, the POI and E3 ligase are labeled with donor and acceptor fluorophores (or beads), respectively.[11] A bell-shaped curve is often observed when plotting the signal against PROTAC concentration, where high concentrations lead to the formation of binary complexes and a decrease in signal (the "hook effect").[14]

Protocol: General TR-FRET Ternary Complex Assay [2][11]

  • Reagent Preparation: Label the POI and E3 ligase with a compatible TR-FRET donor/acceptor pair (e.g., Terbium cryptate and d2).

  • Assay Setup: In a microplate, add the labeled POI, labeled E3 ligase, and a serial dilution of the compound of interest (PROTAC). Include controls lacking the PROTAC or one of the protein partners.

  • Incubation: Incubate the plate at room temperature for 1-4 hours to allow the binding to reach equilibrium.

  • Data Acquisition: Read the plate using a TR-FRET-compatible reader, measuring emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio and plot it against the PROTAC concentration to determine the EC50 for complex formation.

In-Cell Assays: Confirming Interactions in a Biological Context

In-cell assays are essential for validating that a ternary complex forms within the complex milieu of a living cell, which is a prerequisite for biological activity.[15]

Bioluminescence Resonance Energy Transfer (BRET)

Application Note: BRET is a powerful technique for detecting protein-protein interactions in living cells.[16] It relies on non-radiative energy transfer between a bioluminescent donor (e.g., Renilla luciferase, RLuc) and a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP) fused to the proteins of interest.[16][17] A BRET signal is generated only when the donor and acceptor are in very close proximity (<10 nm), indicating a direct interaction.[16] NanoBRET®, using the bright NanoLuc® luciferase, is a particularly sensitive version of this technology.[18]

Protocol: NanoBRET® Assay for In-Cell Ternary Complex Formation [18]

  • Cell Transfection: Co-transfect HEK293 cells with plasmids expressing the target protein fused to a donor (e.g., NanoLuc®-BRD4) and the E3 ligase fused to an acceptor (e.g., HaloTag®-VHL).

  • Cell Plating: Plate the transfected cells into a 96-well, white-bottomed plate.

  • Acceptor Labeling: Add the HaloTag® fluorescent ligand to the cells and incubate to label the acceptor protein.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC or a DMSO vehicle control.

  • Substrate Addition & Measurement: Add the NanoLuc® substrate (e.g., coelenterazine) and immediately measure the luminescence at both the donor (e.g., 485 nm) and acceptor (e.g., 530 nm) emission wavelengths using a BRET-capable plate reader.[16]

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). An increase in the BRET ratio upon PROTAC treatment indicates ternary complex formation.

Co-Immunoprecipitation (Co-IP)

Application Note: Co-IP is a classic, antibody-based technique used to demonstrate protein-protein interactions within cells.[1] To provide strong evidence for a ternary complex, a sequential Co-IP is often employed.[1][19] In this method, one protein is immunoprecipitated, the complex is eluted under native conditions, and then a second protein from the eluted complex is immunoprecipitated. The final eluate is then analyzed by Western blot for the presence of all three components.[1]

Protocol: Sequential Co-Immunoprecipitation [1][20]

  • Cell Culture & Lysis: Transfect cells to express tagged versions of the proteins of interest (e.g., Protein A-FLAG, Protein B-HA, and Protein C). Lyse the cells in a non-denaturing lysis buffer.[1]

  • First Immunoprecipitation: Incubate the cleared cell lysate with an antibody against the first tag (e.g., anti-FLAG antibody) coupled to beads (e.g., Protein A/G).

  • Washing & Native Elution: Wash the beads extensively to remove non-specific binders. Elute the captured complexes under native conditions using a competitive peptide (e.g., 3x FLAG peptide).[1]

  • Second Immunoprecipitation: Incubate the eluate from the first IP with an antibody against the second tag (e.g., anti-HA antibody).

  • Final Elution & Analysis: Wash the beads and elute the final complexes, typically by boiling in SDS-PAGE sample buffer. Analyze the eluate by Western blotting, probing for all three proteins (Protein A, B, and C).[1] The presence of all three proteins in the final eluate confirms the formation of a ternary complex.[1]

Proximity Ligation Assay (PLA)

Application Note: PLA is a highly sensitive in situ technique that visualizes protein-protein interactions within fixed cells.[21] It uses primary antibodies to the two proteins of interest. Secondary antibodies, called PLA probes, are conjugated to short DNA oligonucleotides.[21] If the proteins are in close proximity (typically <40 nm), these oligonucleotides can be ligated to form a circular DNA template, which is then amplified via rolling circle amplification.[21][22] The amplified product is detected with fluorescent probes, appearing as a distinct fluorescent spot under a microscope. Each spot represents a single interaction event.[21]

Protocol: Duolink® PLA for In-Cell Interaction [22][23]

  • Sample Preparation: Grow cells on coverslips, fix, and permeabilize them.

  • Primary Antibody Incubation: Incubate the sample with two primary antibodies raised in different species (e.g., mouse and rabbit) that recognize the two target proteins.

  • PLA Probe Incubation: Add the PLA probes (e.g., anti-mouse MINUS and anti-rabbit PLUS), which are secondary antibodies conjugated to oligonucleotides.

  • Ligation: Add ligation solution containing a ligase and two connector oligonucleotides that hybridize to the PLA probes, forming a circular DNA molecule if the probes are in close proximity.

  • Amplification: Add amplification solution containing a polymerase to initiate rolling circle amplification of the DNA circle.

  • Detection: Add fluorescently labeled detection oligonucleotides that hybridize to the amplified product.

  • Imaging and Analysis: Mount the coverslips and visualize the fluorescent PLA signals using a fluorescence microscope. Quantify the number of spots per cell to measure the extent of the interaction.

Quantitative Data Summary

The choice of assay depends on the specific research question, required throughput, and available reagents. The following tables summarize typical quantitative outputs from these key assays.

Table 1: Quantitative Outputs from In Vitro Assays

AssayKey Parameters MeasuredTypical Values / UnitsNotes
SPR K_D_ (affinity), k_on_ (on-rate), k_off_ (off-rate), Cooperativity (α)K_D_: pM to µM; k_on_: 10³-10⁷ M⁻¹s⁻¹; k_off_: 10⁻¹-10⁻⁵ s⁻¹; α: dimensionless ratioProvides full kinetic profile.[3]
BLI K_D_ (affinity), k_on_, k_off_K_D_: nM to µMHigher throughput than SPR, may be less sensitive.[8]
TR-FRET EC₅₀ / IC₅₀, Apparent K_D_nM to µMHomogeneous, high-throughput format.[24]
AlphaLISA EC₅₀ / IC₅₀, Relative complex populationSignal CountsHighly sensitive, prone to the "hook effect".[13]

Table 2: Quantitative Outputs from In-Cell Assays

AssayKey Parameters MeasuredTypical Values / UnitsNotes
BRET BRET Ratio, EC₅₀BRET Ratio: dimensionless; EC₅₀: nM to µMMeasures proximity in live cells in real-time.[16]
Co-IP Relative protein abundance (qualitative/semi-quantitative)Band intensity on Western blot"Gold standard" for confirming interactions but typically not quantitative.[1]
PLA Number of interaction spots per cellSpots/cellProvides spatial information and can be quantified.[21]

Visualizing Workflows and Pathways

Ternary_Complex_Signaling cluster_0 cluster_1 Ternary Complex Assembly PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Recruited E3 E3 Ligase E3->Ternary_Complex Recruited Ub Ubiquitin Ternary_Complex->Ub Catalyzes Ubiquitination Proteasome Proteasome Ub->Proteasome Marks for Degradation Degradation POI Degradation Proteasome->Degradation

SPR_Workflow start Start immobilize 1. Immobilize Ligand (e.g., E3 Ligase) on Sensor Chip start->immobilize binary 2a. Inject Analyte 1 (e.g., PROTAC only) for Binary Kinetics immobilize->binary Control ternary 2b. Inject Analyte Mix (PROTAC + POI) for Ternary Kinetics immobilize->ternary Experiment dissociate 3. Dissociation Phase (Buffer Flow) binary->dissociate ternary->dissociate regenerate 4. Regenerate Chip Surface dissociate->regenerate regenerate->immobilize Next Cycle analyze 5. Analyze Data (KD, kon, koff, α) regenerate->analyze end End analyze->end

References

Application Notes and Protocols for S-acetyl-PEG3-phosphonic acid ethyl ester in Non-Cleavable Linker Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-acetyl-PEG3-phosphonic acid ethyl ester is a heterobifunctional linker designed for the development of stable, non-cleavable bioconjugates. This linker is comprised of three key components: a protected thiol (S-acetyl), a hydrophilic triethylene glycol spacer (PEG3), and a phosphonic acid ethyl ester. The S-acetyl group provides a stable form of a thiol that can be deprotected under mild conditions to reveal a reactive sulfhydryl group, ideal for conjugation to maleimide-functionalized molecules. The PEG3 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate. The phosphonic acid ethyl ester moiety offers a versatile anchor for immobilization onto various metal oxide surfaces, making it a valuable tool in the development of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapeutics and diagnostics. This document provides detailed protocols and application notes for the use of this compound in non-cleavable linker applications.

Key Applications

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic payload to an antibody. The deprotected thiol can react with a maleimide-functionalized drug, and the phosphonate end can be used for further modifications or to influence the overall properties of the ADC.

  • PROTACs: this compound can serve as a component of the linker connecting an E3 ligase ligand and a target protein ligand.

  • Biomolecule Labeling and Functionalization: This linker enables the labeling of proteins, peptides, or other biomolecules with various functionalities.

  • Surface Immobilization: The phosphonic acid group has a strong affinity for metal oxide surfaces, allowing for the stable immobilization of biomolecules for applications in biosensors, immunoassays, and material science.[1][2]

Physicochemical Properties

PropertyValue
Molecular Formula C14H29O7PS
Molecular Weight 372.41 g/mol
CAS Number 2173125-29-4
Appearance Varies (typically a solid or oil)
Solubility Soluble in organic solvents (e.g., DMSO, DMF), and has some aqueous solubility after deprotection/hydrolysis.
Storage Store at -20°C for long-term stability.

Experimental Protocols

Protocol 1: Deprotection of the S-acetyl Group to Generate a Free Thiol

This protocol describes the removal of the S-acetyl protecting group to yield a reactive thiol.

Materials:

  • This compound

  • Deprotection Buffer: 0.5 M Hydroxylamine, 25 mM EDTA in PBS, pH 7.0

  • Anhydrous DMSO or DMF

  • Degassed buffers

Procedure:

  • Dissolve this compound in a minimal amount of anhydrous DMSO or DMF.

  • Add the deprotection buffer to the dissolved linker. A typical starting concentration is 10-50 mM of the linker.

  • Incubate the reaction for 1-2 hours at room temperature.

  • The product is the thiol-activated PEG3-phosphonic acid ethyl ester. This solution should be used immediately in the next conjugation step to avoid oxidation of the free thiol.

Expected Yield: While yields can vary depending on the specific reaction conditions and substrate, deprotection of S-acetyl groups to reveal thiols can be highly efficient, often proceeding with near-quantitative conversion under optimal conditions.

Deprotection_Workflow cluster_start Starting Material cluster_process Deprotection cluster_product Product start S-acetyl-PEG3-phosphonic acid ethyl ester process Add Deprotection Buffer (Hydroxylamine, EDTA, PBS, pH 7.0) Incubate 1-2h at RT start->process product Thiol-activated-PEG3-phosphonic acid ethyl ester process->product

Deprotection of S-acetyl group.

Protocol 2: Conjugation of the Thiol-Activated Linker to a Maleimide-Functionalized Protein

This protocol details the conjugation of the deprotected linker to a protein containing a maleimide group.

Materials:

  • Freshly deprotected Thiol-activated-PEG3-phosphonic acid ethyl ester solution (from Protocol 1)

  • Maleimide-functionalized protein

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed

  • Quenching Solution: 1 M L-cysteine or 2-mercaptoethanol

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Dissolve the maleimide-functionalized protein in the conjugation buffer to a final concentration of 1-10 mg/mL.

  • Add the freshly deprotected thiol-activated linker solution to the protein solution. A 10-20 fold molar excess of the linker over the protein is recommended as a starting point for optimization.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescently labeled protein.

  • To quench the reaction, add the quenching solution to a final concentration that is in excess of the unreacted maleimide groups.

  • Purify the conjugate using a suitable method, such as size-exclusion chromatography, to remove excess linker and quenching reagent.

Representative Conjugation Efficiency:

ReactantsMolar Ratio (Maleimide:Thiol)Reaction TimeConjugation Efficiency
Maleimide-functionalized Nanoparticles + cRGDfK peptide2:130 min84 ± 4%
Maleimide-functionalized Nanoparticles + 11A4 nanobody5:12 hours58 ± 12%

Table based on data for similar maleimide-thiol conjugations.[3][4]

Conjugation_Workflow cluster_reactants Reactants cluster_process Conjugation cluster_product Product linker Thiol-activated Linker process Mix in Conjugation Buffer (PBS, pH 6.5-7.5) Incubate 2h at RT linker->process protein Maleimide-functionalized Protein protein->process product Protein-Linker Conjugate process->product

Thiol-maleimide conjugation workflow.

Protocol 3: Hydrolysis of Ethyl Phosphonate to Phosphonic Acid for Surface Immobilization

This protocol describes the conversion of the phosphonic acid ethyl ester to the free phosphonic acid, which generally exhibits stronger binding to metal oxide surfaces.

Materials:

  • Protein-Linker Conjugate (from Protocol 2)

  • Concentrated Hydrochloric Acid (HCl) or Bromotrimethylsilane (TMSBr) followed by methanol

  • Reaction vessel suitable for heating (if using HCl)

  • Anhydrous solvent (if using TMSBr)

  • Purification system (e.g., dialysis or size-exclusion chromatography)

Procedure (Acid Hydrolysis):

  • To the purified protein-linker conjugate, add concentrated HCl. The final concentration of HCl and reaction temperature will need to be optimized to ensure hydrolysis without denaturing the protein. Start with mild conditions (e.g., 1 M HCl at room temperature) and gradually increase if necessary.

  • Monitor the reaction progress by a suitable analytical method (e.g., mass spectrometry to observe the mass change).

  • Once the hydrolysis is complete, neutralize the reaction mixture carefully with a base (e.g., NaOH).

  • Purify the final conjugate using dialysis or size-exclusion chromatography to remove salts and any small molecule byproducts.

Expected Yield: The hydrolysis of phosphonate esters to phosphonic acids using methods like microwave-assisted HCl treatment can be highly efficient, with reported yields typically in the range of 77-93%.[5]

Protocol 4: Immobilization of the Protein-Linker Conjugate onto a Metal Oxide Surface

This protocol provides a general method for immobilizing the conjugate onto a surface like titanium oxide or aluminum oxide.

Materials:

  • Protein-Linker Conjugate with a free phosphonic acid group (from Protocol 3)

  • Metal oxide substrate

  • Anhydrous solvent (e.g., ethanol or toluene)

  • Washing buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

Procedure:

  • Clean the metal oxide substrate thoroughly (e.g., by sonication in acetone, ethanol, and deionized water).

  • Prepare a solution of the protein-linker conjugate in the anhydrous solvent.

  • Immerse the cleaned substrate in the conjugate solution and incubate for 12-24 hours at room temperature to allow for the formation of a self-assembled monolayer.

  • After incubation, rinse the substrate thoroughly with the anhydrous solvent to remove non-specifically bound conjugate.

  • Block any remaining active sites on the surface by incubating with a blocking buffer for 30-60 minutes.

  • Wash the substrate extensively with the washing buffer. The protein-immobilized surface is now ready for use.

Immobilization_Workflow cluster_start Starting Material cluster_surface Substrate cluster_process Immobilization cluster_steps Post-Immobilization cluster_product Final Product start Protein-Linker Conjugate (with free phosphonic acid) process Incubate conjugate with surface in anhydrous solvent (12-24h) start->process surface Cleaned Metal Oxide Surface surface->process rinse Rinse with solvent process->rinse block Block with BSA rinse->block wash Wash with buffer block->wash product Protein-Immobilized Surface wash->product

Surface immobilization workflow.

Characterization of Conjugates

Robust characterization is essential to confirm successful conjugation and purity.

TechniquePurpose
Size-Exclusion Chromatography (SEC) To separate the conjugate from unreacted linker and protein, and to assess for aggregation.
Reverse-Phase HPLC (RP-HPLC) For purification and analysis of the conjugate, particularly for smaller biomolecules.
UV-Vis Spectroscopy To determine the concentration of the protein and, if the linker or payload has a chromophore, to estimate the degree of labeling.
Mass Spectrometry (MS) To confirm the molecular weight of the conjugate, verifying the successful attachment of the linker. Techniques like MALDI-TOF or ESI-MS are commonly used.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the presence of the PEG linker on a surface after immobilization by identifying characteristic C-O-C ether stretches.
³¹P NMR Spectroscopy To monitor the hydrolysis of the phosphonate ester to the phosphonic acid by observing the change in the phosphorus chemical shift.

Conclusion

This compound is a versatile non-cleavable linker that enables the stable conjugation of biomolecules and their immobilization onto surfaces. The protocols provided herein offer a comprehensive guide for its application in the development of targeted therapeutics and other advanced biotechnological tools. Optimization of the described procedures for specific molecules and substrates is encouraged to achieve the best results.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Linker Length for Efficient Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the optimization of linker length for efficient ternary complex formation, particularly in the context of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the linker in a PROTAC?

A PROTAC is a heterobifunctional molecule composed of two ligands connected by a linker; one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] The linker's primary role is not merely to connect these two binding moieties but to orient them in a spatially favorable manner to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[2][3] This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[1]

Q2: How does linker length impact the formation and stability of the ternary complex?

Linker length is a critical determinant of PROTAC potency.[4]

  • Too short: A linker that is too short may cause steric hindrance, preventing the POI and E3 ligase from binding simultaneously to the PROTAC, thus inhibiting ternary complex formation.[4][5]

  • Too long: An excessively long linker can lead to an unstable and overly flexible ternary complex. This increased flexibility can result in a high entropic penalty upon binding, which can destabilize the ternary complex and lead to inefficient ubiquitination.[4][6]

Q3: What is the "hook effect" and how does the linker influence it?

The "hook effect" is a phenomenon observed in many PROTAC dose-response curves where the degradation efficiency decreases at very high concentrations.[4] This occurs because at excessive concentrations, the PROTAC is more likely to form separate binary complexes (PROTAC:POI and PROTAC:E3 ligase) rather than the productive ternary complex.[6][7] A well-designed linker can help mitigate the hook effect by promoting positive cooperativity, which stabilizes the ternary complex over the binary ones.[8]

Q4: What is "cooperativity" in the context of ternary complexes, and why is it important?

Cooperativity (alpha, α) describes how the binding of one protein to the PROTAC influences the binding affinity of the second protein.[9]

  • Positive Cooperativity (α > 1): The binding of the first protein increases the affinity for the second, leading to a more stable ternary complex. This is a desirable characteristic for potent degraders.[9][10]

  • Negative Cooperativity (α < 1): The binding of the first protein decreases the affinity for the second, resulting in a less stable ternary complex.[9]

  • No Cooperativity (α = 1): The binding events are independent.[9]

The linker's design is instrumental in determining cooperativity by controlling the distance and orientation between the two proteins.[6]

Q5: What are the differences between PEG and alkyl linkers?

Polyethylene glycol (PEG) and alkyl chains are the most common motifs in PROTAC linkers.[9]

  • PEG Linkers: These are hydrophilic and can improve a PROTAC's aqueous solubility and biocompatibility.[4][11] Their flexibility can be beneficial for conformational sampling to find a productive binding mode.[6]

  • Alkyl Linkers: These are more hydrophobic and can improve cell permeability.[11] However, high lipophilicity can lead to poor solubility.[4]

The choice between them involves a trade-off between solubility and cell permeability, and the optimal choice is system-dependent.[4][11]

Troubleshooting Guides

Problem 1: Weak or no target degradation observed.

  • Possible Cause 1: Ineffective Binary Binding.

    • Troubleshooting Step: Before optimizing the linker, confirm that the PROTAC binds to both the target protein and the E3 ligase independently. Use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure binary binding affinities.[8]

  • Possible Cause 2: Suboptimal Linker Length or Composition.

    • Troubleshooting Step: Synthesize and test a library of PROTACs with varying linker lengths and compositions (e.g., different numbers of PEG units or alkyl chain lengths).[4] Even minor changes can significantly impact degradation efficacy.[4]

  • Possible Cause 3: Poor Cell Permeability.

    • Troubleshooting Step: The PROTAC may be effective in biochemical assays but unable to reach its target in cells.[4] Perform cellular target engagement assays like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to confirm target binding in a cellular context.[4][7] Modifying the linker to be more hydrophobic (e.g., switching from PEG to an alkyl chain) can sometimes improve permeability.[11][12]

Problem 2: High DC50 and/or low Dmax, indicating low potency or efficacy.

  • Possible Cause 1: Unstable or Non-Productive Ternary Complex.

    • Troubleshooting Step: The ternary complex may be forming, but its conformation may not be ideal for ubiquitination, or it may be too transient.[4] Use biophysical assays like SPR to measure the kinetics (on- and off-rates) of ternary complex formation.[13][14] A more rigid linker might pre-organize the PROTAC into a more bioactive conformation.[6]

  • Possible Cause 2: Low Cooperativity.

    • Troubleshooting Step: The linker may not be effectively promoting stabilizing interactions between the target protein and the E3 ligase.[6] Redesign the linker to alter its rigidity or composition to create more favorable protein-protein interactions.[6] Use SPR or ITC to measure the cooperativity factor (α).[9]

  • Possible Cause 3: Incorrect Linker Attachment Points.

    • Troubleshooting Step: The points at which the linker is attached to the two ligands can dramatically alter the geometry of the ternary complex.[13] It is often necessary to explore different attachment points on both the target binder and the E3 ligase ligand.

Data Presentation

Table 1: Influence of Linker Length on BRD4 Degradation

PROTACE3 Ligase RecruitedCell LineLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
MZ1VHLH661, H838PEG128, 23>95
ARV-771VHLCRPCNot SpecifiedNot Specified< 1, < 5Not Reported
ARV-825CRBNBurkitt's LymphomaNot SpecifiedNot Specified< 1Not Reported
C2-dBET57Not SpecifiedJurkatAlkyl~8>1000Not Specified
C4-dBET1Not SpecifiedJurkatAlkyl~10~100Not Specified
C8-BET6Not SpecifiedJurkatAlkyl~14~30Not Specified

Data synthesized from multiple sources for comparative purposes.[15][16][17]

Table 2: Biophysical Characterization of Ternary Complex Formation

PROTACTarget ProteinE3 LigaseBinary K_D (PROTAC to E3) (nM)Ternary K_D (nM)Cooperativity (α)
MZ1BRD4^BD2VHL674.415.2
macro-PROTAC-1BRD4^BD2VHL47223.5

Data from Isothermal Titration Calorimetry (ITC) experiments.[5]

Experimental Protocols

Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

Objective: To measure the real-time kinetics (k_on, k_off) and affinity (K_D) of binary and ternary complex formation, and to determine the cooperativity factor (α).[3][13][14]

Methodology:

  • Immobilization: Covalently immobilize a high-purity E3 ligase complex (e.g., VHL complex) onto a sensor chip surface.[10]

  • Binary Interaction Analysis (PROTAC to E3):

    • Inject a series of concentrations of the PROTAC alone over the immobilized E3 ligase surface.

    • Analyze the sensorgrams to determine the association rate (k_a), dissociation rate (k_d), and equilibrium dissociation constant (K_D) for the binary interaction.[2]

  • Ternary Complex Analysis:

    • Prepare solutions containing a fixed, near-saturating concentration of the target protein mixed with a series of concentrations of the PROTAC.

    • Inject these mixtures over the E3 ligase surface. The resulting sensorgrams will reflect the binding of the pre-formed POI-PROTAC complex to the E3 ligase.[2][10]

    • Fit the data to a suitable binding model to obtain the kinetic parameters for ternary complex formation.

  • Data Analysis and Cooperativity Calculation:

    • The cooperativity factor (α) is calculated using the formula: α = (Binary K_D of PROTAC to E3) / (Ternary K_D of POI-PROTAC to E3).[13][14] An alpha value > 1 indicates positive cooperativity.

Time-Resolved Förster Resonance Energy Transfer (TR-FRET) Assay

Objective: To quantify ternary complex formation in a solution-based, high-throughput format.[2][6][18][19]

Methodology:

  • Reagent Preparation:

    • Use purified, tagged proteins (e.g., His-tagged POI and GST-tagged E3 ligase).

    • Utilize FRET-paired antibodies, such as a terbium (Tb)-labeled anti-GST antibody (donor) and an Alexa Fluor 488 (AF488)-labeled anti-His antibody (acceptor).[2]

  • Assay Setup:

    • In a microplate, incubate the tagged proteins and the FRET-paired antibodies with varying concentrations of the PROTAC.

    • Include appropriate controls, such as no PROTAC (vehicle control) and no proteins.

  • Signal Detection:

    • After an incubation period to allow for complex formation, measure the TR-FRET signal using a plate reader equipped for time-resolved fluorescence detection. The signal is typically a ratio of the acceptor and donor emission intensities.[2]

  • Data Analysis:

    • Plot the TR-FRET ratio against the PROTAC concentration. A bell-shaped curve is often observed, with the peak representing the optimal concentration for ternary complex formation. The decrease in signal at higher concentrations is due to the hook effect.[2]

Visualizations

PROTAC_Mechanism POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Recruits Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Degradation Ubiquitination->Proteasome Marks for Troubleshooting_Workflow Start Start: Low/No Degradation Assess_Binary Assess Binary Binding (SPR, ITC) Start->Assess_Binary Binding_Result Binding Confirmed? Assess_Binary->Binding_Result Redesign_Ligands Problem: Warhead or E3 Ligand -> Redesign Ligands Binding_Result->Redesign_Ligands No/Weak Assess_Ternary Assess Ternary Complex Formation (SPR, FRET) Binding_Result->Assess_Ternary Yes Ternary_Result Complex Forms? Assess_Ternary->Ternary_Result Optimize_Linker Optimize Linker: - Length - Composition - Attachment Point Ternary_Result->Optimize_Linker Yes Assess_Cellular Assess Cellular Uptake & Stability (CETSA) Ternary_Result->Assess_Cellular No/Weak End End: Improved Degradation Optimize_Linker->End Cellular_Result Permeable & Stable? Assess_Cellular->Cellular_Result Modify_PK Problem: Poor PK Properties -> Modify Linker/Ligands Cellular_Result->Modify_PK No Cellular_Result->End Yes Modify_PK->Assess_Cellular Linker_Flexibility_Impact Flexible Flexible Linker (e.g., PEG) Pros: - Overcomes Steric Clash - Broad Conformational Sampling Cons: - High Entropic Penalty - Risk of Non-Productive Binding Optimal Optimal Ternary Complex Stability & Positive Cooperativity Flexible->Optimal Rigid Rigid Linker (e.g., Piperazine) Pros: - Pre-organizes Conformation - Lower Entropic Cost Cons: - May Prevent Complex Formation - Limited Conformational Space Rigid->Optimal

References

Technical Support Center: Enhancing PROTAC Aqueous Solubility with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Polyethylene Glycol (PEG) linkers to improve the aqueous solubility of Proteolysis Targeting Chimeras (PROTACs). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during your research.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Recommended Solution
PROTAC precipitates out of solution during in vitro assays. Low aqueous solubility of the PROTAC molecule.1. Incorporate a PEG linker: If your current linker is purely alkyl-based, consider synthesizing analogs with PEG chains of varying lengths. 2. Optimize PEG linker length: Systematically vary the number of PEG units (e.g., 2, 4, 6, 8) to find the optimal balance between solubility and activity. 3. Use co-solvents: For initial experiments, a small percentage of a co-solvent like DMSO can be used, but keep it minimal (typically <1%) to avoid artifacts.[1] 4. Adjust pH: Modify the buffer pH to potentially ionize the PROTAC, which can increase solubility.[1] 5. Formulation strategies: Consider amorphous solid dispersions (ASDs) or self-emulsifying drug delivery systems (SEDDS) for in vivo studies.[2][3]
Good biochemical activity but poor cellular degradation. Low cell permeability despite improved solubility.1. Balance hydrophilicity and lipophilicity: An excessively long PEG linker can increase hydrophilicity to a point where it hinders passive diffusion across the cell membrane.[4] 2. "Molecular chameleon" effect: The flexibility of PEG linkers can sometimes shield polar groups, aiding cell entry. Experiment with different linker compositions that balance flexibility and polarity.[4] 3. Alternative linkers: Explore more rigid linkers containing motifs like piperazine or triazoles, which can enhance both solubility and metabolic stability.[5]
Inconsistent results in biological assays. Poor solubility leading to inaccurate compound concentrations.1. Confirm solubility: Perform a kinetic or thermodynamic solubility assay before proceeding with biological experiments. 2. Prepare fresh solutions: Avoid freeze-thaw cycles of stock solutions, which can lead to precipitation. 3. Visual inspection: Always visually inspect solutions for any signs of precipitation or cloudiness before use.[1]
Difficulty in synthesizing long PEG linkers. Challenges in purification and handling of long, hydrophilic PEG chains.1. Commercially available building blocks: Utilize commercially available pre-functionalized PEG linkers of various lengths to simplify synthesis. 2. Stepwise synthesis: Build the PEG chain incrementally on one of the ligands before coupling to the second ligand.

Frequently Asked Questions (FAQs)

Q1: How do PEG linkers improve the aqueous solubility of PROTACs?

A1: PROTACs are often large, lipophilic molecules that exhibit poor aqueous solubility.[4] PEG linkers are composed of repeating ethylene glycol units, which are hydrophilic. The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, increasing the molecule's interaction with water and thereby enhancing its aqueous solubility.[4] This improved solubility is crucial for formulation, in vitro assays, and oral bioavailability.[4][6]

Q2: What is the optimal PEG linker length for my PROTAC?

A2: There is no universal optimal PEG linker length; it must be determined empirically for each specific PROTAC system (i.e., for each target protein and E3 ligase pair).[7][8] The linker's length is critical not only for solubility but also for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[5] A linker that is too short may cause steric hindrance, while one that is too long might not provide the necessary proximity for efficient ubiquitination.[8]

Q3: Will increasing the PEG linker length always improve my PROTAC's performance?

A3: Not necessarily. While a longer PEG chain generally increases aqueous solubility, it can also lead to a higher molecular weight and polar surface area, which may negatively impact cell permeability.[7] There is a complex trade-off between solubility, permeability, and the ability to form a productive ternary complex.[6] A systematic variation of the PEG linker length is essential to find the sweet spot that balances these properties for optimal degradation efficacy.[7]

Q4: Are there alternatives to PEG linkers for improving PROTAC solubility?

A4: Yes, while PEG linkers are a common and effective strategy, other approaches can also be employed. These include incorporating other polar functional groups into an alkyl linker, such as amines or amides, or using rigid, polar linkers like those containing triazole or piperazine motifs.[9][5] Additionally, formulation strategies such as creating amorphous solid dispersions (ASDs) can significantly enhance the solubility and dissolution of poorly soluble PROTACs for oral delivery.[2][3][10]

Q5: How does the linker composition, beyond length, affect PROTAC properties?

A5: The chemical composition of the linker is crucial. For instance, combining PEG and alkyl motifs allows for fine-tuning of properties like topological polar surface area (TPSA) and lipophilicity, which in turn influence solubility and cell permeability.[5] The inclusion of rigid elements like aromatic rings or cycloalkanes can pre-organize the PROTAC into a conformation that favors ternary complex formation.[9]

Data Presentation: Impact of PEG Linker Length on PROTAC Properties

The following tables summarize representative data on how varying PEG linker length can influence the degradation potency and permeability of PROTACs.

Table 1: Effect of PEG Linker Length on Degradation Potency of BET Degraders [7]

PROTAC SeriesE3 Ligase LigandNumber of PEG UnitsDC₅₀ (nM)Dₘₐₓ (%)Observations
Series A VHL2>1000<20Ineffective, likely too short for productive complex formation.
385~90Potent degradation achieved.
425>95Optimal length in this series, showing high potency and efficacy.
540>95Potency begins to slightly decrease.
6150~85Reduced potency, suggesting the linker is becoming too long.

Table 2: Influence of PEG Linker Length on Permeability of VH032-Based PROTACs

PROTACLinker CompositionApparent Permeability (Pₑ) (10⁻⁶ cm/s)
Compound 15 1-unit PEG0.005
Compound 16 2-unit PEG0.004
Compound 17 Alkyl linker0.002
Data illustrates that in this series, the alkyl linker was less permeable than the PEG-containing counterparts, and increasing PEG units slightly decreased permeability.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay (Turbidimetric Method)

Objective: To determine the concentration at which a PROTAC precipitates when diluted from a DMSO stock into an aqueous buffer.[11]

Materials:

  • Test PROTAC

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplates

  • Plate reader capable of measuring absorbance (turbidity)

Procedure:

  • Prepare Stock Solution: Create a high-concentration stock solution of the test PROTAC in 100% DMSO (e.g., 10 mM).[11]

  • Serial Dilutions in DMSO: In a 96-well plate, perform serial dilutions of the PROTAC stock solution in DMSO to create a range of concentrations.[11]

  • Compound Addition to Aqueous Buffer: Transfer a small, equal volume of each DMSO dilution into a new 96-well plate containing PBS (pH 7.4). The final DMSO concentration should be kept low (e.g., 1-2%).[11]

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours).[11]

  • Detection of Precipitation: Measure the turbidity of each well by reading the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).[11]

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer-only control.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane.

Materials:

  • PAMPA plate system (donor and acceptor plates)

  • Artificial membrane solution (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine in dodecane)

  • Test PROTAC

  • PBS, pH 7.4

  • LC-MS/MS system for analysis

Procedure:

  • Prepare Artificial Membrane: Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.

  • Prepare Donor Solution: Dissolve the test PROTAC in PBS (pH 7.4) at a known concentration (e.g., 10 µM).

  • Prepare Acceptor Solution: Fill the wells of the acceptor plate with PBS.

  • Assay Assembly: Place the donor plate onto the acceptor plate, ensuring the membrane is in contact with the acceptor solution.

  • Incubation: Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.

  • Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a validated LC-MS/MS method.[1]

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the appropriate formula.

Protocol 3: Caco-2 Permeability Assay

Objective: To assess the bidirectional permeability and potential for active transport of a PROTAC across a monolayer of Caco-2 cells, which mimics the human intestinal epithelium.

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) or other transport buffer

  • Test PROTAC

  • LC-MS/MS system for analysis

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for the formation of a differentiated monolayer.[9]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Assay (Apical to Basolateral, A-B): a. Wash the monolayers with pre-warmed transport buffer. b. Add the transport buffer containing the test PROTAC to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.[9] c. Incubate at 37°C with gentle shaking. d. At specified time points, collect samples from the basolateral chamber and analyze the PROTAC concentration by LC-MS/MS.

  • Permeability Assay (Basolateral to Apical, B-A): a. Perform the assay in the reverse direction by adding the PROTAC to the basolateral chamber and sampling from the apical chamber.[9]

  • Data Analysis: Calculate the Papp values for both A-B and B-A directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.

Visualizations

PROTAC_Solubility_Workflow cluster_synthesis PROTAC Design & Synthesis cluster_testing In Vitro Testing cluster_optimization Optimization Start Low Solubility PROTAC PEG_Linker Incorporate PEG Linker Start->PEG_Linker Vary_Length Vary PEG Length (n=2, 4, 6, 8) PEG_Linker->Vary_Length Solubility_Assay Aqueous Solubility Assay Vary_Length->Solubility_Assay Permeability_Assay Permeability Assay (PAMPA/Caco-2) Solubility_Assay->Permeability_Assay Sufficiently Soluble? Degradation_Assay Cellular Degradation Assay Permeability_Assay->Degradation_Assay Adequate Permeability? Analysis Analyze SAR Degradation_Assay->Analysis Analysis->Vary_Length Iterate Design Optimized_PROTAC Optimized PROTAC Analysis->Optimized_PROTAC Optimal Balance Achieved

Caption: Experimental workflow for optimizing PROTAC solubility with PEG linkers.

PEG_Properties_Relationship PEG_Length Increase PEG Linker Length Solubility Aqueous Solubility PEG_Length->Solubility Generally Increases Permeability Cell Permeability PEG_Length->Permeability Can Decrease (Complex Relationship) Ternary_Complex Ternary Complex Stability PEG_Length->Ternary_Complex Optimal Length is Crucial

Caption: Relationship between PEG linker length and key PROTAC properties.

Ternary_Complex_Formation PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ligase PROTAC->E3 Recruits Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3->Ternary Ub Ubiquitin Ternary->Ub Ubiquitination Degradation Proteasomal Degradation Ub->Degradation

References

Technical Support Center: Phosphonate Ester Hydrolysis in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the challenges encountered during the hydrolysis of phosphonate esters in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Troubleshooting Guide

Hydrolysis of phosphonate esters to their corresponding phosphonic acids is a critical step in the synthesis of certain PROTACs, often preceding the final coupling of the linker to the warhead or E3 ligase ligand.[1] This transformation can be challenging, with common issues including incomplete reactions, low yields, and the formation of side products.[2][3][4]

Issue 1: Incomplete or Slow Hydrolysis Reaction

Possible Causes and Recommended Solutions

Potential Cause Recommended Solutions Supporting Evidence/Citations
Insufficiently Harsh Conditions For acid-catalyzed hydrolysis, increase the acid concentration (e.g., use concentrated HCl or HBr), and/or raise the reaction temperature to reflux.[5][6][7] For silyl ester cleavage (McKenna reaction), increase the equivalents of the silylating agent (e.g., 6-8 equivalents of TMSBr) and/or the reaction time.[4]Acidic hydrolysis often requires heating at reflux for 1 to 12 hours.[6][7] Some substrates may require longer reaction times (up to 3 days) or elevated temperatures for complete silylation.[4]
Steric Hindrance Bulky groups near the phosphorus center can impede hydrolysis.[8] Prolonging the reaction time is a primary strategy.[4] Alternatively, switching to a different deprotection method, such as silyl ester cleavage with TMSBr, may be more effective for sterically hindered substrates.[4][8]The rate of alkaline hydrolysis decreases with increasing steric hindrance of the alkyl groups.[8]
Incomplete Silylation (McKenna Reaction) Ensure the silylating agent (e.g., TMSBr) is fresh or has been recently distilled, as it is sensitive to water.[4] Consider increasing the reaction temperature or using microwave irradiation to accelerate the silylation step.[4][9]Water contamination in bromotrimethylsilane (BTMS) can lead to the formation of HBr, causing side reactions.[4]
Incomplete Solvolysis of Silyl Ester After silylation, ensure sufficient solvolysis agent (e.g., methanol or water) is added during the workup and that there is adequate stirring time to fully convert the intermediate bis(trimethylsilyl) ester to the phosphonic acid.[4]The McKenna reaction is a two-step process involving the formation of a trimethylsilyl ester followed by solvolysis.[10]
Issue 2: Low Yields and Product Decomposition

Possible Causes and Recommended Solutions

Potential Cause Recommended Solutions Supporting Evidence/Citations
P-C Bond Cleavage Harsh acidic conditions can sometimes lead to the cleavage of the phosphonate C-P bond, especially with certain substituents on an aromatic ring (e.g., a 4-hydroxy group).[6] If this is observed, consider using milder dealkylation methods like the McKenna reaction (TMSBr).[2][5]The stability of the P-C bond can be influenced by the electronic effects of substituents on the molecule.[6]
Degradation of Sensitive Functional Groups Other functional groups in the PROTAC molecule (e.g., esters, acetals) may not be stable to strong acidic or basic conditions.[5] The McKenna reaction, which proceeds under mild conditions, is often the method of choice for substrates with sensitive functionalities.[5][10]Dealkylation with trimethylsilyl halides is suitable for the hydrolysis of esters in molecules containing sensitive groups like nitriles, vinyl ethers, and acetals.[5]
Catalyst Poisoning (for Hydrogenolysis) If deprotecting benzyl phosphonate esters via hydrogenolysis, sulfur-containing functional groups or certain nitrogen-containing heterocycles in the substrate can poison the palladium catalyst.[4] Increase the catalyst loading (e.g., from 10 mol% to 20-50 mol%) or use a more robust catalyst like Pearlman's catalyst (Pd(OH)₂/C).[4]Catalyst deactivation is a common issue in hydrogenolysis reactions.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for hydrolyzing phosphonate esters to phosphonic acids in PROTAC synthesis?

A1: The most prevalent methods include:

  • Acidic Hydrolysis : This is a general method using concentrated acids like hydrochloric acid (HCl) or hydrobromic acid (HBr) at reflux.[6][7]

  • Silyl Ester Cleavage (McKenna Reaction) : This involves a two-step process where the phosphonate ester is first converted to a bis(trimethylsilyl) ester using a reagent like bromotrimethylsilane (TMSBr), followed by solvolysis (e.g., with methanol or water) to yield the phosphonic acid.[6][10] This method is favored for its mild conditions, making it suitable for complex molecules with sensitive functional groups often found in PROTACs.[1][5][10]

  • Hydrogenolysis : This method is specific to the cleavage of benzyl phosphonate esters and is carried out using a palladium catalyst and a hydrogen source.[6]

Q2: Why is alkaline hydrolysis generally avoided for the complete conversion of phosphonate diesters to phosphonic acids?

A2: Treatment of phosphonate diesters with basic reagents like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) typically results in the formation of phosphonic acid mono-esters rather than the fully hydrolyzed phosphonic acid.[6][7] This partial hydrolysis occurs because the resulting negatively charged monoester is less susceptible to further nucleophilic attack.

Q3: My PROTAC intermediate is sensitive to strong acids. Which hydrolysis method should I choose?

A3: For acid-sensitive substrates, the McKenna reaction using bromotrimethylsilane (TMSBr) is the recommended method.[5][10] It proceeds under neutral and mild conditions, which helps to preserve other functional groups in the molecule that might be susceptible to degradation under harsh acidic treatments.[5]

Q4: I am using TMSBr for the hydrolysis and observing unexpected side products. What could be the cause?

A4: The formation of side products during a McKenna reaction can be due to the water sensitivity of TMSBr.[4] If TMSBr is contaminated with moisture, it can decompose to form HBr, which can lead to acid-catalyzed side reactions.[4][10] To mitigate this, it is crucial to use freshly opened or distilled TMSBr and to conduct the reaction under strictly anhydrous conditions.[4]

Q5: How can I monitor the progress of the phosphonate ester hydrolysis?

A5: The reaction progress can be monitored by several analytical techniques:

  • Thin-Layer Chromatography (TLC) : This can be used for a quick qualitative assessment of the consumption of the starting material.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : This is a highly effective method for monitoring the disappearance of the starting material and the appearance of the product, confirming the mass of the desired phosphonic acid.[1]

  • ³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy : This technique is particularly useful as the phosphorus chemical shift is very sensitive to its chemical environment. A clear shift in the ³¹P NMR signal will be observed as the phosphonate ester is converted to the phosphonic acid.[11]

Experimental Protocols

Protocol 1: General Procedure for Hydrolysis of Diethyl Phosphonates using TMSBr (McKenna Reaction)

This protocol is adapted for the hydrolysis of a phosphonate linker attached to an E3 ligase ligand, a common step in PROTAC synthesis.[1]

Materials:

  • Pomalidomide-linker intermediate (1.0 equivalent)

  • Anhydrous Dichloromethane (DCM)

  • Bromotrimethylsilane (TMSBr) (3.0 equivalents)

  • Methanol (for quenching)

  • Argon or Nitrogen atmosphere

Procedure:

  • Dissolve the pomalidomide-linker intermediate in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add TMSBr dropwise to the cooled solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by LC-MS until the starting material is fully consumed.

  • Upon completion, cool the reaction mixture back to 0 °C.

  • Carefully and slowly quench the reaction by the dropwise addition of methanol.

  • Concentrate the mixture under reduced pressure to remove all volatile components, yielding the crude phosphonic acid.

  • The crude product can then be used in the next step or purified if necessary.

Protocol 2: General Procedure for Acidic Hydrolysis of Dialkyl Phosphonates

This protocol describes a general method using concentrated hydrochloric acid.[6]

Materials:

  • Dialkyl phosphonate ester (1.0 equivalent)

  • Concentrated Hydrochloric Acid (35-37%, ~12 M)

  • Toluene (for azeotropic removal of water)

Procedure:

  • To the dialkyl phosphonate, add an excess of concentrated HCl (e.g., 6 equivalents or more).[5]

  • Heat the mixture to reflux and maintain for 1 to 12 hours. The reaction time will depend on the substrate.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess HCl and water by distillation under reduced pressure.

  • To remove the final traces of water, add toluene and perform an azeotropic distillation.

  • The resulting phosphonic acid can be further dried in a desiccator over P₂O₅. The product is often used without further purification.[6]

Visualizations

Hydrolysis_Workflow cluster_start Starting Material cluster_methods Hydrolysis Method Selection cluster_procedures Deprotection Procedures cluster_end Product Start Phosphonate Ester PROTAC Intermediate Decision Substrate Stability Analysis Start->Decision Acid Acidic Hydrolysis (e.g., 6M HCl, reflux) Decision->Acid Acid Stable Silyl Silyl Ester Cleavage (e.g., TMSBr, DCM, 0°C to rt) Decision->Silyl Acid Sensitive End Phosphonic Acid PROTAC Intermediate Acid->End Silyl->End

Caption: Workflow for selecting a phosphonate ester hydrolysis method.

Troubleshooting_Logic Problem Incomplete Hydrolysis? Check_Conditions Review Reaction Conditions Problem->Check_Conditions Yes Success Complete Reaction Problem->Success No Check_Sterics Assess Steric Hindrance Check_Conditions->Check_Sterics Solution_Method Switch to a Different Method (e.g., TMSBr) Check_Conditions->Solution_Method If all else fails Solution_Time Increase Reaction Time Check_Sterics->Solution_Time High Solution_Harshness Increase Temp / Reagent Conc. Check_Sterics->Solution_Harshness Low Solution_Time->Success Solution_Harshness->Success Solution_Method->Success

Caption: Troubleshooting logic for incomplete hydrolysis reactions.

References

how to address the "hook effect" in PROTAC dose-response curves

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the "hook effect" observed in Proteolysis Targeting Chimera (PROTAC) dose-response curves.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in the context of PROTACs?

The "hook effect" refers to the paradoxical decrease in the degradation of a target protein at high concentrations of a PROTAC.[1][2] This phenomenon results in a characteristic bell-shaped or "U-shaped" dose-response curve, which is in contrast to the typical sigmoidal curve observed with traditional inhibitors.[3][4] Maximum protein degradation is achieved at an optimal, intermediate PROTAC concentration, while excessively high concentrations lead to reduced efficacy.[1]

Q2: What is the underlying cause of the PROTAC hook effect?

The hook effect is a direct consequence of the PROTAC's mechanism of action, which depends on the formation of a productive ternary complex consisting of the target protein, the PROTAC, and an E3 ligase.[5][6] At excessively high concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, leading to the formation of non-productive binary complexes (Target-PROTAC or E3 Ligase-PROTAC).[2][7] These binary complexes are unable to facilitate the ubiquitination and subsequent degradation of the target protein and competitively inhibit the formation of the essential ternary complex.[3][7]

Q3: What are the experimental consequences of the hook effect?

Q4: At what concentrations does the hook effect typically become apparent?

The concentration at which the hook effect is observed can vary significantly depending on the specific PROTAC, the target protein, the recruited E3 ligase, and the cell line used.[1][7] However, it is frequently observed at micromolar (µM) concentrations, often starting around 1 µM and becoming more pronounced at higher concentrations.[1][7] It is crucial to perform a wide dose-response experiment, spanning several orders of magnitude (e.g., picomolar to high micromolar), to identify the optimal degradation window and detect the onset of the hook effect.[3][9]

Q5: How can I distinguish a true hook effect from other experimental artifacts?

A classic indicator of the hook effect is a bell-shaped dose-response curve.[1] To confirm this, it is recommended to extend your dose-response range to include at least 8-10 concentrations with half-log dilutions.[1] Additionally, performing a time-course experiment at both an optimal and a "hooked" concentration can help elucidate the kinetics of degradation.[1] If the bell-shaped curve persists across different experimental conditions and time points, it is likely a genuine hook effect.[1]

Troubleshooting Guides

Issue 1: I am observing a bell-shaped dose-response curve in my degradation assay.

This is a strong indication of the hook effect.[1]

Troubleshooting Steps:

  • Confirm the Hook Effect:

    • Widen the Dose Range: Repeat the experiment with a broader and more granular range of PROTAC concentrations, particularly at the higher end where degradation decreases.[3]

    • Time-Course Analysis: Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to understand the degradation kinetics at different concentrations.[1]

  • Optimize PROTAC Concentration:

    • Based on the full dose-response curve, identify the optimal concentration that achieves maximum degradation (Dmax).

    • For future experiments, use concentrations around this optimal range to accurately assess the structure-activity relationship (SAR).

  • Characterize Ternary Complex Formation:

    • Utilize biophysical assays such as Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or Isothermal Titration Calorimetry (ITC) to confirm that the PROTAC can successfully bring the target protein and the E3 ligase together.[1][10]

    • A bell-shaped curve in a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay is also indicative of ternary complex formation and the hook effect.[1]

Issue 2: My PROTAC shows weak or no degradation, even at high concentrations.

This could be due to several factors, including the hook effect, poor cell permeability, or issues with the target or E3 ligase.

Troubleshooting Steps:

  • Rule out the Hook Effect:

    • Expand Concentration Range: Test a very wide range of concentrations (e.g., 1 pM to 100 µM) to ensure you are not missing the optimal degradation window.[3][9] It's possible your initial concentrations were entirely within the hook effect region.

  • Verify Target Engagement:

    • Confirm that your PROTAC can independently bind to both the target protein and the E3 ligase using biophysical techniques like SPR or ITC.[3]

  • Assess Cell Permeability:

    • PROTACs are large molecules and may have poor cell permeability.[2] Consider performing a cellular thermal shift assay (CETSA) to assess target engagement in intact cells.[2]

  • Confirm E3 Ligase Expression:

    • Ensure that the cell line used expresses sufficient levels of the E3 ligase recruited by your PROTAC.[3]

  • Optimize Incubation Time:

    • Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) at a fixed, potentially optimal PROTAC concentration to determine the ideal degradation time.[3]

Data Presentation

Table 1: Example Dose-Response Data for a PROTAC Exhibiting the Hook Effect

This table illustrates a typical dataset where the hook effect is observed. Maximum degradation is achieved at 100 nM, with reduced efficacy at higher concentrations.

PROTAC Concentration% Target Protein Remaining (Normalized to Vehicle)
Vehicle (DMSO)100%
0.1 nM95%
1 nM75%
10 nM40%
100 nM 8%
1 µM25%
10 µM60%

Table 2: Comparative Efficacy of PROTACs with and without a Pronounced Hook Effect

This table provides a hypothetical comparison of two PROTACs, where PROTAC-B has been optimized to mitigate the hook effect.

PROTACDC50DmaxHook Effect Observed at >1 µM
PROTAC-A30 nM>90%Yes
PROTAC-B25 nM>95%Mitigated

Experimental Protocols

Protocol 1: Western Blot for PROTAC-Induced Degradation

This protocol is used to quantify the degradation of a target protein following PROTAC treatment.[3]

  • Cell Seeding: Plate cells in a multi-well format to achieve 70-80% confluency at the time of harvest.

  • PROTAC Treatment:

    • Prepare serial dilutions of the PROTAC in cell culture medium. A wide concentration range (e.g., 1 pM to 10 µM) is recommended to observe the full dose-response.[3]

    • Include a vehicle-only control (e.g., DMSO).

    • Treat cells for a predetermined time (e.g., 24 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[3]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[3]

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).[3]

    • Incubate with appropriate secondary antibodies and visualize bands using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the target protein signal to the loading control.

    • Calculate the percentage of degradation relative to the vehicle-treated control.

Protocol 2: NanoBRET™ Assay for Ternary Complex Formation

This assay allows for the real-time detection of PROTAC-induced ternary complex formation within living cells.[3]

  • Cell Transfection: Co-transfect cells with expression vectors for the target protein fused to NanoLuc® luciferase and the E3 ligase component (e.g., VHL, CRBN) fused to HaloTag®.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Vivazine Substrate.

  • PROTAC Treatment and Measurement:

    • Add serial dilutions of the PROTAC to the wells.

    • Measure the donor (NanoLuc®) and acceptor (HaloTag® ligand) emission signals at various time points using a BRET-capable luminometer.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • Plot the NanoBRET™ ratio against the PROTAC concentration. A bell-shaped curve is indicative of ternary complex formation and the hook effect.[3]

Visualizations

PROTAC_Mechanism cluster_low_conc Optimal PROTAC Concentration cluster_high_conc High PROTAC Concentration (Hook Effect) Target_L Target Protein Ternary_Complex Productive Ternary Complex Target_L->Ternary_Complex PROTAC_L PROTAC PROTAC_L->Ternary_Complex E3_L E3 Ligase E3_L->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation Target_H Target Protein Binary_Target Non-Productive Binary Complex (Target-PROTAC) Target_H->Binary_Target PROTAC_H1 PROTAC PROTAC_H1->Binary_Target PROTAC_H2 PROTAC Binary_E3 Non-Productive Binary Complex (E3-PROTAC) PROTAC_H2->Binary_E3 E3_H E3 Ligase E3_H->Binary_E3

Caption: Mechanism of PROTAC action and the cause of the hook effect.

Troubleshooting_Workflow Start Observe Bell-Shaped Dose-Response Curve Confirm Confirm Hook Effect with Wider Concentration Range Start->Confirm TimeCourse Perform Time-Course Analysis Confirm->TimeCourse DetermineDmax Determine Optimal Concentration (Dmax) TimeCourse->DetermineDmax FutureAssays Use Optimal or Lower Concentrations for Future Assays DetermineDmax->FutureAssays CharacterizeTernary Characterize Ternary Complex Formation (e.g., Co-IP, NanoBRET) DetermineDmax->CharacterizeTernary

Caption: Troubleshooting workflow for the PROTAC hook effect.

Experimental_Workflow A 1. Cell Seeding B 2. PROTAC Treatment (Dose-Response) A->B C 3. Cell Lysis B->C D 4. Protein Quantification C->D E 5. Western Blot D->E F 6. Data Analysis (DC50/Dmax Calculation) E->F

Caption: General experimental workflow for dose-response analysis.

References

mitigating aggregation of PROTACs during synthesis and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of PROTAC aggregation during synthesis and storage.

Troubleshooting Guides

This guide is designed to help you identify and resolve specific issues related to PROTAC aggregation that you may encounter during your research.

Issue 1: My PROTAC precipitates out of solution during my experiment.

This is a common problem that can arise from several factors related to the PROTAC's inherent properties and the experimental conditions.[1]

Troubleshooting Workflow

start Precipitation of PROTAC in solution check1 Verify PROTAC is fully dissolved in stock solution (e.g., DMSO) start->check1 check2 Is the working concentration too high? check1->check2 check3 Review buffer composition (pH, ionic strength) check2->check3 If concentration is optimal strategy1 Perform dose-response to find optimal concentration check2->strategy1 If concentration is high strategy2 Modify buffer: - Adjust pH - Alter salt concentration - Add excipients/co-solvents check3->strategy2 outcome1 Optimized concentration identified strategy1->outcome1 outcome2 Stable formulation achieved strategy2->outcome2

Caption: Troubleshooting workflow for PROTAC precipitation.

Potential Causes and Solutions
Potential CauseRecommended SolutionDetailed Explanation
High Concentration Determine the optimal working concentration through a dose-response experiment.High concentrations of PROTACs can lead to aggregation and precipitation. Establishing the minimum effective concentration can mitigate this issue.[1][2]
Inappropriate Buffer Conditions Modify the buffer by adjusting pH, ionic strength, or adding excipients.The pH and salt concentration of the buffer can influence PROTAC stability. Moving the pH away from the PROTAC's isoelectric point can increase solubility. Adding solubilizing agents like detergents or co-solvents may be necessary.[1][2]
Compound Instability Prepare fresh solutions before each experiment and store them properly.PROTACs can degrade over time, leading to aggregation. Proper storage, such as aliquoting and storing at -80°C, can help maintain compound integrity.[1]
"Solvent Shock" When diluting from a DMSO stock, add the stock to the aqueous buffer slowly while vortexing.Rapid dilution of a PROTAC from a high-concentration organic stock into an aqueous buffer can cause it to precipitate.[2]
Issue 2: I'm observing inconsistent results in my cell-based assays.

Inconsistent data can often be traced back to issues with PROTAC solubility and aggregation in the cell culture media.[1]

Troubleshooting Workflow

start Inconsistent results in cell-based assays check1 Visually inspect media for precipitate after adding PROTAC start->check1 check2 Assess cell viability to rule out non-specific toxicity check1->check2 check3 Ensure complete solubilization in DMSO before diluting in media check2->check3 strategy1 Test PROTAC stability in cell culture media over time check3->strategy1 strategy2 Consider using a formulation approach to improve solubility in aqueous media strategy1->strategy2 If instability is found outcome Consistent assay results strategy2->outcome

Caption: Troubleshooting workflow for inconsistent cell-based assay results.

Potential Causes and Solutions
Potential CauseRecommended SolutionDetailed Explanation
Precipitation in Media Ensure the PROTAC is fully dissolved in the vehicle (e.g., DMSO) before diluting it into the cell culture medium.[1]Even if a PROTAC is soluble in a stock solution, it can precipitate when introduced to the aqueous environment of cell culture media.[1][2]
Non-specific Toxicity Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine if the observed effects are due to toxicity from aggregated PROTACs.Aggregated compounds can lead to non-specific cellular stress and toxicity, confounding the interpretation of assay results.[1]
Interaction with Media Components Evaluate the stability of the PROTAC in the specific cell culture medium being used.Components of the media, such as serum proteins, can sometimes interact with PROTACs and promote aggregation.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of PROTAC aggregation?

PROTACs are prone to aggregation due to their unique structural characteristics:

  • High Molecular Weight and Structural Complexity : PROTACs are large molecules, often exceeding the "rule of five" guidelines for oral bioavailability, which can contribute to poor solubility.[1]

  • Hydrophobicity : Many PROTACs have a hydrophobic nature, which can lead to self-association and aggregation in aqueous environments.[1][2]

  • Flexible Linkers : While important for ternary complex formation, long and flexible linkers can sometimes contribute to conformational instability and aggregation.[1][]

cause1 High Molecular Weight outcome PROTAC Aggregation cause1->outcome cause2 Hydrophobicity cause2->outcome cause3 Linker Flexibility cause3->outcome

Caption: Key factors contributing to PROTAC aggregation.

Q2: How can I proactively prevent PROTAC aggregation during synthesis and storage?

Preventing aggregation starts with careful consideration during the design phase and continues through proper handling and storage.

Strategies for Preventing Aggregation
StrategyDescription
Linker Optimization The linker's length and composition are critical. Incorporating hydrophilic moieties like polyethylene glycol (PEG) or basic nitrogen-containing groups like piperazine can improve solubility.[][4][5][6] However, excessively long PEG linkers can sometimes lead to entanglement.[4]
Formulation Strategies For preclinical studies, using co-solvents, polymeric micelles, emulsions, or amorphous solid dispersions (ASDs) can enhance solubility and prevent aggregation.[4][7][8][9]
Proper Storage Store PROTACs as a solid, lyophilized powder at low temperatures (-20°C for short-term, -80°C for long-term) and protected from light and moisture.[1] When preparing solutions, allow the solid to equilibrate to room temperature before opening to prevent condensation.[1]
Stock Solution Handling Prepare stock solutions in a suitable organic solvent like DMSO and store them in single-use aliquots at -80°C to avoid repeated freeze-thaw cycles.[1][4]
Q3: What analytical techniques can I use to detect and quantify PROTAC aggregation?

Several biophysical techniques are available to monitor the aggregation state of your PROTAC.

Analytical Techniques for Aggregation Analysis
TechniquePrincipleInformation Obtained
Dynamic Light Scattering (DLS) Measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in solution.[1]Provides information on the size distribution of particles, allowing for the detection of aggregates.[1] A Polydispersity Index (PDI) > 0.3 suggests significant aggregation.[2]
Size-Exclusion Chromatography (SEC) Separates molecules based on their size as they pass through a column packed with porous beads.[1]Can be used to separate and quantify monomers from dimers and larger aggregates.[1]
Thermal Shift Assay (TSA) Measures changes in the thermal denaturation temperature of a protein in the presence of a ligand.While primarily used for protein stability, changes in the melting temperature can indicate ligand binding and potential aggregation-induced stabilization or destabilization.[1]
Nephelometry Measures the amount of light scattered by particles in a solution at a 90-degree angle.A sharp, non-linear increase in scattered light at higher concentrations is indicative of aggregation.[2]

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for PROTAC Aggregation Analysis

Objective: To determine the size distribution of a PROTAC in solution and detect the presence of aggregates.[1]

Materials:

  • PROTAC sample

  • Appropriate solvent/buffer (filtered through a 0.22 µm filter)

  • DLS instrument

  • Low-volume cuvette

Procedure:

  • Sample Preparation:

    • Prepare the PROTAC sample in the desired filtered buffer at the desired concentration.

    • Centrifuge the sample at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any large, insoluble aggregates.

    • Carefully transfer the supernatant to a clean, dust-free cuvette.[1]

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C or 37°C).[2]

    • Enter the solvent viscosity and refractive index parameters into the software.

  • Data Acquisition:

    • Place the cuvette in the DLS instrument.

    • Allow the sample to equilibrate to the set temperature for at least 5 minutes.[1][2]

    • Perform multiple measurements to ensure reproducibility.[1]

  • Data Analysis:

    • Analyze the correlation function to obtain the size distribution by intensity and volume.

    • A monomodal peak corresponding to the expected size of the monomeric PROTAC indicates a non-aggregated sample. The presence of multiple peaks, especially at larger sizes (>100 nm), indicates aggregation.[2]

Protocol 2: Size-Exclusion Chromatography (SEC) for PROTAC Aggregation Analysis

Objective: To separate and quantify monomeric PROTAC from aggregates.

Materials:

  • PROTAC sample

  • Mobile phase (appropriate buffer)

  • SEC-HPLC system with a suitable column

  • UV detector

Procedure:

  • System Preparation:

    • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation:

    • Dissolve the PROTAC sample in the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[1]

  • Injection and Separation:

    • Inject a defined volume of the prepared sample onto the column.[1]

  • Detection and Analysis:

    • Monitor the elution profile using a UV detector at an appropriate wavelength.

    • Integrate the peak areas corresponding to the monomer and any aggregate peaks.

    • Calculate the percentage of aggregation by dividing the area of the aggregate peaks by the total area of all peaks.[1]

Protocol 3: Thermal Shift Assay (TSA) for Assessing PROTAC Stability

Objective: To assess the thermal stability of a target protein in the presence of a PROTAC, which can be an indirect measure of binding and potential aggregation.[1]

Materials:

  • Purified target protein

  • PROTAC stock solution

  • Fluorescent dye (e.g., SYPRO Orange)

  • Real-time PCR instrument

  • 96-well PCR plates

Procedure:

  • Reaction Setup:

    • In a 96-well plate, prepare a reaction mixture containing the target protein at a suitable concentration, the fluorescent dye, and the appropriate buffer.

    • Add the PROTAC at various concentrations to different wells. Include a no-PROTAC control.[1]

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument.

    • Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring fluorescence.

  • Data Analysis:

    • The instrument will generate a melt curve. The midpoint of the transition in this curve is the melting temperature (Tm) of the protein.

    • A shift in the Tm in the presence of the PROTAC indicates binding. Changes in the shape or intensity of the melt curve could suggest aggregation or stabilization effects.

References

quality control and purity analysis of S-acetyl-PEG3-phosphonic acid ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S-acetyl-PEG3-phosphonic acid ethyl ester.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a heterobifunctional linker molecule. It contains a polyethylene glycol (PEG) spacer, an S-acetyl protected thiol group, and a phosphonic acid ethyl ester. Its primary application is in the field of bioconjugation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible, hydrophilic spacer to connect a target protein ligand and an E3 ligase ligand.[1][2][3][4]

Q2: What are the key structural features of this compound?

A2: The molecule has a molecular formula of C14H29O7PS and a molecular weight of 372.41 g/mol .[5][6] The key features are:

  • S-acetyl group: A protected thiol that can be deprotected to reveal a reactive sulfhydryl group.[7][8]

  • PEG3 spacer: A three-unit polyethylene glycol chain that imparts hydrophilicity and flexibility.

  • Phosphonic acid ethyl ester: A functional group that can be used for further conjugation or surface attachment.

Q3: What is the typical purity of commercially available this compound?

A3: Commercially available this compound is typically offered at a purity of ≥95% or 98%.[9][10]

Q4: How should I store this compound?

A4: To ensure long-term stability, it is recommended to store this compound at -20°C in a tightly sealed container, protected from moisture.[8]

Q5: What are the potential degradation pathways for this molecule?

A5: The two primary degradation pathways are:

  • Hydrolysis of the phosphonic acid ethyl ester: This can occur under acidic or basic conditions, leading to the formation of the corresponding phosphonic acid.[8][11][12]

  • Premature deprotection of the S-acetyl group: This can expose the reactive thiol, which is susceptible to oxidation, potentially forming a disulfide-linked dimer.[8]

Troubleshooting Guides

Purity and Quality Control Issues
Observed Problem Potential Cause Recommended Action
Unexpected peaks in ¹H or ³¹P NMR spectrum. Presence of impurities from synthesis or degradation.1. Check for Hydrolysis: Look for a new peak in the ³¹P NMR spectrum corresponding to the phosphonic acid.[13] 2. Identify Synthesis Byproducts: Compare spectra with potential starting materials like PEG3-halide or triethyl phosphite.[14][15]
Low purity observed by HPLC. Degradation of the sample due to improper storage or handling.1. Confirm Storage Conditions: Ensure the compound has been stored at -20°C and protected from moisture.[8] 2. Prepare Fresh Solutions: Use freshly prepared solutions for analysis to minimize degradation in solution.[12]
Incorrect mass observed in mass spectrometry. Sample degradation or ion adduct formation.1. Check for Hydrolysis Product: Look for a mass corresponding to the hydrolyzed phosphonic acid. 2. Consider Adducts: PEG compounds commonly form sodium adducts ([M+Na]⁺) in ESI-MS.
Experimental and Reaction-Related Issues
Observed Problem Potential Cause Recommended Action
Incomplete deprotection of the S-acetyl group. Inefficient deprotection conditions.1. Optimize Reaction Time: Extend the reaction time for the deprotection step.[8] 2. Use Fresh Reagents: Ensure the deprotection reagent (e.g., sodium hydroxide) is fresh and at the correct concentration.
Formation of disulfide-linked dimer after deprotection. Oxidation of the free thiol.1. Use Degassed Solvents: Perform the deprotection and subsequent reaction steps under an inert atmosphere (e.g., argon or nitrogen) using degassed solvents.[8] 2. Immediate Use: Use the freshly deprotected thiol immediately in the next reaction step.[8]
Low yield in conjugation reaction. Hydrolysis of the phosphonic acid ester affecting solubility or reactivity.1. Verify Purity Before Use: Check the purity of the linker by HPLC before starting the conjugation reaction. 2. Adjust pH: Maintain a neutral or slightly acidic pH during reactions to minimize further hydrolysis.[12]

Experimental Protocols

Purity Analysis by High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD).

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: To confirm the presence of the PEG chain, the ethyl groups of the phosphonate, and the S-acetyl group.

    • Expected signals: Characteristic peaks for the PEG backbone, a triplet and quartet for the ethyl ester group, and a singlet for the acetyl group.

  • ³¹P NMR: To confirm the chemical environment of the phosphorus atom and to distinguish between the phosphonate ester and its hydrolyzed phosphonic acid form.[13]

    • Expected chemical shift: A single peak for the phosphonate ester. A second, shifted peak will appear upon hydrolysis to the phosphonic acid.

Molecular Weight Verification by Mass Spectrometry (MS)
  • Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).

  • Mode: Positive ion mode is often used to observe the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺.

  • Expected Mass: [M+H]⁺ ≈ 373.15 g/mol , [M+Na]⁺ ≈ 395.13 g/mol .

Deprotection of the S-acetyl Group
  • Materials: this compound, 0.5 M sodium hydroxide (NaOH) solution, degassed ethanol, 1 M hydrochloric acid (HCl) solution, inert atmosphere (argon or nitrogen).[8]

  • Procedure:

    • Dissolve the S-acetyl protected compound in degassed ethanol in a round-bottom flask under an inert atmosphere.[8]

    • Add the NaOH solution dropwise to the reaction mixture.[8]

    • Stir the reaction at room temperature for 2 hours.[8]

    • Monitor the reaction progress by TLC or LC-MS.[8]

    • Once the reaction is complete, neutralize the mixture with the HCl solution.[8]

    • The resulting free thiol should be used immediately in the subsequent reaction to prevent oxidation.[8]

Visualizations

experimental_workflow cluster_qc Quality Control cluster_deprotection S-acetyl Deprotection cluster_conjugation Conjugation start S-acetyl-PEG3- phosphonic acid ethyl ester Sample hplc HPLC Analysis start->hplc Purity nmr NMR (1H, 31P) Spectroscopy start->nmr Structure ms Mass Spectrometry start->ms MW pass Purity & Structure Confirmed hplc->pass fail Impurity Detected hplc->fail nmr->pass nmr->fail ms->pass ms->fail deprotection_step Deprotection (e.g., NaOH in EtOH) pass->deprotection_step neutralization Neutralization (HCl) deprotection_step->neutralization product Free Thiol Product neutralization->product conjugation_step Immediate Conjugation product->conjugation_step final_product Final Bioconjugate conjugation_step->final_product

Caption: Experimental workflow for quality control and use.

troubleshooting_logic start Unexpected Analytical Result (e.g., extra peak in HPLC/NMR) check_hydrolysis Is there a peak corresponding to the hydrolyzed phosphonic acid? start->check_hydrolysis check_oxidation Was the S-acetyl group prematurely deprotected? check_hydrolysis->check_oxidation No hydrolysis_confirmed Cause: Hydrolysis due to moisture or improper pH. Solution: Use fresh sample, store properly, control pH. check_hydrolysis->hydrolysis_confirmed Yes check_synthesis_impurity Does the impurity match a potential synthesis byproduct? check_oxidation->check_synthesis_impurity No oxidation_confirmed Cause: Oxidation of free thiol. Solution: Handle under inert atmosphere, use immediately after deprotection. check_oxidation->oxidation_confirmed Yes synthesis_impurity_confirmed Cause: Residual starting material or byproduct. Solution: Repurify the linker if necessary. check_synthesis_impurity->synthesis_impurity_confirmed Yes unknown Further investigation required. check_synthesis_impurity->unknown No

Caption: Troubleshooting logic for purity issues.

References

Validation & Comparative

A Comparative Guide to S-acetyl-PEG3-phosphonic acid ethyl ester and Other PROTAC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for therapeutic success. A PROTAC molecule's linker, the chemical bridge between the target protein ligand and the E3 ligase ligand, is a critical determinant of its efficacy, influencing ternary complex formation, physicochemical properties, and pharmacokinetics. This guide provides a comparative analysis of S-acetyl-PEG3-phosphonic acid ethyl ester, a polyethylene glycol (PEG)-based linker, against other common PROTAC linker classes. While direct comparative experimental data for this specific phosphonate-containing linker is limited in publicly available literature, this document outlines its potential characteristics based on its constituent parts and provides a framework for its evaluation alongside established linker types, supported by illustrative data and detailed experimental protocols.

The Role of the Linker in PROTAC Function

The linker is not a mere passive spacer; it actively participates in the formation of a stable and productive ternary complex, which is essential for the ubiquitination and subsequent degradation of the target protein.[1] The linker's length, rigidity, and chemical composition dictate the relative orientation of the target protein and the E3 ligase.[2] Furthermore, the linker significantly influences a PROTAC's drug-like properties, including solubility, cell permeability, and metabolic stability.[3]

Comparative Analysis of PROTAC Linker Classes

PROTAC linkers are broadly categorized into flexible, rigid, and hybrid structures. This compound falls into the category of flexible, PEG-based linkers with a unique functional group.

This compound: This linker combines a three-unit PEG chain with a phosphonic acid ethyl ester group. The PEG component is known to enhance hydrophilicity, which can improve the aqueous solubility of the often large and hydrophobic PROTAC molecules.[2] The S-acetyl group provides a handle for conjugation to a protein of interest ligand, typically via deprotection to a reactive thiol. The phosphonic acid ethyl ester can be used for attachment to the E3 ligase ligand.[4] The presence of the phosphonate moiety may offer different physicochemical properties compared to more common carboxylic acid or amine functionalities, potentially influencing cell permeability and interactions within the ternary complex.[5]

Alkyl Linkers: These are composed of saturated or unsaturated hydrocarbon chains and are among the most common flexible linkers due to their synthetic accessibility.[3] They offer a straightforward way to modulate linker length. However, their hydrophobic nature can negatively impact the solubility of the resulting PROTAC.[2]

Rigid Linkers: These linkers incorporate cyclic structures such as piperazine, piperidine, or aromatic rings to restrict conformational flexibility.[2] This can be advantageous for pre-organizing the PROTAC into a conformation favorable for ternary complex formation, potentially leading to improved potency and selectivity.[2] However, their synthesis can be more complex, and their rigidity may not be optimal for all target-E3 ligase pairs.

Quantitative Data Comparison

The following tables summarize representative data from the literature, illustrating the impact of different linker types on PROTAC performance. It is crucial to note that this data is not specific to this compound but serves to provide a quantitative context for the comparison of different linker classes.

Table 1: Impact of Linker Type on Degradation Efficacy

Linker TypeTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Reference
PEG-basedBRD4CRBN< 0.5 µM>90
Alkyl ChainCRBNVHL29276[3]
Rigid (Piperazine-based)ARVHL< 1>90[6]

This data is illustrative and compiled from various sources in the literature. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are dependent on the specific PROTAC, cell line, and experimental conditions.

Table 2: Impact of Linker Composition on Cellular Permeability

Linker TypePROTACPAMPA Permeability (Papp, 10⁻⁶ cm/s)Reference
PEG-basedPROTAC with PEG linkerLow to Moderate[7]
Alkyl ChainPROTAC with alkyl linkerGenerally higher than PEG[6]
Hybrid PEG-Alkylm-PEG4-C6-phosphonic acid ethyl esterHypothesized to be moderate[8]

PAMPA (Parallel Artificial Membrane Permeability Assay) is a common method to assess passive permeability. Higher Papp values indicate greater permeability.

Table 3: In Vitro Metabolic Stability of Different Linker Types

Linker TypeMatrixHalf-life (t½)Common Metabolic LiabilitiesReference
PEG-basedHuman Liver Microsomes< 30 - 60 minOxidative metabolism of the ether linkages[9]
Alkyl ChainHuman Liver Microsomes> 60 minGenerally more stable than PEG linkers[9]
RigidHuman Liver MicrosomesHighRigid structure can hinder enzyme access[9]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate and compare the performance of PROTACs with different linkers.

This is the standard method for quantifying the degradation of a target protein following PROTAC treatment.[10]

  • Cell Culture and Treatment: Plate cells at an appropriate density to achieve 70-80% confluency on the day of treatment. Treat cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours), including a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal protein loading.

  • SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin) to determine the percentage of degradation relative to the vehicle control. This data is used to calculate DC50 and Dmax values.

This assay evaluates the passive permeability of a PROTAC across an artificial membrane.[7]

  • Plate Preparation: Coat a 96-well filter plate with an artificial membrane solution (e.g., 2% lecithin in dodecane).

  • Compound Addition: Add the PROTAC solution to the donor wells and fill the acceptor wells with buffer.

  • Incubation: Incubate the plate for a defined period (e.g., 4-16 hours) at room temperature.

  • Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - ([Drug]_A / [Drug]_D_initial))

This assay determines the rate of metabolic degradation by liver enzymes.[9]

  • Reaction Setup: In a 96-well plate, combine phosphate buffer (pH 7.4), the PROTAC solution, and human liver microsomes.

  • Initiation: Pre-incubate the mixture at 37°C, then initiate the reaction by adding an NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining amount of the parent PROTAC at each time point.

  • Data Analysis: Plot the percentage of remaining PROTAC against time and calculate the in vitro half-life (t½).

This biophysical assay measures the formation and stability of the ternary complex in real-time.[10]

  • Immobilization: Immobilize a biotinylated E3 ligase onto a streptavidin-coated sensor chip.

  • Binary Interaction Analysis: Inject varying concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).

  • Ternary Complex Formation: Inject a mixture of the PROTAC and the target protein over the E3 ligase surface.

  • Data Analysis: A significant increase in the response units (RU) upon the injection of the target protein in the presence of the PROTAC indicates the formation of a stable ternary complex. The data can be used to determine the kinetics and affinity of the ternary complex formation.

Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruits Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation Proteasome->Degradation Catalyzes

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_optimization Optimization Design PROTAC Design (Linker Variation) Synthesis Chemical Synthesis Design->Synthesis Degradation_Assay Protein Degradation (Western Blot) DC50, Dmax Synthesis->Degradation_Assay Permeability_Assay Cell Permeability (PAMPA, Caco-2) Papp Synthesis->Permeability_Assay Stability_Assay Metabolic Stability (Microsomes, Plasma) Synthesis->Stability_Assay Ternary_Complex_Assay Ternary Complex Formation (SPR, ITC) KD, Cooperativity Synthesis->Ternary_Complex_Assay Data_Analysis Data Analysis & Structure-Activity Relationship (SAR) Degradation_Assay->Data_Analysis Permeability_Assay->Data_Analysis Stability_Assay->Data_Analysis Ternary_Complex_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Design Iterative Redesign

Caption: A generalized experimental workflow for PROTAC development.

Conclusion

The selection of a linker is a critical decision in the design of a potent and effective PROTAC. This compound, as a PEG-based linker, is anticipated to confer advantages in terms of solubility. However, its overall performance concerning cell permeability, metabolic stability, and the efficiency of ternary complex formation needs to be empirically determined and compared against established linker classes such as simple alkyl chains and rigid linkers. The experimental protocols and comparative data presented in this guide provide a robust framework for researchers to conduct such evaluations, ultimately facilitating the rational design of novel protein-degrading therapeutics. A systematic approach, involving the synthesis and parallel evaluation of a library of PROTACs with diverse linkers, remains the most effective strategy for identifying the optimal linker for a given biological target and E3 ligase pair.

References

A Researcher's Guide to Validating PROTAC-Mediated Ternary Complex Formation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of targeted protein degradation, the formation of a stable ternary complex—comprising the PROTAC, the target protein (Protein of Interest or POI), and an E3 ubiquitin ligase—is the linchpin of success.[1][2] The efficacy of a Proteolysis Targeting Chimera (PROTAC) is not solely reliant on its binary affinities for the POI and the E3 ligase. The ability to cooperatively bring these two proteins into a productive orientation for ubiquitination is paramount.[2] Therefore, robust and quantitative validation of ternary complex formation is a cornerstone of any successful PROTAC development program.[2] This guide provides an objective comparison of the leading experimental methods used to validate and characterize this critical interaction. We delve into detailed experimental protocols, present quantitative data for easy comparison, and offer visualizations to clarify complex workflows and signaling pathways.

At its core, a PROTAC hijacks the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). The PROTAC molecule acts as a molecular bridge, facilitating the formation of a ternary complex.[2] This proximity enables the E3 ligase to transfer ubiquitin tags to the POI, marking it for degradation by the proteasome.[2][3]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Proteasome Proteasome Ub_POI->Proteasome Recognition Fragments Degraded Protein Fragments Proteasome->Fragments Degradation Ub Ubiquitin Ub->Ternary

PROTAC mechanism of action leading to protein degradation.

Comparative Analysis of Key Validation Methods

The selection of a validation method depends on various factors, including the specific scientific question, required throughput, and available resources.[1] Here, we compare the most common biophysical and cell-based assays used to characterize PROTAC ternary complexes.

MethodPrincipleParameters MeasuredThroughputSample ConsumptionKey AdvantagesLimitations
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at a sensor chip surface upon binding of molecules.[1]Affinity (K D), Kinetics (k on, k off), Cooperativity (α)[1][4]MediumLowReal-time, label-free kinetic data; can measure both binary and ternary interactions.[1][4]Requires immobilization of one binding partner.
Biolayer Interferometry (BLI) Measures changes in the interference pattern of white light reflected from a biosensor tip upon molecular binding.Affinity (K D), Kinetics (k on, k off)HighLow-MediumReal-time, label-free, higher throughput than SPR.[5]Lower sensitivity than SPR, requires immobilization.[5]
Isothermal Titration Calorimetry (ITC) Measures the heat change associated with molecular interactions.Affinity (K D), Stoichiometry (n), Thermodynamics (ΔH, ΔS)LowHighLabel-free, in-solution measurement providing a complete thermodynamic profile.Requires large amounts of pure protein, low throughput.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Measures energy transfer between a donor and acceptor fluorophore when in close proximity.[4]Apparent Affinity (K D,app), Ternary Complex Population[5]HighLowHomogeneous (no-wash), high throughput, sensitive.[4][5]Requires labeling of binding partners, potential for assay interference.[4][5]
AlphaLISA® A bead-based immunoassay where binding brings donor and acceptor beads into close proximity, generating a luminescent signal.[1]Ternary complex formation[1]HighLowHomogeneous, no-wash assay with a wide dynamic range and high sensitivity.[1]Potential for interference from sample matrix components.
NanoBRET™ A proximity-based assay that measures bioluminescence resonance energy transfer between a NanoLuc® luciferase donor and a HaloTag® acceptor.Ternary complex formation in live cells (EC50)HighN/A (Cell-based)Measures ternary complex formation in a live-cell context.[5]Requires genetic modification of cells (fusion proteins).[5]

Quantitative Data Comparison: The MZ1 Case Study

The following table presents representative quantitative data comparing the binding affinities and cooperativity of the well-characterized PROTAC, MZ1, in forming a ternary complex with the von Hippel-Lindau (VHL) E3 ligase and the second bromodomain of BRD4 (BRD4(BD2)).

MethodBinary Affinity (MZ1 to VHL, K D)Binary Affinity (MZ1 to BRD4(BD2), K D)Ternary Complex Affinity (K D)Cooperativity (α)
Surface Plasmon Resonance (SPR) 29 nM[6]1 nM[6]22 nM[7]~1.3
Isothermal Titration Calorimetry (ITC) 66 nM[6]4 nM[6]8 nM~8.3
Fluorescence Polarization (FP) 184 nM25 nM11 nM~16.7

Note: Cooperativity (α) is calculated as the ratio of the binary K D (for the weaker binding partner, VHL) to the ternary K D. A value greater than 1 indicates positive cooperativity.

Detailed Experimental Protocols & Workflows

Visualizing the underlying mechanisms and experimental procedures is essential for a comprehensive understanding of PROTAC ternary complex validation.

Surface Plasmon Resonance (SPR)

Objective: To measure the binding kinetics and affinity of binary (PROTAC-protein) and ternary (protein-PROTAC-protein) interactions.[4]

SPR_Workflow cluster_spr SPR Experimental Workflow Immobilize 1. Immobilize E3 Ligase on Sensor Chip Binary 2. Binary Interaction: Flow PROTAC over chip Immobilize->Binary Measure PROTAC:E3 binding Ternary 3. Ternary Interaction: Flow PROTAC + Target Protein over chip Immobilize->Ternary Measure POI:PROTAC:E3 binding Analysis 4. Data Analysis: Determine kon, koff, KD, α Binary->Analysis Ternary->Analysis

A typical workflow for analyzing PROTAC ternary complex formation using SPR.

Protocol for VHL/MZ1/BRD4-BD2 Ternary Complex Analysis:

  • Immobilization: Covalently immobilize a biotinylated VCB (VHL, Elongin C, Elongin B) complex onto a streptavidin-coated sensor chip.[7]

  • Binary Interaction Analysis:

    • Prepare a series of concentrations of the PROTAC (e.g., MZ1) in a suitable running buffer.[1]

    • Flow the PROTAC solutions over the immobilized E3 ligase surface to measure the binary binding kinetics (association and dissociation).[1]

    • Regenerate the sensor surface between injections if necessary.

  • Ternary Complex Formation:

    • Prepare solutions containing a fixed, saturating concentration of the target protein (e.g., BRD4-BD2) pre-incubated with a series of concentrations of the PROTAC.[7]

    • Flow these solutions over the immobilized E3 ligase surface.

  • Data Analysis:

    • Fit the sensorgram data to appropriate binding models to determine the association rate (k on), dissociation rate (k off), and equilibrium dissociation constant (K D) for both binary and ternary interactions.

    • Calculate the cooperativity factor (α) by comparing the K D of the PROTAC to the E3 ligase in the absence and presence of the target protein.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Objective: To quantify PROTAC-induced ternary complex formation in a solution-based, high-throughput format.

TRFRET_Workflow cluster_trfret TR-FRET Experimental Workflow Reagents 1. Reagent Preparation: - Labeled POI (Donor) - Labeled E3 Ligase (Acceptor) - PROTAC Dilutions Mix 2. Assay Setup: Mix reagents in microplate Reagents->Mix Incubate 3. Incubation: Allow complex formation Mix->Incubate Read 4. Measurement: Read TR-FRET signal (Acceptor/Donor Emission) Incubate->Read

The workflow for a TR-FRET assay to measure ternary complex formation.

General Protocol:

  • Reagent Preparation:

    • Label the POI and the E3 ligase with a FRET donor (e.g., Terbium cryptate) and acceptor (e.g., d2) pair, respectively.[4] This is often achieved using antibodies against tags on the proteins (e.g., His-tag, GST-tag).[4]

    • Prepare serial dilutions of the PROTAC compound.

  • Assay Setup: In a microplate, mix the labeled POI, labeled E3 ligase, and a range of concentrations of the PROTAC.[4]

  • Incubation: Incubate the mixture to allow for ternary complex formation to reach equilibrium.[4][5]

  • Measurement: Excite the donor fluorophore and measure the emission from both the donor and acceptor. The TR-FRET signal is typically calculated as a ratio of the acceptor to donor emission.[4]

  • Data Analysis: Plot the TR-FRET ratio as a function of PROTAC concentration to generate a bell-shaped curve, from which the apparent affinity and the "hook effect" can be observed.

NanoBRET™ Ternary Complex Assay in Live Cells

Objective: To detect the proximity of the POI and E3 ligase in living cells, confirming ternary complex formation in a physiological context.[4]

NanoBRET_Workflow cluster_nanobret NanoBRET™ Experimental Workflow Cells 1. Cell Engineering: - POI-NanoLuc® (Donor) - HaloTag®-E3 Ligase (Acceptor) Plate 2. Assay Preparation: Plate engineered cells in 96- or 384-well plate Cells->Plate AddLigand 3. Add HaloTag® Ligand (Acceptor Fluorophore) Plate->AddLigand AddPROTAC 4. Add PROTAC Dilutions AddLigand->AddPROTAC AddSubstrate 5. Add NanoBRET™ Substrate (Donor) AddPROTAC->AddSubstrate Read 6. Data Acquisition: Measure Donor & Acceptor Emission Calculate BRET Ratio AddSubstrate->Read

The workflow for the NanoBRET™ assay in a live-cell environment.

General Protocol:

  • Cell Line Engineering:

    • Express the POI as a fusion with NanoLuc® luciferase (the energy donor).[4]

    • Express the E3 ligase as a fusion with HaloTag® (the energy acceptor).[4]

  • Assay Preparation: Plate the engineered cells in a white, 96- or 384-well plate.[1]

  • Assay Execution:

    • Add the HaloTag® ligand to the cells and incubate to allow for labeling of the HaloTag®-E3 ligase fusion protein.[1]

    • Add the PROTAC dilutions to the wells.

    • Add the NanoBRET™ Nano-Glo® Substrate to initiate the luminescence reaction.[1]

  • Data Acquisition and Analysis:

    • Measure the donor (NanoLuc®) and acceptor (HaloTag® 618) emission signals using a plate reader equipped for BRET measurements.

    • Calculate the NanoBRET™ ratio (acceptor emission / donor emission).[1]

    • Plot the NanoBRET™ ratio as a function of PROTAC concentration to determine the EC50 for ternary complex formation.[1]

Conclusion

The validation of ternary complex formation is a critical step in the development of effective PROTACs. A multi-faceted approach, combining biophysical and cell-based assays, is often necessary to fully characterize the interactions between the PROTAC, the target protein, and the E3 ligase. While biophysical assays like SPR and ITC provide detailed kinetic and thermodynamic information, cell-based assays such as NanoBRET™ confirm that these interactions occur within a physiological context. By carefully selecting the appropriate assays and interpreting the data, researchers can gain valuable insights to guide the rational design and optimization of novel protein degraders.

References

A Comparative Guide to E3 Ligase Ligands for PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of E3 Ligase Ligands for Proteolysis Targeting Chimera (PROTAC) Development with Supporting Experimental Data.

The strategic selection of an E3 ubiquitin ligase and its corresponding ligand is a critical decision in the design of Proteolysis Targeting Chimeras (PROTACs), profoundly influencing the potency, selectivity, and pharmacokinetic properties of the resulting degrader.[1] PROTACs are heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system (UPS) to induce the degradation of a protein of interest (POI). They consist of a ligand that binds the POI, a linker, and a ligand that recruits an E3 ligase. While the human genome encodes over 600 E3 ligases, a select few have been predominantly utilized in PROTAC development due to the availability of well-characterized, high-affinity small molecule ligands.[1][2] This guide provides a detailed comparison of the most commonly used E3 ligase ligands, presenting quantitative performance data, detailed experimental methodologies, and visual aids to assist researchers in making informed decisions for their targeted protein degradation campaigns.

Commonly Utilized E3 Ligase Ligands: A Comparative Overview

The most extensively studied and utilized E3 ligases in PROTAC development are Cereblon (CRBN), von Hippel-Lindau (VHL), Mouse Double Minute 2 Homolog (MDM2), and Inhibitor of Apoptosis Proteins (IAPs). Each presents a unique set of advantages and disadvantages that must be considered in the context of the specific target protein and desired therapeutic application.

Cereblon (CRBN) Ligands: Ligands for CRBN are derived from the immunomodulatory imide drug (IMiD) class, which includes thalidomide, lenalidomide, and pomalidomide.[3] These are the most widely used E3 ligase ligands in PROTAC development.[1]

von Hippel-Lindau (VHL) Ligands: VHL is the substrate recognition subunit of the CRL2VHL E3 ligase complex.[1] Small molecule ligands for VHL are typically peptidomimetic and based on a hydroxyproline core.[2]

Mouse Double Minute 2 Homolog (MDM2) Ligands: MDM2 is a key negative regulator of the p53 tumor suppressor. Ligands for MDM2, such as nutlin-3, have been incorporated into PROTACs.[4][5]

Inhibitor of Apoptosis Proteins (IAPs) Ligands: IAP proteins, such as cIAP1 and XIAP, are characterized by the presence of baculoviral IAP repeat (BIR) domains. Ligands for IAPs, such as bestatin derivatives and SMAC mimetics, have been used to develop IAP-based PROTACs, often referred to as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers).[6][]

Quantitative Performance Data

The efficacy of a PROTAC is determined not just by the binary binding affinities of its ligands but critically by the stability and cooperativity of the ternary complex (POI-PROTAC-E3 ligase) it forms.[8] The following tables summarize key quantitative data for PROTACs utilizing different E3 ligase ligands. It is important to note that performance is highly dependent on the specific target, linker, and cell type used.

E3 Ligase LigandPROTAC ExampleTarget ProteinCell LineDC50 (nM)Dmax (%)Binding Affinity (Kd) to E3 LigaseReference
CRBN (Pomalidomide-based) dBET1BRD4MV4;118>95~250 nM[9]
VHL (VH032-based) MZ1BRD4HeLa25~90185 nM[9][10]
CRBN (Lenalidomide-based) ARV-471ERαMCF-71.8>90Not specified[11]
VHL-based DT2216BCL-XLMOLT-46390.8Not specified[11]
CRBN-based Compound 69EGFR L858RHCC-82711Not specifiedNot specified[11]
VHL-based Compound 68EGFR L858RHCC-8275.0Not specifiedNot specified[11]
IAP-based SNIPER(ER)ERαMCF-73>90Not specified[]
MDM2-based Nutlin-based PROTACARLNCaP~1000~50Not specified[12]

Table 1: Comparative Degradation Performance of PROTACs. DC50 represents the concentration of PROTAC required to degrade 50% of the target protein, and Dmax is the maximum degradation achieved.

PROTAC SystemTernary ComplexCooperativity (α)MethodReference
MZ1 (VHL-JQ1)VHL-MZ1-BRD4(BD2)15ITC[13]
dBET1 (CRBN-JQ1)CRBN-dBET1-BRD4(BD2)~1 (non-cooperative)SPR[14]
SIM1 (Trivalent VHL-BETi)VHL-SIM1-BRD43.5AlphaLISA[15]

Table 2: Ternary Complex Cooperativity. Cooperativity (α) is a measure of the change in affinity of one protein for the PROTAC upon binding of the other protein. An α value greater than 1 indicates positive cooperativity, meaning the ternary complex is more stable than the individual binary complexes.

Experimental Protocols

Accurate and reproducible experimental data are essential for the comparative analysis of PROTACs. Below are detailed methodologies for key experiments.

Western Blotting for Protein Degradation

This is the most common method to determine the extent of target protein degradation.[1]

Objective: To quantify the degradation of a target protein in cells treated with a PROTAC.

Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[16]

    • Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO) for a predetermined time (e.g., 16-24 hours).[5]

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.[5]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[5]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[16]

  • Sample Preparation and SDS-PAGE:

    • Normalize all samples to the same protein concentration with lysis buffer and 4X Laemmli sample buffer.[16]

    • Boil samples at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.[5]

    • Run the gel according to standard procedures.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[16]

    • Confirm successful transfer by staining the membrane with Ponceau S.[16]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[16]

    • Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[16]

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control.

    • Calculate DC50 and Dmax values by plotting the percentage of remaining protein against the PROTAC concentration and fitting the data to a dose-response curve.

AlphaLISA for Ternary Complex Formation

Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a bead-based assay used to detect and quantify the formation of the ternary complex.[17]

Objective: To measure the relative amount of ternary complex formed in the presence of a PROTAC.

Methodology:

  • Reagent Preparation:

    • Prepare a 5X solution of the tagged E3 ligase (e.g., FLAG-tagged CRBN) and the tagged POI (e.g., GST-tagged BRD4) in AlphaLISA buffer.[17]

    • Prepare a 5X serial dilution of the PROTAC in AlphaLISA buffer containing DMSO (final DMSO concentration should be kept below 0.5%).[17]

    • Prepare a 5X solution of anti-tag AlphaLISA Acceptor beads (e.g., Anti-FLAG Acceptor beads) and Streptavidin-coated Donor beads in AlphaLISA buffer.

  • Assay Procedure:

    • Add 10 µL of the E3 ligase/POI mixture to each well of a 384-well plate.

    • Add 10 µL of the PROTAC dilution or vehicle control to the respective wells.

    • Incubate for 1 hour at room temperature.

    • Add 30 µL of the Acceptor and Donor bead mixture to all wells.

    • Incubate for 1-2 hours at room temperature in the dark.[18]

  • Data Acquisition and Analysis:

    • Read the plate on an Alpha-enabled plate reader.

    • Plot the AlphaLISA signal against the PROTAC concentration. A characteristic bell-shaped curve is expected, where the signal increases with ternary complex formation and then decreases at high PROTAC concentrations due to the "hook effect" (formation of binary complexes).[17]

    • The peak of the curve represents the optimal concentration for ternary complex formation.

Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

SPR is a label-free technique that can be used to measure the binding affinities and kinetics of binary and ternary complex formation.[19]

Objective: To determine the kinetic parameters (kon, koff) and binding affinity (KD) of the ternary complex.

Methodology:

  • Immobilization of E3 Ligase:

    • Immobilize the E3 ligase (e.g., Avi-tagged VHL) onto a streptavidin-coated SPR sensor chip.[19]

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding kinetics and affinity (KD1).

    • In a separate experiment, inject a series of concentrations of the POI over a surface with a high density of immobilized PROTAC to determine the other binary binding affinity (KD2).

  • Ternary Complex Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized E3 ligase surface. The resulting sensorgrams represent the formation and dissociation of the ternary complex.

    • Alternatively, co-inject a constant concentration of the PROTAC with varying concentrations of the POI.

  • Data Analysis:

    • Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding for binary interactions, or more complex models for ternary interactions) to determine the association rate constant (kon), dissociation rate constant (koff), and equilibrium dissociation constant (KD).

    • Calculate the cooperativity (α) by dividing the binary KD of the PROTAC for the E3 ligase by the apparent KD of the PROTAC for the E3 ligase in the presence of the POI.[19]

Mandatory Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Tags POI Proteasome 26S Proteasome Ub_POI->Proteasome Recruitment Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Ub Ubiquitin Ub->Ubiquitination

Caption: Mechanism of action for a PROTAC, leading to targeted protein degradation.

PROTAC_Evaluation_Workflow cluster_biochem cluster_cell Start PROTAC Design & Synthesis Biochemical_Assays Biochemical & Biophysical Assays Start->Biochemical_Assays Cellular_Assays Cell-Based Assays Start->Cellular_Assays Binding_Assay Binary Binding Assays (SPR, ITC, FP) Biochemical_Assays->Binding_Assay Ternary_Complex_Assay Ternary Complex Formation (AlphaLISA, SPR, ITC) Biochemical_Assays->Ternary_Complex_Assay Degradation_Assay Protein Degradation (Western Blot, DC50, Dmax) Cellular_Assays->Degradation_Assay Ubiquitination_Assay Target Ubiquitination Cellular_Assays->Ubiquitination_Assay Viability_Assay Cell Viability/Toxicity Cellular_Assays->Viability_Assay Selectivity_Profiling Selectivity & Off-Target Profiling Cellular_Assays->Selectivity_Profiling Lead_Optimization Lead Optimization Ternary_Complex_Assay->Lead_Optimization Degradation_Assay->Lead_Optimization Viability_Assay->Lead_Optimization Selectivity_Profiling->Lead_Optimization

Caption: A typical experimental workflow for PROTAC development and evaluation.

Conclusion

The selection of an E3 ligase ligand is a multifaceted decision in PROTAC design, with no single choice being universally optimal.[1] CRBN and VHL ligands remain the workhorses of the field, each offering a distinct profile of advantages and limitations. While CRBN-based PROTACs often benefit from superior drug-like properties, VHL-based degraders can provide high potency and opportunities for creating crucial negative controls.[8][9] MDM2 and IAP-based PROTACs, though less common, present unique opportunities for synergistic activities or for targeting proteins refractory to CRBN/VHL recruitment. A thorough understanding of the strengths and weaknesses of each E3 ligase ligand, combined with rigorous experimental evaluation as outlined in this guide, is paramount for the successful development of novel and effective protein degraders.

References

A Researcher's Guide to Target Engagement Assays: A Comparative Look at CETSA and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a therapeutic molecule interacts with its intended target within the complex cellular environment is a critical step in the drug discovery pipeline. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful tool for verifying target engagement in a physiologically relevant setting. This guide provides an objective comparison of CETSA with other widely used target engagement assays, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.

The principle behind CETSA lies in the ligand-induced thermal stabilization of a target protein.[1] When a compound binds to its protein target, the resulting complex is often more resistant to heat-induced denaturation.[1] By heating cells or cell lysates and quantifying the amount of soluble (non-denatured) protein remaining at different temperatures, a "melting curve" can be generated. A shift in this curve in the presence of a test compound provides direct evidence of target engagement.[2] This label-free method's key advantage is its ability to be performed in intact cells, offering a more accurate representation of target interaction within a native biological context.[1][3]

Comparing the Tools of the Trade: CETSA vs. Alternative Assays

While CETSA provides invaluable insights into target engagement within a cellular context, a variety of other biophysical and biochemical techniques are available, each with its own set of advantages and limitations. The choice of assay is contingent on factors such as the specific research question, the nature of the target protein, and available resources. Here, we compare CETSA with three prominent alternatives: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).

Quantitative Data Summary

The following table summarizes key quantitative parameters often assessed by these techniques. It is important to note that direct comparison of absolute values across different platforms can be challenging due to variations in experimental conditions and the fundamental principles of each assay. For instance, biochemical assays like SPR and ITC, which use purified recombinant proteins, may overestimate the potency of a compound compared to cell-based assays like CETSA, where factors like cell permeability and off-target binding come into play.[4]

Parameter Cellular Thermal Shift Assay (CETSA) Surface Plasmon Resonance (SPR) Isothermal Titration Calorimetry (ITC) Fluorescence Polarization (FP)
Primary Readout Thermal stabilization (ΔTagg) or Isothermal dose-response (EC50)Binding kinetics (ka, kd), Affinity (KD)Binding affinity (KD), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n)Change in polarization (mP), Affinity (IC50, Ki)
Typical Affinity Range µM to nMpM to mMnM to mMpM to µM
Sample Type Intact cells, cell lysates, tissuesPurified proteinPurified protein in solutionPurified protein, cell lysates
Labeling Requirement Label-freeLabel-free (one binding partner is immobilized)Label-freeRequires a fluorescently labeled probe
Throughput Low to high (format dependent)Medium to highLow to mediumHigh

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and the underlying biological pathways is crucial for understanding these complex techniques.

Cellular Thermal Shift Assay (CETSA) Workflow

cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_lysis Sample Processing cluster_analysis Protein Quantification cell_culture 1. Cell Culture compound_treatment 2. Compound Incubation cell_culture->compound_treatment heat_shock 3. Heat Shock compound_treatment->heat_shock cell_lysis 4. Cell Lysis heat_shock->cell_lysis centrifugation 5. Separation of Soluble Fraction cell_lysis->centrifugation western_blot 6. Western Blot / MS centrifugation->western_blot data_analysis 7. Data Analysis western_blot->data_analysis

A simplified workflow of the Cellular Thermal Shift Assay (CETSA).
Generic Kinase Inhibitor Signaling Pathway

cluster_pathway Kinase Signaling Cascade Ligand Ligand Receptor Receptor Ligand->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Substrate Substrate Protein Kinase2->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate CellularResponse Cellular Response PhosphoSubstrate->CellularResponse Leads to Inhibitor Kinase Inhibitor Inhibitor->Kinase2 Inhibits

References

A Researcher's Guide to Confirming Ternary Complex Components: A Comparative Analysis of In Vitro Pull-Down Assays and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the confirmation and characterization of ternary complexes are crucial for elucidating complex biological pathways and advancing therapeutic strategies. This guide provides an objective comparison of in vitro pull-down assays with other widely used techniques—Co-Immunoprecipitation (Co-IP), Förster Resonance Energy Transfer (FRET), and Surface Plasmon Resonance (SPR)—for the validation of ternary complex components. We present a summary of quantitative and qualitative data, detailed experimental protocols, and visualizations to assist in the selection of the most suitable method for your research needs.

The formation of a ternary complex, where three distinct molecules assemble, is a fundamental process in cellular signaling and is central to the mechanism of action of novel therapeutics like Proteolysis Targeting Chimeras (PROTACs).[1] The stability and kinetics of these complexes are critical determinants of their biological activity. Therefore, rigorous and reliable methods are required to confirm the simultaneous interaction of all three components.

Comparison of Key Validation Techniques

The choice of an assay to confirm a ternary complex depends on several factors, including the desired type of data (qualitative vs. quantitative), the availability of reagents, and the required throughput. While in vitro pull-down assays are a valuable tool, it is important to understand their capabilities in relation to other techniques.

Technique Data Type Advantages Disadvantages Typical Quantitative Readouts
In Vitro Pull-Down Assay Primarily Qualitative / Semi-Quantitative- Relatively simple and cost-effective.- Can confirm the potential for direct interaction between purified components.[2]- Prone to non-specific binding.[3]- Does not provide kinetic or thermodynamic data.[2]- Can be challenging to quantify accurately.[3]- Relative band intensity on Western Blot.
Co-Immunoprecipitation (Co-IP) Qualitative / Semi-Quantitative- Detects interactions in a more physiological context (cell lysate).- Can identify endogenous protein complexes.- Cannot distinguish between direct and indirect interactions.- Quantification can be challenging and is often semi-quantitative at best.[4]- Fold enrichment over control.- Percentage of co-immunoprecipitated protein.
Förster Resonance Energy Transfer (FRET) Quantitative- Provides information on the proximity of molecules in real-time.- Can be used in live cells.- High-throughput compatible.- Requires labeling of proteins with fluorescent tags, which can potentially alter protein function.- Signal is distance-dependent and orientation-sensitive.- FRET efficiency (E)- Apparent dissociation constant (Kd)
Surface Plasmon Resonance (SPR) Quantitative- Label-free, real-time measurement of binding kinetics.- Provides detailed information on association (kon) and dissociation (koff) rates, and binding affinity (Kd).- High sensitivity.- Requires immobilization of one binding partner, which may affect its activity.- Can be lower throughput than FRET.- Dissociation constant (Kd)- Association rate constant (kon)- Dissociation rate constant (koff)

Experimental Protocols

Detailed methodologies for each of the discussed techniques are provided below. These protocols are intended as a general guide and may require optimization for specific ternary complexes.

In Vitro Pull-Down Assay Protocol

This protocol describes a pull-down assay to confirm the interaction between a "bait" protein, a "prey" protein, and a small molecule that facilitates the formation of the ternary complex (e.g., a PROTAC).

Materials:

  • Purified, tagged "bait" protein (e.g., His-tagged E3 ligase)

  • Purified "prey" protein (e.g., target protein)

  • Small molecule inducer (e.g., PROTAC)

  • Affinity beads (e.g., Ni-NTA agarose for His-tagged protein)

  • Binding/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% Tween-20)

  • Elution Buffer (e.g., Binding/Wash Buffer with 250 mM imidazole for His-tagged protein)

  • SDS-PAGE gels and Western Blotting reagents

Procedure:

  • Immobilization of Bait Protein:

    • Incubate the affinity beads with the purified tagged "bait" protein in binding buffer for 1-2 hours at 4°C with gentle rotation.

    • Wash the beads 3-5 times with binding/wash buffer to remove unbound bait protein.

  • Ternary Complex Formation:

    • Incubate the immobilized bait protein with the purified "prey" protein and the small molecule inducer in binding buffer for 2-4 hours at 4°C with gentle rotation.

    • Include controls, such as incubations without the small molecule or without the prey protein.

  • Washing:

    • Wash the beads 3-5 times with binding/wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the beads using the appropriate elution buffer.

  • Analysis:

    • Analyze the eluted fractions by SDS-PAGE and Western Blotting using antibodies against the bait and prey proteins to confirm the presence of all three components in the complex.

Co-Immunoprecipitation (Co-IP) Protocol

This protocol outlines a two-step Co-IP to provide stronger evidence for a ternary complex from a cellular lysate.[5][6]

Materials:

  • Cells expressing the proteins of interest (preferably with different epitope tags, e.g., FLAG and HA)

  • Lysis Buffer (non-denaturing, e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies against the tagged proteins

  • Protein A/G magnetic beads

  • Wash Buffer (e.g., Tris-buffered saline with 0.1% Tween-20)

  • Elution Buffer (e.g., glycine-HCl, pH 2.5 or tag-specific peptide elution buffer)

  • SDS-PAGE gels and Western Blotting reagents

Procedure:

  • Cell Lysis:

    • Lyse the cells in ice-cold lysis buffer.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • First Immunoprecipitation:

    • Incubate the cell lysate with the first antibody (e.g., anti-FLAG) for 2-4 hours or overnight at 4°C.

    • Add Protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

    • Wash the beads 3-5 times with wash buffer.

  • Elution (Native):

    • Elute the captured complexes under native conditions using a competitive peptide (e.g., FLAG peptide) to preserve the integrity of the complex.

  • Second Immunoprecipitation:

    • Incubate the eluate from the first IP with the second antibody (e.g., anti-HA) for 2-4 hours at 4°C.

    • Add fresh Protein A/G beads and incubate for another 1-2 hours.

    • Wash the beads 3-5 times with wash buffer.

  • Final Elution and Analysis:

    • Elute the final complexes from the beads (e.g., by boiling in SDS-PAGE sample buffer).

    • Analyze the eluate by Western Blotting for the presence of all three proteins of interest.

Time-Resolved Förster Resonance Energy Transfer (TR-FRET) Assay Protocol

This protocol provides a general workflow for a TR-FRET assay to quantify ternary complex formation.

Materials:

  • Purified proteins of interest, one labeled with a donor fluorophore (e.g., Terbium cryptate) and the other with an acceptor fluorophore (e.g., d2).

  • Small molecule inducer.

  • Assay Buffer (e.g., PBS with 0.1% BSA).

  • Microplate reader capable of TR-FRET measurements.

Procedure:

  • Assay Setup:

    • In a microplate, add the donor-labeled protein and the acceptor-labeled protein at optimized concentrations.

    • Add a serial dilution of the small molecule inducer.

  • Incubation:

    • Incubate the plate at room temperature for a specified time to allow the complex to form and the system to reach equilibrium.

  • Measurement:

    • Measure the fluorescence emission at the donor and acceptor wavelengths using a TR-FRET plate reader.

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor emission / Donor emission).

    • Plot the TR-FRET ratio against the small molecule concentration to generate a binding curve and determine the apparent Kd.

Mandatory Visualizations

In Vitro Pull-Down Assay Workflow

G cluster_0 Bait Immobilization cluster_1 Ternary Complex Formation cluster_2 Washing & Elution cluster_3 Analysis Bait Tagged Bait Protein Beads Affinity Beads Bait->Beads Incubate Immobilized Immobilized Bait Beads->Immobilized TernaryComplex Ternary Complex on Beads Immobilized->TernaryComplex Prey Prey Protein Prey->TernaryComplex SmallMolecule Small Molecule SmallMolecule->TernaryComplex Immobilized_clone Immobilized Bait Washed Washed Complex TernaryComplex->Washed Eluted Eluted Complex Washed->Eluted Elute SDS_PAGE SDS-PAGE Eluted->SDS_PAGE TernaryComplex_clone Ternary Complex on Beads WesternBlot Western Blot SDS_PAGE->WesternBlot Eluted_clone Eluted Complex

Caption: Workflow of an in vitro pull-down assay for confirming a ternary complex.

MAPK/ERK Signaling Pathway with Ternary Complex Formation

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds Ras Ras-GTP Receptor->Ras Activates Raf Raf Ras->Raf Recruits & Activates TernaryComplex Raf-MEK-ERK Ternary Complex Raf->TernaryComplex MEK MEK MEK->TernaryComplex ERK ERK ERK->TernaryComplex TranscriptionFactors Transcription Factors (e.g., Elk-1) ERK->TranscriptionFactors Phosphorylates & Activates TernaryComplex->ERK Phosphorylates & Activates GeneExpression Gene Expression TranscriptionFactors->GeneExpression Regulates

Caption: Simplified MAPK/ERK signaling pathway highlighting the Raf-MEK-ERK ternary complex.

References

A Comparative Guide to Biophysical Assays for PROTAC Characterization: SPR vs. ITC vs. FRET

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of targeted protein degradation, selecting the optimal biophysical method to characterize Proteolysis Targeting Chimeras (PROTACs) is a critical decision. This guide provides an objective comparison of three powerhouse techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Förster Resonance Energy Transfer (FRET). We delve into their principles, present comparative experimental data for a model PROTAC system, and provide detailed experimental protocols to aid in assay development and interpretation.

PROTACs are revolutionary heterobifunctional molecules that orchestrate the degradation of specific target proteins by commandeering the cell's ubiquitin-proteasome system.[1][2] A pivotal event in their mechanism of action is the formation of a ternary complex, a transient molecular ménage à trois between the PROTAC, the target protein of interest (POI), and an E3 ubiquitin ligase.[3][4] The stability, kinetics, and thermodynamics of this ternary complex are paramount determinants of a PROTAC's efficacy and cellular activity. Therefore, precise and comprehensive measurement of these biophysical parameters is indispensable for the rational design and optimization of potent and selective protein degraders.

At a Glance: Comparing Key Biophysical Assays

The choice between SPR, ITC, and FRET hinges on the specific scientific question, the stage of the drug discovery pipeline, and available resources. Each technique offers a unique window into the molecular interactions governing PROTAC function.

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Förster Resonance Energy Transfer (FRET)
Principle Measures changes in refractive index upon molecular binding to a sensor surface.[5]Measures the heat absorbed or released during a binding event in solution.[6]Measures the non-radiative transfer of energy between two fluorescent molecules in close proximity.[7]
Key Outputs Binding affinity (K D ), association rate (k on ), dissociation rate (k off ), cooperativity (α).[1][8]Binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), entropy (ΔS), cooperativity (α).[5][6]Ternary complex formation, binding affinity (IC 50 ), maximal PROTAC efficacy concentration.[2][7]
Throughput Medium to HighLowHigh
Sample Consumption Low to MediumHighLow
Labeling Requirement Label-free (one binding partner is immobilized).[9]Label-free.[6]Requires fluorescent labeling of interacting partners.[2]
Strengths Provides real-time kinetic data, crucial for understanding complex stability.[1][8]Gold standard for thermodynamic characterization, providing a complete thermodynamic profile of binding.[5][6]Homogeneous, high-throughput assay suitable for screening; can be adapted for live-cell measurements.[2][10]
Limitations Immobilization may affect protein activity; potential for mass transport artifacts.Low throughput, requires large amounts of highly pure and soluble sample.[9]Labeling can potentially interfere with binding; indirect measurement of affinity.

Quantitative Data Showdown: The Case of MZ1

To illustrate the complementary nature of these assays, we present a summary of quantitative data for the well-characterized PROTAC MZ1, which recruits the second bromodomain of BRD4 (BRD4-BD2) to the von Hippel-Lindau (VHL) E3 ligase.

ParameterSPRITCTR-FRET
Binary Affinity (PROTAC:E3 Ligase) K D : ~29-75.2 nM[1][9]K D : ~66-67 nM[11]-
Binary Affinity (PROTAC:Target) K D : ~13.8 nM[9]K D : ~15 nM[12]-
Ternary Complex Affinity K D : ~1 nM[1]K D : ~4.4 nM[11]-
Association Rate (k on ) ~7 x 10 5 M -1 s -1 (binary) to 59 x 10 5 M -1 s -1 (ternary)[1]Not directly measuredNot directly measured
Dissociation Rate (k off ) ~0.019 s -1 (binary) to 0.006 s -1 (ternary)[1]Not directly measuredNot directly measured
Ternary Complex Half-life ~130 s[1]Not directly measuredNot directly measured
Cooperativity (α) ~48 (for BRD4-BD2)[4]>10 (for BRD4-BD2)[11]Can be inferred from signal enhancement
Maximal Efficacy Concentration --412 nM (for dBET1, a similar BRD4 degrader)[2]

Note: The presented values are compiled from multiple sources and may vary depending on experimental conditions.

Visualizing the Science: Workflows and Mechanisms

To further elucidate the principles and processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the PROTAC mechanism of action and the experimental workflows for SPR, ITC, and FRET.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ub Ubiquitin E3_Ligase_bound E3 Ligase Proteasome 26S Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides POI_bound POI POI_bound->Proteasome Recognition & Degradation PROTAC_bound PROTAC POI_bound->PROTAC_bound PROTAC_bound->E3_Ligase_bound E3_Ligase_bound->POI_bound Ubiquitination

PROTAC Mechanism of Action

SPR_Workflow cluster_prep Preparation cluster_run SPR Run cluster_analysis Data Analysis Immobilize 1. Immobilize Ligand (e.g., E3 Ligase) on Sensor Chip Prepare_Analyte 2. Prepare Analyte (PROTAC +/- Target Protein) Association 3. Association Phase: Inject Analyte over Sensor Surface Prepare_Analyte->Association Dissociation 4. Dissociation Phase: Flow Buffer over Surface Association->Dissociation Regeneration 5. Regeneration: Remove Bound Analyte (optional) Dissociation->Regeneration Sensorgram 6. Generate Sensorgram (Response vs. Time) Fit_Model 7. Fit to Binding Model (e.g., 1:1 Langmuir) Sensorgram->Fit_Model Determine_Parameters 8. Determine k_on, k_off, K_D Fit_Model->Determine_Parameters

SPR Experimental Workflow

ITC_Workflow cluster_prep Preparation cluster_run ITC Titration cluster_analysis Data Analysis Prepare_Sample 1. Prepare Protein Solution in Cell (e.g., E3 Ligase) Prepare_Titrant 2. Prepare PROTAC Solution in Syringe Inject 3. Inject Titrant into Sample Cell in a Stepwise Manner Prepare_Titrant->Inject Measure_Heat 4. Measure Heat Change after Each Injection Inject->Measure_Heat Thermogram 5. Generate Thermogram (Heat Change vs. Molar Ratio) Fit_Model 6. Fit to Binding Isotherm Model Thermogram->Fit_Model Determine_Parameters 7. Determine K_D, ΔH, n, ΔS Fit_Model->Determine_Parameters FRET_Workflow cluster_prep Preparation cluster_run FRET Measurement cluster_analysis Data Analysis Label_Proteins 1. Label Target Protein and E3 Ligase with FRET Donor and Acceptor Prepare_Reaction 2. Prepare Reaction Mix: Labeled Proteins + PROTAC Label_Proteins->Prepare_Reaction Incubate 3. Incubate to Allow Ternary Complex Formation Prepare_Reaction->Incubate Excite_Donor 4. Excite Donor Fluorophore Incubate->Excite_Donor Measure_Emission 5. Measure Donor and Acceptor Emission Excite_Donor->Measure_Emission Calculate_Ratio 6. Calculate FRET Ratio (Acceptor/Donor Emission) Measure_Emission->Calculate_Ratio Plot_Curve 7. Plot FRET Ratio vs. PROTAC Concentration Calculate_Ratio->Plot_Curve Determine_Parameters 8. Determine IC_50 or Maximal Efficacy Concentration Plot_Curve->Determine_Parameters

References

A Comparative Guide to the Metabolic Stability of PROTACs with Different Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of a Proteolysis-Targeting Chimera (PROTAC) is a critical parameter that dictates its therapeutic potential. The linker, the component that connects the target-binding and E3 ligase-recruiting moieties, plays a pivotal role in the overall stability and pharmacokinetic properties of the molecule.[1] This guide provides a comparative analysis of the metabolic stability of PROTACs with different linkers, supported by experimental data and detailed methodologies for key assays.

PROTACs are heterobifunctional molecules that utilize the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1] However, their unique structure presents challenges in maintaining stability in biological environments. Instability can arise from metabolic degradation by enzymes, primarily in the liver and blood.[1][2] The linker is often a primary site of metabolic modification, making its design a critical aspect of PROTAC development.[3]

The Influence of Linker Composition on Metabolic Stability

The choice of linker significantly impacts a PROTAC's physicochemical properties and, consequently, its metabolic stability.[4] Linkers are broadly categorized as flexible (e.g., polyethylene glycol (PEG) and alkyl chains) and rigid (e.g., containing cyclic structures like piperazine or triazole).[5]

  • Flexible Linkers (PEG and Alkyl Chains): These are the most common motifs in PROTAC design.[6] PEG linkers are known to improve the aqueous solubility of PROTACs.[5][7][8] While this can be advantageous, the ether linkages in PEG chains can be susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[7][9] Alkyl linkers are synthetically accessible and generally possess good chemical stability, but they can also be prone to oxidative metabolism.[6][10] The length of the linker also plays a role, with shorter linkers often being associated with improved metabolic stability.[3][8]

  • Rigid Linkers (Cyclic Moieties): Incorporating rigid structures such as piperazine, piperidine, or triazole rings into the linker can enhance metabolic stability.[2][5][11] These cyclic moieties can shield metabolically labile sites from enzymatic degradation, leading to lower clearance and a longer in vivo half-life.[11] For instance, triazole-containing PROTACs have displayed significantly greater metabolic stability compared to their linear analogs.[3]

Data Presentation: Comparative Metabolic Stability of PROTACs

The following table summarizes representative in vitro metabolic stability data for PROTACs with different linker types. It is important to note that direct head-to-head comparisons are often dependent on the specific PROTAC, target protein, and E3 ligase. The data presented here is illustrative of general trends.

PROTAC (Target)Linker TypeE3 Ligase LigandAssay SystemHalf-life (t½, min)Reference
BETd-24 TriazolePomalidomide (CRBN)Human Hepatocytes>240[3]
BETd-25 TriazolePomalidomide (CRBN)Human Hepatocytes>240[3]
BETd-22 Linear AlkylPomalidomide (CRBN)Human Hepatocytes145.3[3]
BETd-23 Linear AlkylPomalidomide (CRBN)Human Hepatocytes14.8[3]
CK2d-20 PiperazineVHLHuman Hepatocytes218[3]
CK2d-17 Linear AlkylVHLHuman Hepatocytes207[3]
ARd-26 AliphaticPomalidomide (CRBN)Human Hepatocytes8.4[3]
ARd-27 PEGPomalidomide (CRBN)Human Hepatocytes49.3[3]
ARd-30 AliphaticPomalidomide (CRBN)Human Hepatocytes64.9[3]
ARd-31 PEGPomalidomide (CRBN)Human Hepatocytes49.9[3]

Experimental Protocols

Accurate assessment of metabolic stability is crucial for the rational design of PROTACs. Below are detailed protocols for two common in vitro assays.

This assay determines the intrinsic clearance of a PROTAC by drug-metabolizing enzymes (primarily Phase I, e.g., CYPs) present in liver microsomes.[2][4]

Objective: To determine the rate of metabolic degradation of a PROTAC upon incubation with liver microsomes.[2]

Materials:

  • Test PROTAC compound

  • Pooled liver microsomes (e.g., human, mouse, rat)[12]

  • Phosphate buffer (e.g., 100 mM, pH 7.4)[13]

  • NADPH regenerating system (contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[12][13]

  • Control compounds (e.g., a high-turnover and a low-turnover compound)

  • Acetonitrile with an internal standard (for quenching the reaction)[14]

  • LC-MS/MS system for analysis[12]

Procedure:

  • Preparation: Prepare stock solutions of the test PROTAC and control compounds, typically in DMSO.[14]

  • Reaction Mixture: In a 96-well plate, add phosphate buffer, liver microsomes (e.g., final concentration of 0.5 mg/mL), and the test PROTAC (e.g., final concentration of 1 µM).[14]

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.[14]

  • Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.[14]

  • Time Points and Quenching: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to a quenching solution (ice-cold acetonitrile with an internal standard) to stop the reaction and precipitate proteins.[12][14]

  • Sample Preparation: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.[12]

  • LC-MS/MS Analysis: Analyze the samples to quantify the remaining concentration of the parent PROTAC at each time point.[14]

  • Data Analysis: Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of the remaining PROTAC versus time. The slope of the linear regression gives the degradation rate constant (k), and t½ is calculated as 0.693/k.[14]

This assay assesses the stability of a PROTAC in plasma, which contains various hydrolytic enzymes (e.g., esterases, amidases).[4]

Objective: To determine the stability of a PROTAC in plasma from different species.[14]

Materials:

  • Test PROTAC compound

  • Frozen plasma (e.g., human, mouse, rat)[15]

  • Control compound known to be metabolized by plasma enzymes[15]

  • Acetonitrile with an internal standard (for quenching)[15]

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a stock solution of the test PROTAC in DMSO. Thaw frozen plasma at 37°C.[14]

  • Incubation: In a 96-well plate, add the test PROTAC (e.g., final concentration of 1 µM) to pre-warmed plasma.[14][15]

  • Time Points and Quenching: Incubate the plate at 37°C. At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the incubation mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.[14][15]

  • Sample Preparation: Vortex the samples and centrifuge to pellet the precipitated proteins. Transfer the supernatant for LC-MS/MS analysis.[14]

  • LC-MS/MS Analysis: Quantify the remaining concentration of the parent PROTAC at each time point.[16]

  • Data Analysis: Calculate the half-life (t½) of the PROTAC in plasma, similar to the microsomal stability assay.[15]

Visualizations

The following diagrams illustrate the PROTAC mechanism of action and a general workflow for assessing metabolic stability.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ligase PROTAC->E3 Ternary POI-PROTAC-E3 Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Recognition Fragments Degraded Protein Fragments Proteasome->Fragments Degradation

Caption: Mechanism of action for a PROTAC, leading to target protein degradation.

Metabolic_Stability_Workflow cluster_invitro In Vitro Assessment start PROTAC Compound microsomal_assay Microsomal Stability Assay (Liver Microsomes + NADPH) start->microsomal_assay plasma_assay Plasma Stability Assay (Plasma) start->plasma_assay lcms_microsomal LC-MS/MS Analysis microsomal_assay->lcms_microsomal Quench at time points lcms_plasma LC-MS/MS Analysis plasma_assay->lcms_plasma Quench at time points data_analysis Data Analysis (Calculate t½, Intrinsic Clearance) lcms_microsomal->data_analysis lcms_plasma->data_analysis end Metabolic Stability Profile data_analysis->end

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal of S-acetyl-PEG3-phosphonic acid ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. S-acetyl-PEG3-phosphonic acid ethyl ester, a specialized linker used in the synthesis of proteolysis-targeting chimeras (PROTACs), requires meticulous disposal procedures due to its potential hazards. In the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach based on the properties of its constituent chemical groups—PEGylated phosphonic acids and thioesters—is essential. This guide provides a comprehensive, step-by-step protocol for its safe disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal process, it is imperative to wear appropriate Personal Protective Equipment (PPE). Based on guidelines for similar organophosphorus esters and thio-compounds, the following PPE is recommended:

PPE CategorySpecific RecommendationsRationale
Eye Protection Chemical safety goggles or a face shield.Protects against potential splashes and aerosols.
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact and absorption.
Body Protection A laboratory coat.Protects skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.Minimizes the inhalation of any dust or aerosols.[1][2]

All handling of this compound and its waste should be conducted in a well-ventilated area, ideally within a certified chemical fume hood.[1]

Step-by-Step Disposal Protocol

The fundamental principle for the disposal of this compound is to manage it as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[1][2]

  • Waste Classification and Segregation :

    • Treat all forms of this compound, including the pure compound, solutions, and any contaminated materials, as hazardous chemical waste.[2]

    • Segregate this waste stream from other laboratory waste to prevent accidental mixing and reactions. Incompatible wastes, such as acids and bases, or flammables and oxidizers, should never be stored together.

  • Container Selection and Labeling :

    • Use a dedicated, compatible, and leak-proof container for waste collection.[2] High-density polyethylene (HDPE) containers are generally suitable.[1]

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1] The label should also indicate the date accumulation started.

  • Waste Collection :

    • Carefully transfer the waste chemical into the designated container.

    • All materials that have come into contact with the chemical, such as gloves, pipette tips, and absorbent paper, must also be collected in the same hazardous waste container.[1]

    • For solid spills, carefully sweep the material to avoid generating dust. For liquid spills, use an inert absorbent material (e.g., sand, vermiculite), and collect the absorbed material into the waste container.

  • Container Management :

    • Keep the waste container tightly sealed except when adding waste.[2]

    • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory, at or near the point of generation.

    • Ensure the SAA is under the control of the principal investigator or lab supervisor and is equipped with a spill kit.

  • Final Disposal :

    • The disposal of the hazardous waste must be handled by your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste management service.[2]

    • Follow all local, regional, and national regulations for hazardous waste disposal.[1] Do not attempt to neutralize or treat the chemical waste unless you have a specific, validated protocol and the necessary safety measures in place. Chemical inactivation should generally not be attempted.[2]

Experimental Protocols

Specific, validated experimental protocols for the chemical neutralization or degradation of this compound are not publicly available. General methods for the hydrolysis of esters or phosphonates exist, but their application to this specific molecule without a validated protocol can be hazardous and may generate other dangerous byproducts. Therefore, the recommended and legally compliant method of disposal is through an EHS-managed hazardous waste program.[2]

Disposal Workflow Visualization

The following diagram illustrates the key steps for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) WorkArea Work in a Ventilated Area (Chemical Fume Hood) Classify Classify as Hazardous Waste WorkArea->Classify Begin Disposal Process Segregate Segregate from Other Waste Classify->Segregate Container Use Labeled, Compatible Container Segregate->Container Collect Collect Chemical & Contaminated Materials Container->Collect Store Store Sealed Container in SAA Collect->Store ContactEHS Contact Institutional EHS Office Store->ContactEHS When Container is Full or Ready for Pickup ArrangePickup Arrange for Professional Disposal ContactEHS->ArrangePickup

Caption: A flowchart illustrating the key steps for the safe disposal of this compound.

References

Comprehensive Safety and Handling Guide for S-acetyl-PEG3-phosphonic acid ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

I. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling S-acetyl-PEG3-phosphonic acid ethyl ester.

PPE Category Specification Rationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes and aerosols.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves before use and change them immediately if contact with the chemical occurs.Prevents skin contact and potential absorption.
Body Protection A laboratory coat or a chemical-resistant apron.Protects skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If aerosols or dust may be generated, a NIOSH-approved respirator is recommended.Minimizes the inhalation of potentially harmful airborne particles.
Footwear Closed-toe shoes.Protects feet from spills.

II. Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to mitigate risks.

1. Preparation:

  • Review Safety Information: Before beginning work, thoroughly review this guide and any available safety information for similar compounds.

  • Assemble PPE: Put on all required personal protective equipment as detailed in the table above.

  • Prepare Work Area: Ensure work is conducted in a well-ventilated area, such as a chemical fume hood.[1] Keep the work area clean and free of clutter.

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible.

2. Handling:

  • Chemical Transfer: When transferring the chemical, do so carefully to avoid splashing.

  • Avoid Inhalation and Contact: Do not smell or taste the chemical. Avoid contact with skin, eyes, and clothing.

  • Weighing: If weighing a solid form of the compound, do so in a fume hood to control potential dust.

3. In Case of a Spill:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For liquid spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth. For solid spills, carefully sweep the material to avoid generating dust.

  • Collection: Place the absorbed or swept material into a sealed, labeled container for disposal as hazardous waste.

  • Decontamination: Clean the spill area thoroughly.

4. In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.

  • Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.

III. Disposal Plan

Proper disposal of this compound and its waste is critical to prevent environmental contamination and comply with regulations.

1. Waste Classification:

  • All materials contaminated with this compound, including the pure compound, solutions, and used consumables (e.g., gloves, wipes, pipette tips), must be treated as hazardous chemical waste.[2]

2. Waste Collection and Segregation:

  • Containers: Use dedicated, leak-proof, and chemically compatible containers for waste collection.[2]

  • Labeling: Clearly label all waste containers as "Hazardous Waste" and specify the contents, including "this compound" and any solvents used.[2]

  • Segregation: Do not mix this waste with other waste streams unless compatibility is confirmed. Keep it separate from incompatible materials.

3. Storage of Waste:

  • Keep waste containers tightly sealed when not in use.[1]

  • Store sealed waste containers in a designated, secure, and well-ventilated chemical waste storage area.[3]

  • Use secondary containment for liquid waste containers to prevent spills.[3]

4. Final Disposal:

  • The primary and mandatory method for the disposal of this compound waste is through a licensed professional hazardous waste disposal service.[1]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal in accordance with local, state, and federal regulations.[1]

  • Do not dispose of this chemical down the drain or in regular trash.[1]

Workflow for Handling and Disposal of this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep1 Review Safety Info prep2 Don PPE prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 handle1 Transfer/Weigh Chemical prep3->handle1 handle2 Perform Experiment handle1->handle2 spill Spill handle1->spill exposure Exposure handle1->exposure disp1 Collect Waste in Labeled Container handle2->disp1 handle2->spill handle2->exposure disp2 Store in Designated Waste Area disp1->disp2 disp3 Arrange EHS Pickup disp2->disp3

Caption: Workflow for the safe handling and disposal of this compound.

References

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S-acetyl-PEG3-phosphonic acid ethyl ester
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.